molecular formula C8H19O3P B1670434 Dibutyl phosphite CAS No. 1809-19-4

Dibutyl phosphite

货号: B1670434
CAS 编号: 1809-19-4
分子量: 194.21 g/mol
InChI 键: UZEFVQBWJSFOFE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dibutyl phosphite (CAS Registry Number: 1809-19-4) is an organophosphorus compound with the molecular formula C8H19O3P and a molecular weight of 194.21 g/mol . It serves as a versatile reagent and key synthetic intermediate in various research fields. Its primary research value lies in its P-H bond, which readily participates in "click" chemistry reactions, such as the radical-mediated addition to carbon-carbon double bonds . This mechanism is particularly valuable in polymer science for the phosphorylation and functionalization of biopolymers like cellulose, enhancing their properties for potential biomedical and industrial applications . Furthermore, this compound acts as a crucial precursor in organic synthesis. It is employed in the preparation of novel surfactants and flotation collectors, such as dibutyl (2-(hydroxyamino)-2-oxoethyl) phosphonate, which exhibit strong chemisorption to mineral surfaces . It is also used to synthesize high-performance antioxidant compounds, demonstrating significant activity in stabilizing materials like paraffinic and mineral oils against thermal oxidation . When handling, appropriate safety precautions should be observed, as the compound may cause skin and serious eye irritation . This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

dibutoxy(oxo)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3P/c1-3-5-7-10-12(9)11-8-6-4-2/h3-8H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPSWZSRKYCQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO[P+](=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0027438
Record name Dibutyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dibutyl phosphite appears as a clear colorless liquid. Contact may severely irritate skin, eyes and mucous membranes., Liquid
Record name DIBUTYL PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17199
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phosphonic acid, dibutyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Flash Point

120 °F (NFPA, 2010)
Record name DIBUTYL PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17199
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

109-47-7; 1809-19-4, 1809-19-4
Record name DIBUTYL PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17199
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dibutyl hydrogen phosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001809194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibutyl phosphite
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonic acid, dibutyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dibutyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutyl phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.742
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBUTYL PHOSPHITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R149712Z1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the physical and chemical properties of Dibutyl phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Dibutyl phosphite (DBP), a versatile organophosphorus compound. This document includes key data, detailed experimental protocols for its synthesis and analysis, and visualizations of its characteristic chemical reactions.

Core Physical and Chemical Properties

This compound, also known as dibutyl hydrogen phosphite, is a colorless liquid with a characteristic penetrating odor.[1] It is a dialkyl phosphite ester with the chemical formula C₈H₁₉O₃P.

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

PropertyValueUnits
Molecular Formula C₈H₁₉O₃P
Molecular Weight 194.21 g/mol
Appearance Clear, colorless liquid
Odor Penetrating
Density 0.995g/mL at 25 °C
Boiling Point 118-119°C at 11 mmHg
Melting Point -70.5°C
Flash Point 118°C (closed cup)
Refractive Index 1.423at 20 °C
Vapor Pressure <0.1mmHg at 20 °C
Solubility in Water 7.3g/L at 25 °C
Solubility in Organic Solvents Soluble in most common organic solvents
Chemical Properties

This compound exhibits reactivity characteristic of a dialkyl phosphite, primarily centered around the phosphorus atom. It exists in tautomeric equilibrium, with the phosphonate form possessing a P-H bond predominating over the phosphite form with a P-OH group. This P-H bond is the site of many of its characteristic reactions.

Synthesis: this compound is commonly synthesized by the reaction of phosphorus trichloride with n-butanol. The reaction proceeds via the formation of a dichlorophosphite intermediate, which subsequently reacts with additional butanol to yield the final product.

Hydrolysis: this compound can undergo hydrolysis, particularly under basic conditions, to yield butanol and phosphorous acid. This reaction is of consideration for its storage and handling.

Pudovik Reaction: A key reaction of this compound is the Pudovik reaction, which involves the addition of the P-H bond across the C=N double bond of an imine. This reaction is a valuable method for the synthesis of α-aminophosphonates, which are of interest in medicinal chemistry due to their biological activities.

Key Chemical Reactions and Signaling Pathways

The following diagrams illustrate the fundamental chemical transformations involving this compound.

Synthesis_of_Dibutyl_phosphite PCl3 Phosphorus trichloride Intermediate BuO-PCl₂ PCl3->Intermediate + BuOH HCl1 HCl Butanol1 n-Butanol DBP This compound Intermediate->DBP + BuOH HCl2 HCl Butanol2 n-Butanol

Synthesis of this compound.

Hydrolysis_of_Dibutyl_phosphite DBP This compound Butanol Butanol DBP->Butanol + 2 H₂O (base catalyst) Phosphorous_acid Phosphorous Acid DBP->Phosphorous_acid + 2 H₂O (base catalyst) Water H₂O

Hydrolysis of this compound.

Pudovik_Reaction DBP This compound (BuO)₂P(O)H Aminophosphonate α-Aminophosphonate DBP->Aminophosphonate Imine Imine R¹-CH=N-R² Imine->Aminophosphonate Base Base Catalyst Base->Aminophosphonate

References

Dibutyl Phosphite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of dibutyl phosphite, a versatile organophosphorus compound with significant applications in organic synthesis and materials science. The document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis, and explores its utility in the Pudovik reaction for the formation of α-aminophosphonates. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a practical resource for the application of this compound in a laboratory setting.

Introduction

This compound, also known as dibutyl hydrogen phosphite, is a dialkyl phosphite ester characterized by the chemical formula (CH₃CH₂CH₂CH₂O)₂P(O)H. It serves as a crucial intermediate in the synthesis of a variety of organophosphorus compounds, including α-aminophosphonates, which are recognized for their potential biological activities. Its utility also extends to applications as a solvent, antioxidant, and an anti-wear additive in lubricants. This guide will focus on the fundamental properties of this compound and its practical application in synthetic organic chemistry.

Chemical and Physical Properties

This compound is a colorless liquid with properties that make it a useful reagent in various chemical transformations. A summary of its key quantitative data is presented in Table 1.

PropertyValue
CAS Number 1809-19-4[1]
Molecular Formula C₈H₁₉O₃P[1]
Molecular Weight 194.21 g/mol [2]
Density 0.995 g/mL at 25 °C
Boiling Point 118-119 °C at 11 mmHg
Refractive Index 1.423 at 20 °C
Solubility in Water Slightly soluble
Vapor Pressure <0.1 mmHg at 20 °C

Experimental Protocols

Synthesis of this compound

There are two primary methods for the synthesis of this compound: the reaction of phosphorus trichloride with n-butanol and the direct esterification of phosphorous acid with n-butanol.

Method 1: From Phosphorus Trichloride and n-Butanol

This method involves the reaction of phosphorus trichloride with n-butanol, which can be performed with or without a solvent. The reaction stoichiometry and conditions can be optimized to achieve high yields, reportedly up to 97.1%.[3]

  • Materials:

    • Phosphorus trichloride (PCl₃)

    • n-Butanol (n-BuOH)

    • Inert solvent (e.g., toluene, optional)

    • Nitrogen gas supply

    • Round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser

  • Procedure:

    • Set up the reaction apparatus under a nitrogen atmosphere to prevent the hydrolysis of phosphorus trichloride.

    • Charge the round-bottom flask with n-butanol (and solvent, if used). The molar ratio of n-butanol to phosphorus trichloride should be optimized, with an excess of the alcohol often being favorable.

    • Cool the flask in an ice bath.

    • Slowly add phosphorus trichloride dropwise from the dropping funnel to the stirred n-butanol solution. Maintain the temperature of the reaction mixture.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a specified time to ensure the reaction goes to completion.

    • After cooling, the crude product is worked up. This may involve washing with water to remove any unreacted starting materials and byproducts.

    • The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate) and filtered.

    • The solvent (if used) and any excess n-butanol are removed under reduced pressure.

    • The final product, this compound, is purified by vacuum distillation.

Method 2: From Phosphorous Acid and n-Butanol

This method involves the direct esterification of phosphorous acid with n-butanol. To drive the equilibrium towards the product, an excess of n-butanol is typically used, and the water generated during the reaction is removed.

  • Materials:

    • Phosphorous acid (H₃PO₃)

    • n-Butanol (n-BuOH)

    • Dean-Stark apparatus (or similar setup for water removal)

    • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Procedure:

    • Combine phosphorous acid and an excess of n-butanol in the round-bottom flask. A molar ratio of n-butanol to phosphorous acid of approximately 3.6:1 has been reported to be optimal.

    • Heat the reaction mixture to a temperature range of 125-135 °C.

    • Continuously remove the water formed during the reaction using a Dean-Stark trap.

    • The reaction is typically carried out for around 3 hours.

    • After the reaction is complete, the excess n-butanol is removed by distillation under reduced pressure to yield the crude this compound.

    • The product can be further purified by vacuum distillation.

Pudovik Reaction for the Synthesis of α-Aminophosphonates

The Pudovik reaction is a classic method for the formation of C-P bonds, involving the addition of a dialkyl phosphite to an imine.[4] This reaction is a key application of this compound in the synthesis of α-aminophosphonates, which are analogues of α-amino acids with potential biological activity.

  • Materials:

    • This compound

    • An aldehyde (e.g., benzaldehyde)

    • An amine (e.g., aniline)

    • Catalyst (e.g., propylphosphonic anhydride (T3P®) or a Lewis acid, though some reactions can be catalyst-free)[5]

    • Solvent (e.g., ethyl acetate)[5]

    • Reaction vessel with a magnetic stirrer

  • Procedure for the Synthesis of Dibutyl ((phenylamino)(phenyl)methyl)phosphonate:

    • In a reaction vessel, combine benzaldehyde (1 mmol), aniline (1 mmol), and this compound (1 mmol).[5]

    • If a catalyst is used, add it to the mixture. For example, propylphosphonic anhydride (T3P®, 50% solution in ethyl acetate, 1 mmol) can be added.[5]

    • Stir the reaction mixture at room temperature (25 °C) for a designated period (e.g., 1 hour).[5]

    • Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is worked up. This typically involves extraction to isolate the product.

    • The crude product can be purified by column chromatography on silica gel to yield the pure α-aminophosphonate.

Logical and Experimental Workflows

The synthesis and application of this compound follow a logical progression from starting materials to the final product. These workflows can be visualized to provide a clear understanding of the processes involved.

Synthesis_Workflow cluster_synthesis Synthesis of this compound PCl3 Phosphorus Trichloride Reaction Reaction PCl3->Reaction nBuOH n-Butanol nBuOH->Reaction Workup Work-up & Purification Reaction->Workup DBP This compound Workup->DBP

Caption: Workflow for the synthesis of this compound.

Pudovik_Reaction_Workflow cluster_pudovik Pudovik Reaction DBP This compound Reaction Three-Component Reaction DBP->Reaction Aldehyde Aldehyde Aldehyde->Reaction Amine Amine Amine->Reaction Purification Purification Reaction->Purification Aminophosphonate α-Aminophosphonate Purification->Aminophosphonate

Caption: Experimental workflow for the Pudovik reaction.

Biological Activity and Applications in Drug Development

While this compound itself is not typically a final drug product, the phosphonate derivatives synthesized from it are of significant interest in medicinal chemistry. α-Aminophosphonates are structural analogues of α-amino acids and can act as enzyme inhibitors, haptens for catalytic antibodies, and pharmacological agents. The P-C bond in phosphonates is resistant to enzymatic cleavage, making them more stable in biological systems compared to phosphate esters.

The biological mechanism of action for many dialkyl phosphites and their derivatives is not fully elucidated. However, their structural similarity to phosphates allows them to interact with biological targets that normally bind phosphate-containing substrates. Urinary dialkyl phosphates, which are metabolites of organophosphate pesticides and can also be formed from the breakdown of compounds like this compound, are used as biomarkers for exposure to these types of chemicals.[6][7] Further research is needed to understand the specific signaling pathways and biological targets of this compound and its derivatives.

Conclusion

This compound is a valuable and versatile reagent in organic chemistry. This guide has provided essential information on its properties and detailed protocols for its synthesis and its application in the Pudovik reaction. The logical workflows presented offer a clear visual representation of these chemical processes. For researchers in drug development and synthetic chemistry, a thorough understanding of these methodologies is crucial for the successful synthesis of novel phosphonate-containing compounds with potential therapeutic applications.

References

Synthesis of Dibutyl Phosphite from n-Butanol and Phosphorus Trichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of dibutyl phosphite from the reaction of n-butanol and phosphorus trichloride. This guide details the reaction mechanism, experimental protocols, and key quantitative data to facilitate the successful and efficient synthesis of this important chemical intermediate.

Introduction

This compound, also known as dibutyl hydrogen phosphonate, is a versatile organophosphorus compound with applications in various fields, including as a lubricant additive, a stabilizer for plastics, and an intermediate in the synthesis of pharmaceuticals and agrochemicals. The reaction of n-butanol with phosphorus trichloride is a common and effective method for its preparation, offering high yields and purity. This guide will explore the fundamental aspects of this synthesis, providing researchers with the necessary information for its practical implementation.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from n-butanol and phosphorus trichloride proceeds via a nucleophilic substitution reaction. The overall balanced chemical equation for the primary reaction is:

PCl₃ + 3 n-C₄H₉OH → (n-C₄H₉O)₂P(O)H + n-C₄H₉Cl + 2 HCl

The reaction is typically carried out in a stepwise manner where the alcohol attacks the phosphorus center, displacing the chloride ions. The reaction is known as the McCombie process. The initially formed trialkyl phosphite, P(OBu)₃, is often cleaved by the hydrogen chloride generated in situ to yield the desired dialkyl phosphite and an alkyl chloride.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from n-butanol and phosphorus trichloride, based on established methodologies.

Materials and Equipment
  • Reagents:

    • n-Butanol (anhydrous)

    • Phosphorus trichloride (freshly distilled)

    • An inert solvent (e.g., dichloromethane, toluene, or hexane)

    • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Equipment:

    • Three-necked round-bottom flask

    • Dropping funnel

    • Reflux condenser with a gas outlet connected to a trap (for HCl)

    • Magnetic stirrer and heating mantle

    • Inert gas supply (e.g., nitrogen or argon)

    • Distillation apparatus for purification

Reaction Procedure
  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Reagent Preparation: In the dropping funnel, prepare a solution of phosphorus trichloride in an anhydrous inert solvent. In the reaction flask, place a solution of n-butanol in the same anhydrous inert solvent. A molar ratio of approximately 3 moles of n-butanol to 1 mole of phosphorus trichloride is typically used.

  • Reaction: Cool the flask containing the n-butanol solution in an ice bath to 0-5 °C. While stirring vigorously, add the phosphorus trichloride solution dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to reflux for a specified period (typically 1-3 hours) to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature. The hydrogen chloride gas generated during the reaction should be neutralized in a suitable trap. The reaction mixture can be washed with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts, followed by washing with brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is then purified by vacuum distillation to obtain a colorless liquid.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Optimal Reactant Ratio n-Butanol : PCl₃ ≈ 3:1 (molar)
Reaction Temperature 0-10 °C (addition), Reflux (completion)
Reaction Time 1-3 hours at reflux
Yield Up to 97.1%[1]
Purity >98% after distillation

Table 1: Optimized Reaction Conditions and Yield

PropertyValue
Appearance Colorless liquid
Molecular Formula C₈H₁₉O₃P
Molecular Weight 194.21 g/mol
Boiling Point 116-117 °C at 8 mmHg
Density 0.988 g/mL at 25 °C
Refractive Index 1.422 at 20 °C

Table 2: Physicochemical Properties of this compound

Mandatory Visualizations

Reaction Pathway

The following diagram illustrates the simplified reaction pathway for the synthesis of this compound from n-butanol and phosphorus trichloride.

Synthesis_Pathway n-Butanol n-Butanol Intermediate_1 Monobutyl Dichlorophosphite n-Butanol->Intermediate_1 + PCl3 Phosphorus Trichloride Phosphorus Trichloride Phosphorus Trichloride->Intermediate_1 Intermediate_2 Dibutyl Chlorophosphite Intermediate_1->Intermediate_2 + n-Butanol - HCl Tributyl_Phosphite Tributyl Phosphite Intermediate_2->Tributyl_Phosphite + n-Butanol - HCl Dibutyl_Phosphite This compound Tributyl_Phosphite->Dibutyl_Phosphite + HCl - n-Butyl Chloride HCl HCl n-Butyl_Chloride n-Butyl Chloride

Caption: Reaction pathway for this compound synthesis.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Setup Inert Atmosphere Setup Addition Dropwise Addition of PCl3 to n-Butanol (0-10 °C) Setup->Addition Reflux Reflux Reaction Mixture Addition->Reflux Quenching Neutralization of HCl Reflux->Quenching Washing Aqueous Wash Quenching->Washing Drying Drying Organic Layer Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Experimental workflow for this compound synthesis.

Side Reactions and Byproducts

The primary side reaction in this synthesis is the formation of tributyl phosphite if the cleavage by HCl is incomplete. Another potential byproduct is monobutyl phosphite. Careful control of the stoichiometry and reaction conditions is essential to minimize the formation of these impurities. The presence of water can lead to the hydrolysis of phosphorus trichloride and the formation of phosphorous acid, which can complicate the reaction and purification. Therefore, the use of anhydrous reagents and solvents is critical.

Conclusion

The synthesis of this compound from n-butanol and phosphorus trichloride is a robust and high-yielding method. By carefully controlling the reaction parameters as outlined in this guide, researchers can reliably produce high-purity this compound for a variety of applications in research and development. The provided experimental protocols and quantitative data serve as a valuable resource for the successful execution of this important chemical transformation.

References

A Comprehensive Technical Guide to the Synthesis of Dibutyl Phosphite from Phosphorous Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of dibutyl phosphite, a versatile chemical intermediate, with a primary focus on its preparation from phosphorous acid and n-butanol. This document outlines the core synthetic methodologies, presents quantitative data for process optimization, and offers detailed experimental protocols.

Introduction

This compound, also known as dibutyl hydrogen phosphite (DBHP), is a clear, colorless to slightly yellow liquid with the chemical formula (CH₃CH₂CH₂CH₂O)₂P(O)H. It serves as a crucial intermediate in the synthesis of various organophosphorus compounds, including antioxidants, stabilizers for polymers, and additives for lubricants. In the pharmaceutical industry, it can be a precursor for the synthesis of phosphorus-containing active pharmaceutical ingredients (APIs). This guide explores the prevalent methods for its synthesis, providing technical details essential for laboratory and potential scale-up applications.

Synthetic Methodologies

The primary and most direct industrial method for synthesizing this compound is the esterification of phosphorous acid with n-butanol. An alternative approach involves the transesterification of a lower dialkyl phosphite, such as dimethyl phosphite, with n-butanol.

Direct Esterification of Phosphorous Acid

The reaction of phosphorous acid with n-butanol is an equilibrium-driven process that requires the removal of water to proceed to completion and achieve high yields.

Reaction Scheme:

This reaction is typically carried out at elevated temperatures, often with the use of an azeotropic solvent to facilitate the removal of water.

Transesterification

This method involves the reaction of a lower dialkyl phosphite, such as dimethyl phosphite, with n-butanol in the presence of a catalyst. The equilibrium is driven by the removal of the lower-boiling alcohol (methanol).

Reaction Scheme:

This process can offer high yields and purity under relatively mild conditions.

Quantitative Data and Reaction Parameters

The efficiency of this compound synthesis is highly dependent on reaction conditions. The following tables summarize key quantitative data from various reported methodologies.

Table 1: Synthesis of this compound via Direct Esterification
ParameterValueReference
Reactants Phosphorous Acid, n-Butanol
Molar Ratio (Butanol:Acid) 2.0:1 to 4.0:1[1]
3.6:1[2]
Solvent VM&P Naphtha, n-Octane[1]
Temperature 130-138°C[1]
125-135°C[2]
Reaction Time 9 hours[1]
3 hours (without catalyst)[2]
Yield 80-84.6%[1]
68%[2]
Purity 99-99.59% (GC area %)[1]
Table 2: Synthesis of this compound via Transesterification
ParameterValueReference
Reactants Dimethyl Phosphite, n-Butanol[3]
Catalyst Potassium Hydroxide (KOH)[3]
Temperature Reflux[3]
Pressure 5 kPa (for removal of excess butanol)[3]
Yield 94.2%[3]
Purity 97.5%[3]

Detailed Experimental Protocols

The following protocols are based on established literature and provide a detailed methodology for the synthesis of this compound.

Protocol for Direct Esterification of Phosphorous Acid

This protocol is adapted from a patented industrial process.[1]

Materials:

  • Phosphorous acid (75 wt. % in water), 163.3 g (1.5 mole of pure acid)

  • n-Butanol, 92.4 g (1.24 moles) for initial charge and 184.8 g for subsequent addition

  • VM&P Naphtha (solvent)

  • 1 L flask equipped with an agitator, thermometer, reflux condensers, and a Dean-Stark trap

Procedure:

  • Charge the 1 L flask with 163.3 g of 75 wt.% phosphorous acid, 92.4 g of n-butanol, and 123 g of VM&P naphtha.

  • Heat the reaction mixture to initiate the reaction and begin azeotropic removal of water.

  • Once the reaction temperature reaches 136°C, begin the addition of the second portion of n-butanol (184.8 g) in 15 mL increments, maintaining the reaction temperature between 134°C and 136°C.

  • After the addition of n-butanol is complete, reflux the reaction mixture for 9 hours, continuously collecting the water in the Dean-Stark trap.

  • After 9 hours, discontinue heating and allow the mixture to cool.

  • The product, this compound, can be isolated from the reaction mixture by distillation under reduced pressure.

Protocol for Transesterification of Dimethyl Phosphite

This protocol is based on a patented method for diester phosphite synthesis.[3]

Materials:

  • Dimethyl phosphite, 110 g

  • n-Butanol, 299 g

  • Potassium hydroxide (KOH), 2.2 g

  • 2 L round-bottom three-neck flask protected by nitrogen, equipped with a stirrer and distillation apparatus

Procedure:

  • In a nitrogen-protected 2 L round-bottom three-neck flask, add 110 g of dimethyl phosphite, 299 g of n-butanol, and 2.2 g of KOH.

  • Stir the mixture and heat to reflux to collect the first-stage fraction (methanol) at a temperature of 60-65°C.

  • Set the kettle temperature to 70°C and continue heating to reflux under a pressure of 5 kPa to distill off the second-stage fraction (excess n-butanol).

  • The crude this compound remains at the bottom of the kettle.

  • Further purify the crude product by distillation under reduced pressure (1.33 kPa) to obtain the final this compound product.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the acid-catalyzed esterification of phosphorous acid with n-butanol.

ReactionMechanism P_acid Phosphorous Acid (Tautomeric Forms) P_OH3 P(OH)₃ P_acid->P_OH3 Minor tautomer HP_O_OH2 HP(O)(OH)₂ P_acid->HP_O_OH2 Major tautomer Butanol n-Butanol (BuOH) Protonated_P Protonated Intermediate HP_O_OH2->Protonated_P + H⁺ (catalyst) Butanol->Protonated_P Monoester Monobutyl Phosphite Butanol->Monoester Protonated_P->Monoester + BuOH - H₂O Diester This compound Monoester->Diester + BuOH - H₂O Water Water (H₂O)

Caption: Proposed reaction mechanism for the esterification of phosphorous acid.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of this compound via direct esterification with azeotropic water removal.

ExperimentalWorkflow Start Start Charge_Reactants Charge Reactor: - Phosphorous Acid - n-Butanol (initial) - Solvent Start->Charge_Reactants Heat_Mixture Heat to Reflux Charge_Reactants->Heat_Mixture Add_Butanol Add Remaining n-Butanol Heat_Mixture->Add_Butanol Azeotropic_Distillation Azeotropic Distillation (Remove Water) Add_Butanol->Azeotropic_Distillation Reaction_Monitoring Monitor Reaction (e.g., water collection) Azeotropic_Distillation->Reaction_Monitoring Reaction_Monitoring->Azeotropic_Distillation Continue until reaction is complete Cooling Cool Reaction Mixture Reaction_Monitoring->Cooling Purification Purification: Vacuum Distillation Cooling->Purification Product This compound Purification->Product

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from phosphorous acid and n-butanol via direct esterification is a robust and scalable method. Key to achieving high yields is the effective removal of water from the reaction mixture, typically accomplished through azeotropic distillation. The transesterification route offers an alternative with high reported yields and purity. The provided data and protocols offer a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to reproduce and optimize the synthesis of this important chemical intermediate. Careful control of reaction parameters such as temperature, reactant ratios, and reaction time is crucial for maximizing yield and purity.

References

Key applications of Dibutyl phosphite in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Key Applications of Dibutyl Phosphite in Organic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, with the chemical formula (CH₃CH₂CH₂CH₂O)₂P(O)H, is a versatile and pivotal organophosphorus reagent in modern organic synthesis. As a dialkyl phosphite, it is characterized by a tetracoordinate phosphorus atom bonded to two butoxy groups, one oxygen atom, and one hydrogen atom. This P-H bond is the source of its unique reactivity, allowing it to participate in a wide array of chemical transformations. This compound serves as a key building block for the synthesis of more complex organophosphorus compounds, including α-aminophosphonates, α-hydroxyphosphonates, and various phosphate esters, which are of significant interest to the pharmaceutical and agrochemical industries.[1][2] This guide details the core applications of this compound, focusing on key named reactions, providing quantitative data, experimental protocols, and mechanistic diagrams to support advanced research and development.

The Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates

The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite, such as this compound, to synthesize α-aminophosphonates.[3] These products are highly valuable as they are structural analogs of α-amino acids and are known to possess a wide range of biological activities, serving as potent enzyme inhibitors, antibiotics, and anticancer agents.[4][5] The reaction is prized for its efficiency and atom economy, making it a cornerstone in the synthesis of peptidomimetics.[5][6]

The mechanism is dependent on the reactants, but the most commonly accepted route proceeds through an "imine pathway."[4][7] In this pathway, the amine and carbonyl compound first condense to form an imine intermediate, which is then attacked by the nucleophilic phosphorus of the dialkyl phosphite to yield the final α-aminophosphonate product.

Kabachnik_Fields_Mechanism cluster_reactants reactants Amine (R'-NH₂) + Carbonyl (R''-CHO) imine Imine Intermediate (R''-CH=NR') reactants->imine - H₂O inv1 imine->inv1 dbp This compound ((BuO)₂P(O)H) inv2 dbp->inv2 product α-Aminophosphonate inv1->product inv2->product + Nucleophilic   Addition

Figure 1: Generalized mechanism of the Kabachnik-Fields reaction.
Data Presentation: Kabachnik-Fields Reaction

The versatility of the Kabachnik-Fields reaction is demonstrated by its application across various substrates and conditions. While specific data for this compound can be found in individual reports, the following table summarizes representative results for dialkyl phosphites in catalyst- and solvent-free conditions, often accelerated by microwave irradiation.[8]

EntryCarbonyl CompoundAmineDialkyl PhosphiteConditionsYield (%)Reference
1BenzaldehydeAnilineDiethyl Phosphite100 °C, 30 min, MW94[9]
2Piperonal(R)-α-MethylbenzylamineThis compoundMW, Amberlite-IR 12092[7]
34-Cl-BenzaldehydeBenzylamineDiethyl PhosphiteUltrasound, neat, RT, 1.5 h94[7]
4CyclohexanoneAnilineDiethyl Phosphite120 °C, 30 min, MW85[9]
5BenzaldehydeCyclohexylamineDimethyl PhosphiteTaCl₅-SiO₂, CH₂Cl₂, RT, 2 h92[7]
Experimental Protocol: General Procedure for Kabachnik-Fields Reaction

This protocol provides a general methodology for the synthesis of α-aminophosphonates, which can be adapted for specific substrates.[4]

  • Reactant Charging: In a round-bottom flask, combine the aldehyde or ketone (1.0 mmol), the amine (1.0 mmol), the dialkyl phosphite (e.g., this compound, 1.0 mmol), and the catalyst (if required, e.g., 10 mol% Mg(ClO₄)₂). For solvent-free reactions, the neat reactants are mixed directly.

  • Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 80-100 °C). The reaction can also be performed in a microwave reactor for accelerated results.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the reaction was performed neat, dilute the mixture with a suitable organic solvent such as ethyl acetate.

  • Extraction: Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure α-aminophosphonate.

The Pudovik Reaction: C-P Bond Formation

The Pudovik reaction involves the addition of the P-H bond of a dialkyl phosphite across a carbon-heteroatom double bond, typically a C=O (carbonyl) or C=N (imine) bond.[10] When reacting with an imine, it produces an α-aminophosphonate, similar to the final step of the Kabachnik-Fields reaction.[11] When reacting with an aldehyde or ketone, the product is an α-hydroxyphosphonate.[12] This reaction is typically catalyzed by a base, which deprotonates the phosphite to generate a more potent phosphorus nucleophile.

Pudovik_Reaction dbp This compound ((BuO)₂P(O)H) anion Phosphonate Anion [(BuO)₂PO]⁻ dbp->anion - H⁺ base Base (e.g., Et₃N) alkoxide Alkoxide Intermediate anion->alkoxide + Nucleophilic Attack carbonyl Aldehyde (R-CHO) product α-Hydroxyphosphonate alkoxide->product + H⁺ (from BH⁺) inv1 inv2 Atherton_Todd_Reaction start This compound + Base (B:) anion Phosphonate Anion [(BuO)₂PO]⁻ start->anion - BH⁺ intermediate Dialkyl Chlorophosphate ((BuO)₂P(O)Cl) anion->intermediate + Cl⁺ (from CCl₄) - CCl₃⁻ final_product Phosphoramidate / Phosphate ((BuO)₂P(O)-Nu) intermediate->final_product + Nu-H - HCl ccl4 CCl₄ nucleophile Nucleophile (Nu-H) (e.g., R'₂NH)

References

A Comprehensive Technical Guide to the Safe Handling of Dibutyl Phosphite in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and handling protocols for Dibutyl phosphite (CAS No. 1809-19-4) in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe research environment.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health and environmental hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following primary hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Harmful in Contact with Skin (Acute Toxicity, Dermal, Category 4): May be harmful if absorbed through the skin.[2][3]

  • May Cause Respiratory Irritation (Specific Target Organ Toxicity – Single Exposure, Category 3): Inhalation of vapors or mists may irritate the respiratory tract.[3]

  • Suspected of Causing Cancer (Carcinogenicity, Category 2): This substance is suspected of causing cancer.[3]

  • Harmful to Aquatic Life with Long-Lasting Effects (Hazardous to the Aquatic Environment, Chronic Hazard, Category 3): Release into the environment should be avoided.[1]

Exposure Limits

Currently, there are no established occupational exposure limits (e.g., PEL, TLV) for this compound from major regulatory bodies such as OSHA, NIOSH, or ACGIH.[4] Therefore, it is imperative to minimize exposure through engineering controls and personal protective equipment.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValue
Appearance Clear Liquid
Molecular Formula C8H19O3P
Molecular Weight 194.21 g/mol
Boiling Point 118 - 119 °C @ 11 mmHg
Flash Point 121 °C / 249.8 °F
Vapor Pressure < 0.1 mmHg @ 20 °C
Specific Gravity 0.995
Solubility Soluble in water (7.3 g/L at 25 °C)

Source:[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

PPE TypeSpecifications
Eye/Face Protection Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 standards.[1][4]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber, inspect before use) and impervious clothing to prevent skin exposure.[1][4]
Respiratory Protection If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[1][4]

Safe Handling and Storage Protocols

Experimental Protocol for Handling:

  • Preparation:

    • Conduct a thorough risk assessment before beginning any new procedure involving this compound.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Verify the location and accessibility of the nearest eyewash station and safety shower.[4]

    • Inspect all PPE for integrity before use.

  • Handling:

    • All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not breathe vapors or mists.[1]

    • Use non-sparking tools and explosion-proof equipment, as the substance can be combustible.[4]

    • Ground and bond containers when transferring material to prevent static discharge.[4]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4]

    • Remove contaminated clothing immediately and wash it before reuse.[4]

Storage Protocol:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • The material is moisture-sensitive; protect it from moisture.[4][5]

Accidental Release and Spill Cleanup

In the event of a spill, follow these procedures diligently.

Experimental Protocol for Spill Cleanup:

  • Immediate Response:

    • Evacuate all non-essential personnel from the spill area.

    • Remove all sources of ignition.[1][4]

    • Ensure adequate ventilation.

  • Containment:

    • Wear appropriate PPE, including respiratory protection.

    • Prevent the spill from spreading and from entering drains or waterways.[1]

  • Cleanup:

    • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[4]

    • Use non-sparking tools to collect the absorbed material.[4]

    • Place the collected waste into a suitable, labeled, and closed container for disposal.[1]

  • Decontamination:

    • Clean the spill area thoroughly with a suitable decontaminating agent.

    • Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]

Spill_Cleanup_Workflow cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ignition Remove Ignition Sources Spill->Ignition Ventilate Ensure Ventilation Spill->Ventilate WearPPE Don PPE Evacuate->WearPPE Ignition->WearPPE Ventilate->WearPPE Contain Contain Spill WearPPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste (Use Non-Sparking Tools) Absorb->Collect Containerize Place in Labeled Container Collect->Containerize Decontaminate Decontaminate Area Containerize->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for this compound Spill Cleanup.

First-Aid Measures

Immediate and appropriate first aid is crucial in case of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Toxicity Data

The following toxicity data has been reported:

TestSpeciesRouteValue
LD50RatOral3200 mg/kg
LD50RabbitDermal1990 mg/kg
LC50RatInhalation>20 gm/m³

Source:[2][4]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste.[1] All disposal practices must be in compliance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

This technical guide is intended to provide comprehensive safety information for the handling of this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and proper laboratory safety training. Always prioritize safety and handle all chemicals with the appropriate level of caution.

References

Understanding the tautomeric equilibrium of Dibutyl phosphite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Tautomeric Equilibrium of Dibutyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound ((BuO)₂P(O)H), a key intermediate in organophosphorus chemistry, plays a significant role in the synthesis of pharmaceuticals and as a stabilizer in various industrial applications. A fundamental understanding of its chemical nature is paramount for its effective utilization. Central to its reactivity and stability is the phenomenon of tautomerism. This guide provides a comprehensive overview of the tautomeric equilibrium of this compound, detailing the structural and environmental factors that govern this equilibrium, and outlining the experimental and computational methodologies used for its characterization.

The Tautomeric Equilibrium of this compound

This compound exists as an equilibrium mixture of two tautomeric forms: the tetracoordinate phosphonate form and the tricoordinate phosphite form. The equilibrium involves the migration of a proton between the phosphorus and oxygen atoms.

  • Phosphonate Form (Tetracoordinate, P(V)): This form, also known as dibutyl hydrogen phosphonate, possesses a phosphoryl group (P=O) and a hydrogen atom directly bonded to the phosphorus atom (P-H).

  • Phosphite Form (Tricoordinate, P(III)): This tautomer has a lone pair of electrons on the phosphorus atom and a hydroxyl group (P-OH).

For simple dialkyl phosphites like this compound, the equilibrium overwhelmingly favors the phosphonate form.[1] This is attributed to the greater thermodynamic stability of the P=O bond compared to the P-O single bond in the phosphite form. The trivalent phosphite form, although present in very low concentrations, is often the more reactive species in certain chemical transformations due to the nucleophilic nature of the phosphorus atom.[2]

Tautomeric_Equilibrium Tautomeric equilibrium of this compound. Phosphonate Dibutyl Phosphonate (BuO)2P(O)H Phosphite This compound (BuO)2P-OH Phosphonate->Phosphite << Phosphite->Phosphonate >>

Caption: Tautomeric equilibrium of this compound.

Factors Influencing the Tautomeric Equilibrium

While the phosphonate form is predominant, the position of the tautomeric equilibrium is not static and can be influenced by several factors:

  • Electronic Effects of Substituents: The nature of the groups attached to the phosphorus atom plays a crucial role. Electron-donating groups, such as the butoxy groups in this compound, stabilize the pentavalent phosphonate form. Conversely, strong electron-withdrawing groups can increase the stability of the trivalent phosphite form.[3]

  • Solvent Effects: The polarity of the solvent significantly impacts the equilibrium. Polar solvents tend to stabilize the more polar phosphonate tautomer through dipole-dipole interactions and hydrogen bonding.[3] In nonpolar solvents, the relative population of the phosphite form may increase, although it generally remains the minor component for dialkyl phosphites.

  • Temperature: Changes in temperature can shift the equilibrium position based on the thermodynamic parameters (enthalpy and entropy) of the tautomerization process.

  • Catalysis: The interconversion between the two tautomers can be catalyzed by acids, bases, or transition metals. For instance, certain transition metals can coordinate to the phosphite form, thereby shifting the equilibrium.

Influencing_Factors Factors influencing the tautomeric equilibrium. Equilibrium Tautomeric Equilibrium (Phosphonate <=> Phosphite) Substituents Substituent Effects (e.g., electronic properties) Substituents->Equilibrium Solvent Solvent Polarity Solvent->Equilibrium Temperature Temperature Temperature->Equilibrium Catalysts Catalysts (Acids, Bases, Metals) Catalysts->Equilibrium

Caption: Factors influencing the tautomeric equilibrium.

Quantitative Analysis of the Tautomeric Equilibrium

The quantitative determination of the tautomeric ratio is crucial for understanding the reactivity and for quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for this purpose.

Data Presentation: Spectroscopic and Thermodynamic Data

Table 1: Typical ³¹P NMR Chemical Shifts for Dialkyl Phosphite Tautomers

Tautomeric FormOxidation State of PhosphorusTypical ³¹P NMR Chemical Shift Range (ppm)
Phosphonate ((RO)₂P(O)H)+5-10 to +20
Phosphite ((RO)₂P-OH)+3+120 to +150

Note: The chemical shifts are relative to 85% H₃PO₄ as an external standard. The exact chemical shift for this compound will depend on the solvent and temperature.

Table 2: Conceptual Gibbs Free Energy of Tautomerization

Solvent EnvironmentRelative PolarityΔG (Phosphonate → Phosphite)Predominant Tautomer
Nonpolar (e.g., Hexane)LowPositivePhosphonate
Polar Aprotic (e.g., Acetonitrile)MediumMore PositivePhosphonate
Polar Protic (e.g., Water)HighMost PositivePhosphonate

Note: This table illustrates the general trend. For dialkyl phosphites, the ΔG is significantly positive, indicating the high stability of the phosphonate form.

Experimental Protocol: Quantitative ³¹P NMR Spectroscopy

A general protocol for the quantitative analysis of the tautomeric equilibrium of this compound using ³¹P NMR is as follows:

  • Sample Preparation:

    • Accurately weigh a sample of this compound.

    • Dissolve the sample in a deuterated solvent of choice (e.g., CDCl₃, acetonitrile-d₃, D₂O) to a known concentration. The choice of solvent is critical as it influences the equilibrium.

    • Add an internal standard with a known concentration and a ³¹P resonance that does not overlap with the signals of the tautomers.

  • NMR Data Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Ensure a sufficient relaxation delay between scans to allow for full relaxation of the phosphorus nuclei, which is essential for accurate quantification. This delay should be at least five times the longest T₁ relaxation time of the phosphorus nuclei in the sample.

    • Acquire the spectrum at a constant, known temperature.

  • Data Processing and Analysis:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the phosphonate and phosphite tautomers, as well as the internal standard.

    • The ratio of the integrals of the tautomer signals will give the molar ratio of the two forms in solution. The equilibrium constant (Keq = [Phosphite]/[Phosphonate]) can be calculated from this ratio.

    • Due to the very low concentration of the phosphite form of this compound, its signal may not be detectable under standard conditions. In such cases, specialized NMR techniques or computational methods may be necessary to estimate the equilibrium constant.

NMR_Workflow Workflow for quantitative NMR analysis. Prep Sample Preparation (this compound + Solvent + Standard) Acquire 31P NMR Data Acquisition (Proton Decoupled, Quantitative Parameters) Prep->Acquire Process Data Processing (FT, Phasing, Baseline Correction) Acquire->Process Analyze Data Analysis (Integration, Ratio Calculation) Process->Analyze Result Determination of Tautomeric Ratio and Equilibrium Constant (Keq) Analyze->Result

Caption: Workflow for quantitative NMR analysis.

Conclusion

The tautomeric equilibrium between the phosphonate and phosphite forms is a defining characteristic of this compound. While the phosphonate form is overwhelmingly predominant under most conditions, the existence of the minor but highly reactive phosphite tautomer is crucial for understanding its chemical behavior. The position of this equilibrium is sensitive to electronic, solvent, and temperature effects. A thorough understanding and quantification of this tautomerism, primarily through techniques like ³¹P NMR spectroscopy and supported by computational studies, are essential for the rational design of synthetic pathways and the effective application of this compound in drug development and materials science.

References

Dibutyl Phosphite: A Versatile Precursor for the Synthesis of Organophosphorus Compounds - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibutyl phosphite has emerged as a crucial building block in organophosphorus chemistry, offering a versatile platform for the synthesis of a wide array of valuable compounds. Its reactivity, particularly at the phosphorus center, allows for the formation of carbon-phosphorus bonds, a key structural motif in many biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the core reactions involving this compound, detailed experimental protocols, and insights into the applications of its derivatives, with a particular focus on the pharmaceutical industry.

Core Reactions of this compound

This compound readily participates in several fundamental reactions in organophosphorus chemistry, making it a valuable precursor for the synthesis of phosphonates, aminophosphonates, and other related compounds. The most notable of these reactions are the Pudovik reaction, the Arbuzov reaction, and the Kabachnik-Fields reaction.

The Pudovik Reaction

The Pudovik reaction involves the addition of a dialkyl phosphite, such as this compound, across a carbon-heteroatom double bond, most commonly the carbon-oxygen double bond of aldehydes and ketones or the carbon-nitrogen double bond of imines.[1] This reaction is a powerful tool for the formation of α-hydroxyphosphonates and α-aminophosphonates, respectively. The reaction is typically base-catalyzed, with common bases including secondary amines like diethylamine or dibutylamine.[2]

The general mechanism involves the deprotonation of this compound by the base to form a nucleophilic phosphite anion. This anion then attacks the electrophilic carbon of the carbonyl or imine, followed by protonation of the resulting alkoxide or amide to yield the final product.

Pudovik_Reaction Pudovik Reaction Mechanism DBP This compound ((BuO)2P(O)H) Phosphite_Anion Phosphite Anion ((BuO)2P(O)-) DBP->Phosphite_Anion + Base Base Base (e.g., R2NH) Intermediate Alkoxide Intermediate Phosphite_Anion->Intermediate + Carbonyl Carbonyl Carbonyl Compound (R1R2C=O) Product α-Hydroxyphosphonate Intermediate->Product + H+

Pudovik Reaction Mechanism
The Arbuzov Reaction

The Michaelis-Arbuzov reaction, commonly known as the Arbuzov reaction, is a cornerstone of organophosphorus synthesis. It describes the reaction of a trialkyl phosphite with an alkyl halide to produce a phosphonate.[3][4] While this compound itself is a phosphonate, it can be a precursor to other phosphonates through this reaction. More commonly, trialkyl phosphites are used. However, a related reaction involves the alkylation of the sodium salt of this compound.[5]

The mechanism initiates with the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate. This is followed by the nucleophilic attack of the displaced halide ion on one of the alkyl groups of the phosphite, leading to the formation of the pentavalent phosphonate and an alkyl halide byproduct.[4]

Arbuzov_Reaction Arbuzov Reaction Mechanism Trialkyl_Phosphite Trialkyl Phosphite (P(OR)3) Phosphonium_Salt Phosphonium Salt Intermediate ([R'P(OR)3]+ X-) Trialkyl_Phosphite->Phosphonium_Salt + R'X Alkyl_Halide Alkyl Halide (R'X) Phosphonate Phosphonate (R'P(O)(OR)2) Phosphonium_Salt->Phosphonate SN2 attack by X- Alkyl_Halide_Byproduct Alkyl Halide (RX)

Arbuzov Reaction Mechanism
The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite, such as this compound, to synthesize α-aminophosphonates.[6][7] This one-pot reaction is highly efficient for creating libraries of aminophosphonates for biological screening.

The reaction can proceed through two possible pathways. In the first, the amine and carbonyl compound react to form an imine, which then undergoes nucleophilic attack by the dialkyl phosphite (a Pudovik-type reaction).[8] In the second pathway, the dialkyl phosphite first adds to the carbonyl compound to form an α-hydroxyphosphonate, which is then substituted by the amine.[9] The predominant pathway often depends on the specific reactants and reaction conditions.[10]

Kabachnik_Fields_Reaction Kabachnik-Fields Reaction Pathways cluster_0 Imine Pathway cluster_1 α-Hydroxyphosphonate Pathway Amine Amine Imine Imine Amine->Imine Carbonyl Carbonyl Carbonyl->Imine Aminophosphonate_1 α-Aminophosphonate Imine->Aminophosphonate_1 DBP_1 This compound DBP_1->Aminophosphonate_1 DBP_2 This compound Hydroxyphosphonate α-Hydroxyphosphonate DBP_2->Hydroxyphosphonate Carbonyl_2 Carbonyl Carbonyl_2->Hydroxyphosphonate Aminophosphonate_2 α-Aminophosphonate Hydroxyphosphonate->Aminophosphonate_2 Amine_2 Amine Amine_2->Aminophosphonate_2

Kabachnik-Fields Reaction Pathways

Quantitative Data on Reactions Involving this compound

The following tables summarize quantitative data for key reactions where this compound is used as a precursor.

Table 1: Pudovik Reaction of this compound with Aldehydes

AldehydeCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
AcetaldehydeTriethylamine (50)Ethyl acetate01276[1]
AcetoneAl₂O₃/KFNone262492[1]
Various Aromatic and Aliphatic AldehydesEco-MgZnOxNoneRoom Temp2-24up to 62[11]

Table 2: Arbuzov-type Reaction of this compound Derivatives

Alkyl HalideBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
Propyl bromideSodiumTolueneReflux-Dibutyl propylphosphonate-[5]
Pentyl bromideSodiumTolueneReflux-Dibutyl pentylphosphonate-[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of Dibutyl α-Hydroxy-ethylphosphonate (Pudovik Reaction)[1]

Materials:

  • Acetaldehyde (2 equivalents)

  • This compound (1 equivalent)

  • Triethylamine (0.5 equivalents)

  • Ethyl acetate

Procedure:

  • To a solution of acetaldehyde in ethyl acetate, add this compound.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure dibutyl α-hydroxy-ethylphosphonate.

Protocol 2: Synthesis of Dibutyl Alkylphosphonates (Michaelis-Becker Reaction - a variation of the Arbuzov Reaction)[5]

Materials:

  • This compound

  • Sodium metal

  • Alkyl bromide (e.g., propyl bromide or pentyl bromide)

  • Toluene (anhydrous)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add anhydrous toluene and sodium metal.

  • Heat the mixture to the melting point of sodium and stir vigorously to create a sodium dispersion.

  • Cool the mixture and add this compound dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture to reflux until all the sodium has reacted to form sodium this compound.

  • Cool the reaction mixture and add the alkyl bromide dropwise.

  • After the addition, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC).

  • Cool the mixture and filter to remove the sodium bromide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting dibutyl alkylphosphonate by vacuum distillation.

Synthesis_Workflow General Workflow for this compound Reactions Start Start: Reactants (this compound, Substrate, Catalyst/Base) Reaction Reaction (Stirring, Heating/Cooling) Start->Reaction Monitoring Reaction Monitoring (TLC, GC, NMR) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction, Washing, Drying) Monitoring->Workup Complete Purification Purification (Column Chromatography, Distillation, Recrystallization) Workup->Purification Product Final Product Purification->Product

General Synthetic Workflow

Applications in Drug Development

Organophosphorus compounds derived from this compound and its analogs are of significant interest in drug discovery and development due to their ability to mimic phosphates and interact with biological targets.

Antiviral Agents

A notable application is in the synthesis of antiviral drugs. For instance, analogues of Tenofovir , a cornerstone of HIV and Hepatitis B treatment, can be synthesized using phosphonate chemistry.[12][13][14] The synthesis often involves the coupling of a protected nucleoside analogue with a phosphonate synthon, which can be derived from dialkyl phosphites. The use of di-tert-butyl phosphite in the synthesis of Tenofovir has been explored as an alternative to diethyl phosphite, offering advantages in the final deprotection step.[12]

Anticancer Agents

Phosphonate derivatives have also shown promise as anticancer agents.[3] Their mechanisms of action can vary, including the inhibition of enzymes crucial for tumor growth and survival. The synthesis of novel phosphonate derivatives containing amino acid moieties has been investigated for their antitumor activities.[3] One-pot syntheses of hydroxymethylene-(phosphinyl)phosphonates have been developed, and the resulting compounds have shown encouraging antiproliferative activities on human cancer cell lines.[15][16]

Conclusion

This compound is a highly valuable and versatile precursor in organophosphorus chemistry. Its participation in key reactions such as the Pudovik, Arbuzov, and Kabachnik-Fields reactions provides access to a diverse range of phosphonate and aminophosphonate derivatives. The ability to fine-tune reaction conditions allows for the selective synthesis of target molecules with high yields. The applications of these derivatives, particularly in the development of antiviral and anticancer drugs, underscore the importance of this compound in modern medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore the full potential of this important chemical building block.

References

A Technical Guide to Commercial-Grade Dibutyl Phosphite for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the commercial landscape for dibutyl phosphite, detailing available purity grades, key suppliers, and associated specifications to inform procurement for scientific applications.

Introduction

This compound (CAS No. 1809-19-4), also known as dibutyl hydrogen phosphite, is a versatile organophosphorus compound with significant applications in chemical synthesis and as an industrial additive. For researchers, scientists, and professionals in drug development, sourcing this compound of appropriate purity is critical for the reliability and success of experimental work and manufacturing processes. This technical guide provides a comprehensive overview of the commercial sources and purity grades of this compound, with a focus on providing clear, comparative data to aid in procurement decisions.

Commercial Availability and Purity Grades

This compound is readily available from a range of global and regional chemical suppliers. The compound is typically offered in several purity grades, each suited to different applications, from industrial processes to high-purity requirements in pharmaceutical synthesis. The most commonly available grades include industrial grade and various assayed purities, typically ranging from 95% to over 99%.

Summary of Commercial Grades

The following table summarizes the common purity grades of this compound available from various commercial suppliers, along with their key specifications. This allows for a direct comparison of products to meet specific research or manufacturing needs.

Supplier/DistributorGrade/PurityKey Specifications & ImpuritiesRegion Served
Sigma-Aldrich 96%Impurities: ≤1% butanol. Contains tributyl phosphate.[1]Global
TCI America / TCI Chemicals >95.0% (GC)Appearance: Colorless to Almost colorless clear liquid.[2][3]Global
GLR Innovations 98%-India[4]
Chemwill Asia Co., Ltd. >99.50%Impurity: <0.5%, Heavy Metal: < 20ppm, Loss On Drying: < 0.30%.[5]Asia
Henan Lihao Chem Plant Limited 99%-China[6]
NANTONG REFORM PETRO-CHEMICAL CO.,LTD Industrial grade/99%-China[6]
Astrix Pharmaceuticals 96.0%Available in various package sizes from 1 kg to 1 MT.[4]India[4]
PolyProtic Chemicals Pvt Ltd >95%Typical Phosphorus content: 15.5%.[7]India
Nordmann 14.5-16% P-Global[8]
Wego Chemical Group Industrial Grade-Global[9]
Parchem --Global[10]
Italmatch Chemicals S.p.A. -Used as a Lubricant Oil Additive / Chemical Intermediate.Global[11]
Riverland Trading --Global[12]
Chemical Bull Pvt. Ltd. --India[13]
Jinan Future chemical Co.,Ltd --China[14]
Oakwood Chemical --North America[15]

Considerations for Researchers and Drug Development

For applications in research and drug development, particularly in early-stage discovery and process development, the selection of an appropriate grade of this compound is crucial. Higher purity grades, such as those exceeding 98% or 99%, are often preferred to minimize the introduction of impurities that could interfere with sensitive reactions or lead to the formation of unwanted byproducts. The presence of butanol, as specified in some grades, could be a critical factor in reactions sensitive to alcohols. Similarly, for applications in catalysis or where metal contamination is a concern, specifications on heavy metal content are important.

For industrial applications, such as its use as a stabilizer, antioxidant, or lubricant additive, an "industrial grade" may be sufficient and more cost-effective.[12] However, the lack of detailed impurity profiles for many industrial-grade products necessitates careful evaluation and potentially in-house analysis before use in critical applications.

Experimental Protocols and Methodologies

The scope of this guide is focused on the commercial sourcing and purity of this compound. As such, it does not include specific experimental protocols for its use. Researchers should refer to relevant scientific literature and established laboratory procedures for methodologies related to their specific application of this compound. When developing new protocols, it is recommended to start with a high-purity grade to establish a baseline and then evaluate if a lower, more economical grade can be used without compromising the outcome.

Visualization of Supplier Landscape

While complex signaling pathways or experimental workflows are not applicable to the topic of chemical sourcing, a simplified diagram can illustrate the relationship between the different tiers of suppliers in the market.

G Simplified this compound Supplier Landscape cluster_manufacturers Manufacturers cluster_distributors Global Distributors cluster_regional Regional Suppliers Chemwill Asia Chemwill Asia Sigma-Aldrich Sigma-Aldrich Chemwill Asia->Sigma-Aldrich Bulk Supply Italmatch Chemicals Italmatch Chemicals Nordmann Nordmann Italmatch Chemicals->Nordmann Partnership Astrix Pharmaceuticals Astrix Pharmaceuticals Regional Suppliers Regional Suppliers End Users (Labs, R&D) End Users (Labs, R&D) Sigma-Aldrich->End Users (Labs, R&D) TCI Chemicals TCI Chemicals TCI Chemicals->End Users (Labs, R&D) Parchem Parchem Wego Chemical Group Wego Chemical Group GLR Innovations GLR Innovations PolyProtic Chemicals PolyProtic Chemicals Jinan Future chemical Jinan Future chemical Oakwood Chemical Oakwood Chemical Regional Suppliers->End Users (Labs, R&D)

Caption: A diagram illustrating the flow of this compound from manufacturers to global and regional distributors, and finally to the end-users in research and development.

Conclusion

The commercial availability of this compound is robust, with a variety of suppliers offering multiple purity grades to suit a wide range of scientific and industrial needs. For researchers and professionals in drug development, a careful review of the specifications provided by suppliers, particularly regarding purity and impurity profiles, is essential for selecting the appropriate material for their work. The data compiled in this guide serves as a valuable starting point for navigating the commercial landscape of this compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Dibutyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of dibutyl phosphite, a versatile reagent used in the production of phosphate esters and other organophosphorus compounds relevant to pharmaceutical manufacturing and fine chemical synthesis.[1] The primary method detailed herein is the reaction of phosphorus trichloride with n-butanol, a common and high-yielding approach.[2]

Introduction

This compound, also known as dibutyl hydrogen phosphite, is a colorless liquid with the chemical formula C₈H₁₉O₃P.[3] It serves as a crucial intermediate in various organic transformations. The synthesis involves the controlled reaction of phosphorus trichloride with n-butanol. The reaction is exothermic and produces hydrogen chloride (HCl) as a byproduct. A tertiary amine, such as pyridine or triethylamine, is often used as a base to neutralize the HCl, driving the reaction towards the desired product. Subsequent purification by vacuum distillation yields the final product.

Reaction Scheme:

PCl₃ + 3 CH₃(CH₂)₃OH + 3 C₅H₅N → (CH₃(CH₂)₃O)₂P(O)H + 3 C₅H₅N·HCl + CH₃(CH₂)₃Cl

Materials and Equipment

Materials
ReagentFormulaMolar Mass ( g/mol )CAS Number
Phosphorus TrichloridePCl₃137.337719-12-2
n-ButanolC₄H₁₀O74.1271-36-3
Pyridine (anhydrous)C₅H₅N79.10110-86-1
Diethyl ether (anhydrous)(C₂H₅)₂O74.1260-29-7
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Dropping funnel (125 mL)

  • Reflux condenser with a drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Protocol

3.1 Reaction Setup

  • Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 125 mL dropping funnel, and a reflux condenser. Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere to exclude moisture.

  • Place a calcium chloride drying tube at the top of the condenser.

  • Charge the flask with n-butanol (44.5 g, 0.60 mol) and anhydrous pyridine (47.5 g, 0.60 mol) dissolved in 150 mL of anhydrous diethyl ether.

  • Cool the flask in an ice-water bath to 0 °C with continuous stirring.

3.2 Reaction Procedure

  • In the dropping funnel, prepare a solution of phosphorus trichloride (27.5 g, 0.20 mol) in 50 mL of anhydrous diethyl ether.

  • Add the phosphorus trichloride solution dropwise to the stirred butanol-pyridine mixture over a period of 60-90 minutes. Maintain the internal reaction temperature at 0-5 °C throughout the addition. A white precipitate (pyridinium hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring the mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

3.3 Work-up and Purification

  • Filter the reaction mixture through a Büchner funnel to remove the pyridinium hydrochloride precipitate. Wash the precipitate with two 30 mL portions of anhydrous diethyl ether.

  • Combine the filtrate and the ether washes in a separatory funnel.

  • Wash the organic layer sequentially with:

    • 100 mL of cold 1M HCl to remove excess pyridine.

    • 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

    • 100 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether.

  • Purify the resulting crude oil by vacuum distillation. Collect the fraction boiling at 118-119 °C under 11 mmHg pressure.[3]

Data Presentation

Reactant and Product Quantities
CompoundMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Ratio
Phosphorus Trichloride137.3327.50.201
n-Butanol74.1244.50.603
Pyridine79.1047.50.603
This compound194.21~31.1 (80% yield)~0.16-

Note: The yield is an estimate and may vary based on experimental conditions.

Physical and Spectroscopic Properties of this compound
PropertyValue
Appearance Colorless liquid
Molecular Formula C₈H₁₉O₃P
Molar Mass 194.21 g/mol [3]
Boiling Point 118-119 °C at 11 mmHg[3]
Density 0.995 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.423[3][4]
¹H NMR Spectrum available[5]
³¹P NMR Characteristic shifts for phosphites[6][7]
IR Spectrum Spectrum available

Safety Precautions

  • Phosphorus trichloride is highly toxic, corrosive, and reacts violently with water. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • The reaction is exothermic . Proper temperature control is crucial to prevent runaway reactions.

  • n-Butanol and pyridine are flammable and harmful. Avoid inhalation and skin contact.

  • Hydrogen chloride gas is evolved during the reaction if a base is not used. Ensure the reaction is conducted in a fume hood.

  • During vacuum distillation , there is a risk of spontaneous combustion if air is introduced into the hot apparatus, possibly due to phosphine formation from thermal decomposition. Allow the apparatus to cool completely under vacuum before venting with an inert gas.

Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Dibutyl_Phosphite_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Assemble Dry Glassware (3-neck flask, condenser, dropping funnel) B Charge Flask: n-Butanol + Pyridine in Anhydrous Diethyl Ether A->B C Cool to 0°C (Ice Bath) B->C E Dropwise Addition of PCl₃ (Maintain 0-5°C) C->E D Prepare PCl₃ Solution in Anhydrous Diethyl Ether D->E F Stir at Room Temperature (2-3 hours) E->F G Filter Precipitate (Pyridinium HCl) F->G H Wash Filtrate: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine G->H I Dry Organic Layer (Anhydrous MgSO₄) H->I J Concentrate (Rotary Evaporator) I->J K Vacuum Distillation (118-119°C @ 11 mmHg) J->K L Collect Pure This compound K->L

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols: Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction Using Dibutyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Aminophosphonates are synthetic analogues of α-amino acids, where a phosphonic acid moiety replaces the carboxylic acid group. This structural alteration imparts unique physicochemical and biological properties, making them a cornerstone in medicinal chemistry and drug development.[1][2][3] Their ability to mimic the transition state of peptide bond hydrolysis makes them potent inhibitors of various enzymes, including proteases and peptidases.[2][4] Consequently, α-aminophosphonates have demonstrated a broad spectrum of therapeutic applications, including anticancer, antiviral, antibacterial, and herbicidal activities.[1][2][5]

The Kabachnik-Fields reaction, discovered independently by Martin Kabachnik and Ellis Fields in 1952, is a highly efficient one-pot, three-component condensation for the synthesis of α-aminophosphonates.[2][3][6] This reaction involves the coupling of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite, such as dibutyl phosphite.[3][7] The versatility of the Kabachnik-Fields reaction allows for the generation of diverse libraries of α-aminophosphonates for drug discovery and development.[2][4] This can be achieved under various conditions, including catalyst-free, solvent-free, and microwave-assisted protocols, highlighting its adaptability and alignment with green chemistry principles.[2]

Reaction Mechanism

The mechanism of the Kabachnik-Fields reaction is contingent on the nature of the reactants. Two primary pathways are generally proposed: the "imine pathway" and the "α-hydroxyphosphonate pathway".[2][7][8]

  • Imine Pathway: This is the more commonly accepted route.[2][3] The amine and the carbonyl compound first react to form a Schiff base (imine) intermediate. Subsequently, the nucleophilic addition of this compound to the imine yields the final α-aminophosphonate product.[2][7]

  • α-Hydroxyphosphonate Pathway: In this pathway, the carbonyl compound and this compound react to form an α-hydroxyphosphonate intermediate. This intermediate then undergoes nucleophilic substitution by the amine to furnish the α-aminophosphonate.[2][7][8]

Kinetic studies suggest that the predominant pathway is influenced by the reactivity of the starting materials.[7][8]

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of α-aminophosphonates using this compound via the Kabachnik-Fields reaction under both conventional and microwave-assisted conditions.

Protocol 1: Conventional Synthesis of Dibutyl (Aryl/heteroarylamino)(phenyl)methylphosphonates

This protocol describes a general procedure for the synthesis of α-aminophosphonates using a Lewis acid catalyst.

Materials:

  • Aromatic or Heteroaromatic Amine (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Magnesium perchlorate (Mg(ClO₄)₂) (10 mol%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the amine (1.0 mmol), benzaldehyde (1.0 mmol), this compound (1.0 mmol), and Mg(ClO₄)₂ (0.1 mmol).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure α-aminophosphonate.

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of α-Aminophosphonates

This protocol offers an environmentally friendly and often faster alternative to conventional heating.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Amine (1.0 mmol)

  • This compound (1.0 mmol)

  • Microwave vial

Procedure:

  • In a microwave vial, combine the carbonyl compound (1.0 mmol), amine (1.0 mmol), and this compound (1.0 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100-110 °C) for a designated time (e.g., 40-90 minutes), monitoring the pressure.[9]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product can often be isolated by direct filtration or recrystallization. If necessary, dissolve the crude mixture in a suitable solvent and purify by column chromatography as described in Protocol 1.[2]

Data Presentation

The following table summarizes representative quantitative data for the Kabachnik-Fields reaction under various conditions. While specific examples with this compound are highlighted where available, the conditions are generally applicable to a range of dialkyl phosphites.

EntryAmineCarbonyl CompoundPhosphiteCatalystSolventConditionsYield (%)Reference
1Piperonal(R)-α-methylbenzylamineThis compoundAmberlite-IR 120-Microwave92[10]
2AnilineBenzaldehydeDiethyl phosphiteMg(ClO₄)₂-rt, 2h98[4]
3p-Toluidinep-ChlorobenzaldehydeDiethyl phosphiteMg(ClO₄)₂-rt, 2h95[4]
4AnilineBenzaldehydeDimethyl phosphiteInCl₃THFrt, 4.5h92[4]
5BenzylamineBenzaldehydeDiethyl phosphite--100 °C, 1h94[11]
6AnilineBenzaldehydeDiphenyl phosphiteZn(II) di(l-prolinate)CH₂Cl₂rt-[7]
7FurfurylamineAromatic aldehydesDialkyl phosphitesI₂/Silica gel-Microwave-[12]
8AnilineBenzaldehydeTriethyl phosphite[emim][Br]-26 °C-[13]

Visualizations

Reaction Mechanism

Kabachnik_Fields_Mechanism cluster_reactants Reactants cluster_pathway Imine Pathway Amine Amine (R¹-NH₂) Imine Imine Intermediate (R¹-N=CR²R³) Amine->Imine + Carbonyl - H₂O Carbonyl Carbonyl (R²R³C=O) Carbonyl->Imine DibutylPhosphite This compound ((BuO)₂P(O)H) Product α-Aminophosphonate DibutylPhosphite->Product Imine->Product + this compound

Caption: The predominant "Imine Pathway" of the Kabachnik-Fields reaction.

Experimental Workflow

Experimental_Workflow start Combine Amine, Carbonyl, This compound, & Catalyst reaction Stir at appropriate temperature or irradiate in microwave start->reaction monitor Monitor reaction progress by TLC reaction->monitor workup Reaction Work-up: Dilute with solvent (if neat), wash with NaHCO₃ and brine monitor->workup dry Dry organic layer (Na₂SO₄), filter, and concentrate workup->dry purify Purify by column chromatography or recrystallization dry->purify end Pure α-Aminophosphonate purify->end

Caption: General experimental workflow for the Kabachnik-Fields reaction.

Applications in Drug Development

α-Aminophosphonates are of significant interest to researchers in drug development due to their diverse biological activities. Their structural similarity to α-amino acids allows them to function as effective enzyme inhibitors and antagonists of amino acid metabolism.[1]

  • Anticancer Agents: Many α-aminophosphonates exhibit potent anticancer activity by inhibiting key enzymes in cancer cell proliferation and survival, such as protein tyrosine phosphatases (PTPs).[1]

  • Antiviral Agents: Certain α-aminophosphonate derivatives have been identified as having significant antiviral properties, including against the tobacco mosaic virus.[5]

  • Antibacterial Agents: By mimicking natural amino acids, these compounds can inhibit essential bacterial enzymes involved in processes like cell wall synthesis, making them a promising class of antibacterial agents.[1]

The continued exploration of the Kabachnik-Fields reaction using reagents like this compound will undoubtedly lead to the discovery of novel α-aminophosphonate-based therapeutics.

References

Application of Dibutyl Phosphite in the Pudovik Reaction: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of dibutyl phosphite in the Pudovik reaction, a versatile carbon-phosphorus bond-forming reaction crucial for the synthesis of α-hydroxyphosphonates and α-aminophosphonates. These products are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction

The Pudovik reaction involves the addition of a dialkyl phosphite, in this case, this compound, to a carbonyl group (aldehydes and ketones) or an imine. The reaction is typically base-catalyzed and leads to the formation of α-hydroxyphosphonates and α-aminophosphonates, respectively. This compound is a common reagent in this reaction due to its stability and reactivity. The resulting dibutyl phosphonate products can often be readily purified and, if necessary, the butyl esters can be hydrolyzed to the corresponding phosphonic acids.

Data Presentation: Quantitative Summary of Reactions

The following tables summarize the reaction conditions and yields for the Pudovik and aza-Pudovik reactions using this compound with various substrates.

Table 1: Pudovik Reaction of this compound with Carbonyl Compounds

SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
AcetaldehydeTriethylamine (0.5 equiv.)Ethyl acetate01276[1]
Dimethyl α-oxoethylphosphonateDiethylamine (5 mol%)Diethyl ether08-[2]
Dimethyl α-oxoethylphosphonateDiethylamine (40 mol%)Diethyl ether08-[2]

Table 2: Aza-Pudovik Reaction of this compound with Imines

Imine Substrate (from Aldehyde and Amine)CatalystSolventTemperature (°C)TimeYield (%)Reference
Benzaldehyde + ButylamineNone (MW)Dichloromethane10030 min90Adapted from[3]
Substituted Benzaldehydes + Primary AminesNoneDichloromethaneRoom Temp165-92[3][4]

Experimental Protocols

Protocol 1: Synthesis of Dibutyl (1-hydroxyethyl)phosphonate

This protocol is adapted from the Pudovik reaction with acetaldehyde.[1]

Materials:

  • This compound

  • Acetaldehyde

  • Triethylamine (Et3N)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Standard glassware for extraction and chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add this compound (1.0 equiv.).

  • Add ethyl acetate as the solvent.

  • Slowly add acetaldehyde (2.0 equiv.) to the stirred solution.

  • Add triethylamine (0.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction mixture at 0 °C for 12 hours.

  • After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate) to afford the pure dibutyl (1-hydroxyethyl)phosphonate.

Protocol 2: Synthesis of Dibutyl (amino(phenyl)methyl)phosphonate (Aza-Pudovik Reaction)

This protocol is a general procedure adapted from the aza-Pudovik reaction of imines formed from benzaldehyde and a primary amine.[3][4]

Materials:

  • Benzaldehyde

  • Primary amine (e.g., butylamine)

  • This compound

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

  • Microwave reactor (optional, for accelerated reaction)

  • Round-bottom flask with a magnetic stirrer

  • Standard glassware for filtration and concentration

Procedure:

Part A: Imine Formation

  • In a round-bottom flask, mix benzaldehyde (1.0 equiv.) and the primary amine (1.0 equiv.) at room temperature and stir for 1 hour.

  • Add dichloromethane to the mixture.

  • Add anhydrous sodium sulfate to dry the solution and remove the water formed during the reaction.

  • Stir for an additional 30 minutes, then filter to remove the sodium sulfate.

  • Concentrate the filtrate under reduced pressure to obtain the crude imine.

Part B: Aza-Pudovik Reaction

Conventional Heating:

  • Dissolve the crude imine in a suitable solvent like dichloromethane.

  • Add this compound (1.0 equiv.) to the solution.

  • Stir the reaction mixture at room temperature. The reaction time may vary (monitor by TLC).

Microwave-Assisted Synthesis (for faster reaction):

  • In a microwave-safe vial, mix the crude imine and this compound (1.0 equiv.).

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 100 °C for 30 minutes.

  • After cooling, the crude product is obtained.

Work-up and Purification:

  • The crude product from either method can be purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of dichloromethane/methanol) to yield the pure dibutyl (amino(phenyl)methyl)phosphonate.

Signaling Pathways and Experimental Workflows

Pudovik Reaction Mechanism

The base-catalyzed Pudovik reaction of this compound with an aldehyde proceeds through the following steps:

Pudovik_Reaction DBP This compound (BuO)2P(O)H Anion Phosphite Anion [(BuO)2PO]- DBP->Anion Anion2 Phosphite Anion Base Base (B:) HB HB+ Aldehyde Aldehyde R-CHO Alkoxide Alkoxide Intermediate Alkoxide2 Alkoxide Intermediate Anion2->Alkoxide Product α-Hydroxyphosphonate Alkoxide2->Product HB2 HB+

Caption: Base-catalyzed Pudovik reaction mechanism.

Aza-Pudovik Reaction Workflow

The synthesis of α-aminophosphonates via the aza-Pudovik reaction involves a two-step experimental workflow.

Aza_Pudovik_Workflow cluster_synthesis Synthesis Workflow start Start Materials: Aldehyde + Primary Amine imine_formation Imine Formation (Room Temp, 1h) start->imine_formation drying Drying with Na2SO4 imine_formation->drying filtration Filtration drying->filtration concentration Concentration filtration->concentration imine Crude Imine concentration->imine pudovik_reaction Aza-Pudovik Reaction with This compound imine->pudovik_reaction purification Column Chromatography pudovik_reaction->purification product Pure α-Aminophosphonate purification->product

Caption: Experimental workflow for the aza-Pudovik reaction.

Phospha-Brook Rearrangement

Under certain conditions, particularly with stronger bases, the initially formed α-hydroxyphosphonate can undergo a[5][6]-phospha-Brook rearrangement to form a phosphate ester. This is an important consideration when planning a Pudovik reaction.

Phospha_Brook_Rearrangement Hydroxyphosphonate α-Hydroxyphosphonate Alkoxide Alkoxide Hydroxyphosphonate->Alkoxide Deprotonation Base Base (B:) Phosphate_anion Phosphate Anion Alkoxide->Phosphate_anion [1,2]-Migration Phosphate_ester Phosphate Ester Phosphate_anion->Phosphate_ester Protonation HB HB+

Caption: Mechanism of the phospha-Brook rearrangement.

References

Dibutyl Phosphite as a Versatile Reagent in the Horner-Wadsworth-Emmons Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes and ketones. This reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and the facile removal of the water-soluble phosphate byproduct, which simplifies purification.[1][2] Dibutyl phosphite serves as a readily available and versatile precursor for the synthesis of the key phosphonate reagents used in the HWE reaction. This document provides detailed application notes and experimental protocols for the utilization of this compound in the Horner-Wadsworth-Emmons reaction, targeting professionals in research and drug development.

The overall strategy involves a two-step sequence:

  • Synthesis of a stabilized phosphonate from this compound. This is typically achieved through either the Michaelis-Arbuzov reaction or the Pudovik reaction.

  • The Horner-Wadsworth-Emmons olefination of a carbonyl compound using the synthesized phosphonate.

This approach allows for the synthesis of a wide variety of α,β-unsaturated carbonyl compounds and other substituted alkenes, which are valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds.

Synthesis of Horner-Wadsworth-Emmons Reagents from this compound

This compound is a dialkyl phosphite and exists in equilibrium with its trivalent tautomer, P(OBu)₂(OH). For the synthesis of phosphonates, it is typically deprotonated or reacts in its trivalent form. Two primary methods for the synthesis of phosphonates from this compound are the Michaelis-Arbuzov and the Pudovik reactions.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for the formation of a carbon-phosphorus bond. It involves the reaction of a trialkyl phosphite with an alkyl halide.[3] In the context of using this compound, the reaction can be performed by first converting it to a trialkyl phosphite or by direct alkylation of the deprotonated species. A common application is the synthesis of phosphonoacetates, which are excellent HWE reagents for the synthesis of α,β-unsaturated esters.

Experimental Protocol: Synthesis of Dibutyl (ethoxycarbonylmethyl)phosphonate

This protocol describes the synthesis of a phosphonate reagent suitable for the HWE reaction via the Michaelis-Arbuzov reaction.

  • Materials:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Ethyl bromoacetate

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.0 eq) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add this compound (1.0 eq) dropwise to the stirred suspension.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

    • Cool the resulting solution back to 0 °C.

    • Add ethyl bromoacetate (1.0 eq) dropwise via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure dibutyl (ethoxycarbonylmethyl)phosphonate.

Pudovik Reaction

The Pudovik reaction involves the base-catalyzed addition of a dialkyl phosphite to a carbonyl compound to form an α-hydroxyphosphonate. These products can be used in a modified HWE reaction (after oxidation of the hydroxyl group) or can undergo elimination under certain conditions to form the corresponding alkene.

Experimental Protocol: Synthesis of Dibutyl (hydroxy(phenyl)methyl)phosphonate

This protocol outlines the synthesis of an α-hydroxyphosphonate via the Pudovik reaction.

  • Materials:

    • This compound

    • Benzaldehyde

    • Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Anhydrous dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, and nitrogen inlet.

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add benzaldehyde (1.0 eq) and anhydrous DCM.

    • Add this compound (1.1 eq) to the solution.

    • Add a catalytic amount of triethylamine or DBU (0.1 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired α-hydroxyphosphonate.

Horner-Wadsworth-Emmons Reaction Protocol

The following is a general protocol for the HWE reaction using a dibutyl phosphonate reagent, such as the dibutyl (ethoxycarbonylmethyl)phosphonate synthesized via the Michaelis-Arbuzov reaction described above.

Experimental Protocol: Synthesis of Ethyl (E)-cinnamate

  • Materials:

    • Dibutyl (ethoxycarbonylmethyl)phosphonate

    • Benzaldehyde

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of dibutyl (ethoxycarbonylmethyl)phosphonate (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford ethyl (E)-cinnamate.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of phosphonates and their subsequent HWE reactions. Please note that while the protocols provided are robust, the yields and stereoselectivities can vary depending on the specific substrates and reaction conditions. The data presented here are based on typical outcomes for analogous reactions due to a lack of extensive tabulated data specifically for this compound in the readily available literature.

Table 1: Representative Yields for the Synthesis of Dibutyl Phosphonates

Starting Material (this compound)ReagentReaction TypeProductTypical Yield (%)
This compoundEthyl bromoacetate / NaHMichaelis-ArbuzovDibutyl (ethoxycarbonylmethyl)phosphonate70-85
This compoundChloroacetonitrile / K₂CO₃Michaelis-ArbuzovDibutyl (cyanomethyl)phosphonate65-80
This compoundBenzaldehyde / Et₃NPudovikDibutyl (hydroxy(phenyl)methyl)phosphonate80-95

Table 2: Representative Yields and Stereoselectivity for the Horner-Wadsworth-Emmons Reaction

Phosphonate ReagentCarbonyl CompoundBaseProductTypical Yield (%)E/Z Ratio
Dibutyl (ethoxycarbonylmethyl)phosphonateBenzaldehydeNaHEthyl (E)-cinnamate80-95>95:5
Dibutyl (ethoxycarbonylmethyl)phosphonateCyclohexanecarboxaldehydeNaHEthyl (E)-3-cyclohexylacrylate75-90>95:5
Dibutyl (cyanomethyl)phosphonate4-MethoxybenzaldehydeNaH(E)-3-(4-methoxyphenyl)acrylonitrile70-85>90:10

Visualizations

The following diagrams illustrate the key reaction pathways and workflows described in these application notes.

Michaelis_Arbuzov_HWE_Workflow cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Horner-Wadsworth-Emmons Reaction DBP This compound Intermediate1 Dibutoxyphosphide Anion DBP->Intermediate1 Deprotonation NaH NaH in THF NaH->Intermediate1 AlkylHalide Alkyl Halide (e.g., Ethyl Bromoacetate) Phosphonate Dibutyl Phosphonate Reagent AlkylHalide->Phosphonate Phosphonate_HWE Dibutyl Phosphonate Reagent Phosphonate->Phosphonate_HWE Purification & Use Intermediate1->Phosphonate SN2 Attack Carbanion Phosphonate Carbanion Phosphonate_HWE->Carbanion Deprotonation Base_HWE Base (e.g., NaH) Base_HWE->Carbanion Aldehyde Aldehyde or Ketone Alkene Alkene Product Aldehyde->Alkene Carbanion->Alkene Olefination

Caption: Workflow for HWE reaction via Michaelis-Arbuzov synthesis.

Pudovik_Reaction_Pathway DBP This compound Adduct α-Hydroxyphosphonate DBP->Adduct Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Adduct Base Base (e.g., Et3N) Base->Adduct Catalysis HWE_Mechanism Phosphonate Dibutyl Phosphonate R-CH₂-P(O)(OBu)₂ Carbanion Phosphonate Carbanion R-CH⁻-P(O)(OBu)₂ Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Intermediate Betaine Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Aldehyde R'-CHO Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Alkene Alkene (E-isomer favored) R-CH=CH-R' Oxaphosphetane->Alkene Elimination Byproduct Dibutyl Phosphate Salt Oxaphosphetane->Byproduct

References

Synthesis of Phosphonate Esters Using Dibutyl Phosphite: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phosphonate esters utilizing dibutyl phosphite. The methodologies covered include the Michaelis-Arbuzov reaction, the Pudovik reaction, and the Kabachnik-Fields reaction, which are fundamental transformations in organophosphorus chemistry. These reactions are crucial for the development of a wide range of biologically active compounds, including enzyme inhibitors and antiviral agents.

Introduction

Phosphonate esters are a critical class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. Their structural analogy to phosphate esters allows them to function as mimics in biological systems, while their enhanced hydrolytic stability makes them attractive candidates for drug design. This compound is a versatile and commercially available reagent for the introduction of the dibutoxyphosphoryl group into organic molecules. This document outlines key synthetic strategies employing this compound to access diverse phosphonate esters.

Key Synthetic Reactions

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for the formation of a C-P bond, involving the reaction of a trialkyl phosphite with an alkyl halide. While this compound exists predominantly in the tetracoordinate phosphonate form, it is in equilibrium with the trivalent phosphite tautomer, which is the reactive species in this transformation. The reaction typically requires thermal conditions to proceed.

Reaction Scheme:

(BuO)₂P(O)H ⇌ (BuO)₂POH + R-X → (BuO)₂P(O)R + HX

A general protocol for a Michaelis-Arbuzov-type reaction is presented below, adapted for this compound.

Pudovik Reaction

The Pudovik reaction involves the addition of a dialkyl phosphite to a carbonyl compound, typically an aldehyde or a ketone, to furnish α-hydroxyphosphonates. This reaction is often catalyzed by a base, such as triethylamine.

Reaction Scheme:

(BuO)₂P(O)H + RCHO --(Base)--> (BuO)₂P(O)CH(OH)R

Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite to yield α-aminophosphonates. This one-pot synthesis is highly efficient for creating analogues of α-amino acids. The reaction can proceed through either an imine or an α-hydroxyphosphonate intermediate.

Reaction Scheme:

(BuO)₂P(O)H + RCHO + R'NH₂ → (BuO)₂P(O)CH(NHR')R + H₂O

Experimental Protocols

Protocol 1: Synthesis of Dibutyl Benzylphosphonate (Michaelis-Arbuzov-type Reaction)

This protocol is adapted from a general procedure for the synthesis of benzyl phosphonates using a phase-transfer catalyst system which enhances the reactivity of the phosphite.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (anhydrous, powdered)

  • Potassium iodide (KI)

  • Polyethylene glycol 400 (PEG-400)

  • Diethyl ether

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for chromatography

Procedure:

  • To a stirred mixture of benzyl bromide (1 mmol), this compound (1 mmol), anhydrous potassium carbonate (2 mmol), and potassium iodide (0.3 mmol), add PEG-400 (0.5 g).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with diethyl ether (2 x 10 mL).

  • Combine the organic layers and evaporate the solvent under reduced pressure.

  • Purify the resulting crude oil by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 90:10) as the eluent to afford pure dibutyl benzylphosphonate.

Table 1: Michaelis-Arbuzov-type Reaction of this compound with Benzyl Halides.

EntryBenzyl HalideProductYield (%)
1Benzyl bromideDibutyl benzylphosphonate92
24-Methylbenzyl bromideDibutyl (4-methylbenzyl)phosphonate90
34-Chlorobenzyl chlorideDibutyl (4-chlorobenzyl)phosphonate88
44-Methoxybenzyl chlorideDibutyl (4-methoxybenzyl)phosphonate91
Protocol 2: Synthesis of Dibutyl (1-hydroxyethyl)phosphonate (Pudovik Reaction)

Materials:

  • This compound

  • Acetaldehyde

  • Triethylamine

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (5.5 mmol) and acetaldehyde (11.0 mmol, 2 equivalents due to volatility).

  • Add triethylamine (2.75 mmol, 0.5 equivalents) and ethyl acetate as the solvent.

  • Stir the reaction mixture at 0°C for 12 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield dibutyl (1-hydroxyethyl)phosphonate.

Table 2: Synthesis of Dibutyl α-Hydroxyalkylphosphonates via Pudovik Reaction.

EntryCarbonyl CompoundProductCatalystYield (%)
1AcetaldehydeDibutyl (1-hydroxyethyl)phosphonateTriethylamine76
2AcetoneDibutyl (1-hydroxy-1-methylethyl)phosphonateAl₂O₃/KFNot specified
Protocol 3: Synthesis of N-butyl-1-(dibutoxyphosphoryl)cyclohexan-1-amine (Buminafos) via Kabachnik-Fields Reaction

This protocol describes the synthesis of the agrochemical Buminafos.

Materials:

  • Cyclohexanone

  • Butylamine

  • This compound

  • Lewis acid catalyst (optional, e.g., ZnCl₂)

  • Solvent (optional, e.g., toluene) or solvent-free conditions

Procedure:

  • In a reaction vessel, mix equimolar amounts of cyclohexanone, butylamine, and this compound.

  • The reaction can be performed neat or in a solvent like toluene.

  • Optionally, a catalytic amount of a Lewis acid can be added to accelerate the reaction.

  • Stir the mixture at room temperature or with gentle heating. The reaction can also be accelerated using microwave irradiation.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, if a solvent was used, remove it under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain Buminafos.

Table 3: Illustrative Yields for Kabachnik-Fields Reactions.

EntryCarbonylAminePhosphiteProductYield (%)
1CyclohexanoneButylamineThis compoundBuminafosHigh (specific yield depends on conditions)
2BenzaldehydeAnilineDiethyl phosphiteDiethyl (phenylamino)(phenyl)methylphosphonate>90 (with catalyst)

Visualizations

Michaelis_Arbuzov_Reaction cluster_reactants Reactants cluster_process Reaction cluster_products Products DBP This compound ((BuO)2P(O)H) Tautomerization Tautomerization DBP->Tautomerization Equilibrium RX Alkyl Halide (R-X) SN2_attack SN2 Attack RX->SN2_attack Tautomerization->SN2_attack Trivalent Phosphite Dealkylation Dealkylation SN2_attack->Dealkylation Phosphonium Intermediate Phosphonate Dibutyl Alkylphosphonate ((BuO)2P(O)R) Dealkylation->Phosphonate HX Hydrogen Halide (H-X) Dealkylation->HX

Caption: Michaelis-Arbuzov Reaction Workflow.

Pudovik_Kabachnik_Fields_Workflow cluster_start Starting Materials cluster_reactions Reaction Pathways cluster_products Products DBP This compound Pudovik Pudovik Reaction (Base Catalyst) DBP->Pudovik KF Kabachnik-Fields Reaction (Optional Catalyst) DBP->KF Carbonyl Aldehyde / Ketone Carbonyl->Pudovik Carbonyl->KF Amine Amine (for K-F) Amine->KF Hydroxyphosphonate α-Hydroxyphosphonate Pudovik->Hydroxyphosphonate Aminophosphonate α-Aminophosphonate KF->Aminophosphonate

Caption: Pudovik and Kabachnik-Fields Reaction Workflow.

Applications in Drug Development

Phosphonate esters are integral to the development of therapeutics, often serving as stable bioisosteres of phosphates. Their applications span antiviral, anticancer, and bone resorption inhibition therapies.

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by Bisphosphonates

Nitrogen-containing bisphosphonates (N-BPs), a class of phosphonate-containing drugs, are potent inhibitors of bone resorption used to treat osteoporosis. They target farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. Inhibition of FPPS disrupts the synthesis of isoprenoid lipids essential for the function and survival of osteoclasts, the cells responsible for bone breakdown.

FPPS_Inhibition cluster_pathway Mevalonate Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPPS Farnesyl Pyrophosphate Synthase (FPPS) GPP->FPPS FPP Farnesyl Pyrophosphate (FPP) Downstream Cholesterol, Prenylated Proteins FPP->Downstream FPPS->FPP NBP Nitrogen-containing Bisphosphonates NBP->FPPS Inhibits

Caption: Inhibition of FPPS by Bisphosphonates.

Mechanism of Action of Tenofovir

Tenofovir is an acyclic nucleotide phosphonate analogue that is a cornerstone of anti-HIV therapy. It is administered as a prodrug, such as tenofovir disoproxil fumarate (TDF), which is converted intracellularly to its active diphosphate form. Tenofovir diphosphate competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into newly forming viral DNA by the HIV reverse transcriptase. Once incorporated, it acts as a chain terminator, halting viral replication.

Tenofovir_MoA cluster_cell Infected Host Cell cluster_virus HIV Replication Cycle TDF Tenofovir Disoproxil Fumarate (Prodrug) Tenofovir Tenofovir TDF->Tenofovir Hydrolysis Tenofovir_DP Tenofovir Diphosphate (Active Form) Tenofovir->Tenofovir_DP Phosphorylation RT Reverse Transcriptase Tenofovir_DP->RT Competes with dATP and Incorporates Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA Viral DNA Synthesis RT->Viral_DNA Chain_Termination Chain Termination RT->Chain_Termination

Application Notes and Protocols for Dibutyl Phosphite in C-P Bond Formation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dibutyl phosphite in carbon-phosphorus (C-P) bond formation reactions, a cornerstone in the synthesis of organophosphorus compounds. These compounds, particularly those containing phosphonate moieties, are of significant interest in medicinal chemistry, materials science, and agrochemistry due to their diverse biological activities and material properties. This document details key reactions, including the Pudovik and Kabachnik-Fields reactions for the synthesis of α-hydroxyphosphonates and α-aminophosphonates, as well as transition-metal-catalyzed cross-coupling reactions for the formation of aryl- and vinylphosphonates. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate the practical application of this compound in a research and development setting.

Introduction to C-P Bond Formation with this compound

The formation of a carbon-phosphorus bond is a fundamental transformation in organophosphorus chemistry. This compound, a dialkyl phosphite, is a versatile and widely used reagent for this purpose. It exists in equilibrium between two tautomeric forms: the tetracoordinated phosphonate form ((BuO)₂P(O)H) and the tricoordinated phosphite form ((BuO)₂POH). The presence of the P-H bond in the phosphonate tautomer allows it to participate in a variety of addition and coupling reactions.

Key applications of this compound in C-P bond formation include:

  • Hydrophosphonylation Reactions: The addition of the P-H bond across a carbon-heteroatom double bond, such as in aldehydes, ketones, and imines. This forms the basis of the Pudovik and Kabachnik-Fields reactions.

  • Cross-Coupling Reactions: The coupling of this compound with aryl or vinyl halides/triflates, typically catalyzed by transition metals like copper or palladium, to form C(sp²)-P bonds.[1][2]

  • Phospha-Michael Additions: The conjugate addition of this compound to α,β-unsaturated carbonyl compounds.[3]

The resulting phosphonates are valuable synthetic intermediates and are often investigated for their potential as enzyme inhibitors, therapeutic agents, and functional materials.

Key Reactions and Experimental Protocols

Pudovik Reaction: Synthesis of α-Hydroxyphosphonates

The Pudovik reaction involves the addition of this compound to an aldehyde or ketone, typically catalyzed by a base, to yield an α-hydroxyphosphonate.

General Reaction Scheme: R¹R²C=O + (BuO)₂P(O)H → (BuO)₂P(O)CR¹R²(OH)

Experimental Protocol: Synthesis of Dibutyl (hydroxy(phenyl)methyl)phosphonate

This protocol is adapted from a general procedure for the synthesis of α-hydroxyphosphonates.[4]

Materials:

  • Benzaldehyde

  • This compound

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde (1.0 eq).

  • Add anhydrous solvent to dissolve the aldehyde.

  • Add this compound (1.0 - 1.2 eq).

  • Add the base catalyst, such as triethylamine (0.1 - 0.2 eq).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure dibutyl (hydroxy(phenyl)methyl)phosphonate.

Kabachnik-Fields and Aza-Pudovik Reactions: Synthesis of α-Aminophosphonates

The Kabachnik-Fields reaction is a three-component condensation of an aldehyde or ketone, an amine, and this compound to produce α-aminophosphonates.[5][6][7] The reaction can proceed through an "imine" or "α-hydroxyphosphonate" pathway.[7] The aza-Pudovik reaction is the two-component addition of this compound to a pre-formed imine.[5][8]

General Reaction Scheme (Kabachnik-Fields): R¹CHO + R²NH₂ + (BuO)₂P(O)H → (BuO)₂P(O)CHR¹(NHR²) + H₂O

General Reaction Scheme (Aza-Pudovik): R¹CH=NR² + (BuO)₂P(O)H → (BuO)₂P(O)CHR¹(NHR²)

Experimental Protocol: Three-Component Synthesis of Dibutyl (phenyl(phenylamino)methyl)phosphonate

This protocol is a general procedure for the Kabachnik-Fields reaction.[6][7]

Materials:

  • Benzaldehyde

  • Aniline

  • This compound

  • Solvent (e.g., Toluene, Ethanol, or solvent-free)

  • Catalyst (optional, e.g., Lewis acids or protic acids)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1.0 eq), aniline (1.0 eq), and this compound (1.0 eq).

  • Add a solvent (if not performing the reaction neat). Toluene or ethanol are commonly used.[6]

  • If a catalyst is used, add it to the mixture (e.g., 5-10 mol%).

  • Stir the mixture at room temperature or heat to reflux for several hours (e.g., 5-20 hours), monitoring by TLC.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solid product forms, it can be collected by filtration and washed with a cold solvent.

  • If the product is an oil, remove the solvent under reduced pressure and purify the residue by column chromatography.

Copper-Catalyzed Cross-Coupling: Synthesis of Arylphosphonates

The Hirao reaction, a palladium-catalyzed cross-coupling, has been extended to other, more cost-effective metals like copper. Copper(I) iodide, in the presence of a suitable ligand and base, can efficiently catalyze the coupling of this compound with aryl and vinyl halides.[1][2][9]

General Reaction Scheme: Ar-X + (BuO)₂P(O)H --[Cu(I) catalyst, Ligand, Base]--> (BuO)₂P(O)Ar + HX (X = I, Br)

Experimental Protocol: Copper-Catalyzed Synthesis of Dibutyl phenylphosphonate

This protocol is based on the method developed by Buchwald and co-workers.[1][2]

Materials:

  • Iodobenzene

  • This compound

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Schlenk tube or other reaction vessel suitable for air-sensitive reactions

Procedure:

  • To a Schlenk tube, add CuI (catalyst, e.g., 5 mol%), Cs₂CO₃ (base, e.g., 2.0 eq), and iodobenzene (1.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous toluene via syringe.

  • Add DMEDA (ligand, e.g., 10 mol%) and this compound (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at a specified temperature (e.g., 110 °C) for the required time (e.g., 24 hours), with vigorous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure dibutyl phenylphosphonate.

Quantitative Data Summary

The following tables summarize representative quantitative data for C-P bond formation reactions involving this compound and its analogs.

Table 1: Copper-Catalyzed Coupling of this compound with Aryl and Vinyl Halides [1]

EntryAryl/Vinyl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneCuI (5)DMEDA (10)Cs₂CO₃Toluene1102495
24-IodotolueneCuI (5)DMEDA (10)Cs₂CO₃Toluene1102496
31-Bromo-4-methoxybenzeneCuI (5)DMEDA (10)Cs₂CO₃Toluene1102485
4(E)-β-BromostyreneCuI (5)DMEDA (10)Cs₂CO₃Toluene802493

Table 2: Synthesis of α-Aminophosphonates via Kabachnik-Fields Reaction [6]

EntryAldehydeAmineSolventTempTime (h)Yield (%)
1BenzaldehydeEthane-1,2-diamineTolueneReflux588
24-ChlorobenzaldehydeEthane-1,2-diamineTolueneReflux692
34-MethoxybenzaldehydePropane-1,3-diamineTolueneReflux590
4BenzaldehydeEthane-1,2-diamineEthanolReflux2085

Note: In this study, diethyl phosphite was used, but the conditions are applicable to this compound, often with similar high yields.

Table 3: Copper-Catalyzed Dehydrogenative Cross-Coupling of this compound with Benzoxazoles [10]

EntryBenzoxazole DerivativeCatalyst (mol%)OxidantSolventTemp (°C)Time (h)Yield (%)
1BenzoxazoleCuBr (10)DTBPDCE120667

Note: DTBP = Di-tert-butyl peroxide, DCE = 1,2-Dichloroethane.

Mechanistic and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanisms of key reactions and a general experimental workflow.

Pudovik_Reaction_Mechanism Pudovik Reaction Mechanism cluster_step1 Step 1: Base Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation DBP (BuO)₂P(O)H This compound Phosphite_Anion [(BuO)₂PO]⁻ Phosphite Anion DBP->Phosphite_Anion + Base Base Base (e.g., TEA) Alkoxide_Intermediate [(BuO)₂P(O)CR¹R²O]⁻ Alkoxide Intermediate Phosphite_Anion->Alkoxide_Intermediate + Aldehyde Aldehyde R¹R²C=O Aldehyde/Ketone Product (BuO)₂P(O)CR¹R²(OH) α-Hydroxyphosphonate Alkoxide_Intermediate->Product + H-Base⁺ Proton_Source H-Base⁺

Caption: Mechanism of the base-catalyzed Pudovik Reaction.

Kabachnik_Fields_Imine_Pathway Kabachnik-Fields Reaction (Imine Pathway) Aldehyde R¹CHO Aldehyde Imine R¹CH=NR² Imine Aldehyde->Imine Amine R²NH₂ Amine Amine->Imine - H₂O Product (BuO)₂P(O)CHR¹(NHR²) α-Aminophosphonate Imine->Product + this compound (Aza-Pudovik) DBP (BuO)₂P(O)H This compound DBP->Product

Caption: The imine pathway of the Kabachnik-Fields reaction.

Cu_Coupling_Workflow Experimental Workflow for Cu-Catalyzed Cross-Coupling Start Start Setup Combine Aryl Halide, CuI, and Cs₂CO₃ in a Schlenk tube Start->Setup Inert Evacuate and backfill with Argon Setup->Inert Add_Reagents Add Solvent, Ligand (DMEDA), and this compound Inert->Add_Reagents React Heat reaction mixture (e.g., 110 °C, 24h) Add_Reagents->React Workup Cool, dilute with EtOAc, and filter through Celite React->Workup Purify Concentrate filtrate and purify by column chromatography Workup->Purify Product Pure Arylphosphonate Purify->Product

Caption: General workflow for copper-catalyzed C-P coupling.

Conclusion

This compound is a highly effective and versatile reagent for the construction of C-P bonds, enabling the synthesis of a wide array of valuable organophosphorus compounds. The Pudovik, Kabachnik-Fields, and copper-catalyzed cross-coupling reactions highlighted in these notes represent robust and scalable methods for creating α-hydroxyphosphonates, α-aminophosphonates, and arylphosphonates, respectively. The provided protocols and data serve as a practical guide for researchers in drug development and materials science to harness the synthetic potential of this compound.

References

Application Notes and Protocols: Dibutyl Phosphite in the Synthesis of Lubricant Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dibutyl phosphite in the synthesis of advanced lubricant additives. This compound serves as a versatile precursor for creating additives with enhanced anti-wear (AW) and extreme-pressure (EP) properties, crucial for protecting machinery under demanding operating conditions.

Introduction

This compound ((C₄H₉O)₂P(O)H) is an organophosphorus compound widely utilized as a precursor in the synthesis of various lubricant additives. Its reactivity, particularly the presence of a labile P-H bond, allows for a range of chemical transformations to produce more complex and effective molecules. These derivatives are designed to form protective tribofilms on metal surfaces, mitigating friction and wear. This document outlines key synthetic routes starting from this compound and provides protocols for the preparation and evaluation of the resulting lubricant additives.

Key Synthetic Pathways

This compound can be derivatized through several key reaction pathways to yield potent lubricant additives. The primary strategies include the synthesis of thiophosphates and the formation of carbon-phosphorus bonds via the Pudovik reaction.

Synthesis of Thiophosphate Derivatives

The introduction of sulfur into the this compound molecule is a common strategy to enhance its extreme-pressure and anti-wear performance. The resulting thiophosphates and related compounds exhibit excellent performance due to the synergistic effect of phosphorus and sulfur.

A general representation of the synthesis of O,O-dibutyl S-alkyl thiophosphates is depicted below. This pathway involves the reaction of this compound with elemental sulfur and a subsequent reaction with an alkylating agent.

G DBP This compound Intermediate Dibutyl Thiophosphoric Acid Ammonium Salt (Intermediate) DBP->Intermediate + S8, Base S8 Sulfur (S8) S8->Intermediate Base Base (e.g., Triethylamine) Base->Intermediate Additive O,O-dibutyl S-alkyl Thiophosphate (Lubricant Additive) Intermediate->Additive + R-X AlkylHalide Alkyl Halide (R-X) AlkylHalide->Additive

Caption: Synthesis of O,O-dibutyl S-alkyl thiophosphates.

Pudovik Reaction for C-P Bond Formation

The Pudovik reaction involves the addition of the P-H bond of this compound across a carbon-carbon double bond, typically in the presence of a base catalyst. This reaction is particularly useful for synthesizing additives with tailored structures by reacting this compound with various unsaturated compounds, such as olefins and unsaturated esters.

The following diagram illustrates the general workflow for the synthesis of a phosphonate additive via the Pudovik reaction.

G DBP This compound Additive Phosphonate Adduct (Lubricant Additive) DBP->Additive + Catalyst Unsaturated Unsaturated Compound (e.g., Olefin, Unsaturated Ester) Unsaturated->Additive Catalyst Base Catalyst Catalyst->Additive

Caption: Pudovik reaction for phosphonate additive synthesis.

Experimental Protocols

The following are detailed protocols for the synthesis of representative lubricant additives derived from this compound.

Protocol 1: Synthesis of S-dodecyl-O,O-dibutyl thiophosphate

Objective: To synthesize an S-alkylated thiophosphate for evaluation as an EP/AW additive.

Materials:

  • This compound

  • Sulfur powder

  • Triethylamine

  • 1-Bromododecane

  • Toluene (anhydrous)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add this compound (0.1 mol) and anhydrous toluene (100 mL).

  • Slowly add triethylamine (0.1 mol) to the stirred solution at room temperature.

  • Add sulfur powder (0.1 mol) portion-wise to the mixture. An exothermic reaction may be observed.

  • After the addition of sulfur is complete, heat the mixture to 60°C and stir for 2 hours to ensure the formation of the triethylammonium salt of O,O-dibutyl thiophosphoric acid.

  • Cool the reaction mixture to room temperature.

  • Add 1-bromododecane (0.1 mol) dropwise from the dropping funnel.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 4 hours.

  • Cool the mixture to room temperature. The triethylammonium bromide salt will precipitate.

  • Filter the mixture to remove the precipitated salt.

  • Wash the filtrate with distilled water (3 x 50 mL) in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography to yield pure S-dodecyl-O,O-dibutyl thiophosphate.

Protocol 2: Synthesis of a Phosphonate Additive via Pudovik Reaction with an Unsaturated Ester

Objective: To synthesize a phosphonate-based additive for evaluation of its anti-wear properties.

Materials:

  • This compound

  • Methyl oleate

  • Sodium methoxide (25% solution in methanol)

  • Methanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.1 mol) and methyl oleate (0.1 mol) in anhydrous methanol (50 mL).

  • Add sodium methoxide solution (5 mol% relative to this compound) to the mixture.

  • Heat the reaction mixture to reflux (approximately 65°C) and stir for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with 1 M hydrochloric acid.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution using a rotary evaporator to obtain the crude phosphonate adduct.

  • Purify the product by column chromatography on silica gel.

Performance Data of this compound Derived Additives

The performance of lubricant additives derived from this compound is typically evaluated using standard tribological tests, such as the four-ball wear test (ASTM D4172) and the four-ball EP test (ASTM D2783). The following table summarizes representative data for additives synthesized from this compound.

Additive TypeBase OilConcentration (wt%)Four-Ball Wear Scar Diameter (WSD, mm)Four-Ball Weld Load (kg)Reference
This compound derivativeHigh Oleic Sunflower Oil1.00.619Not Reported
S-alkyl thiophosphate derivativeMineral Oil1.00.45160Hypothetical Data
Phosphonate adduct (Pudovik)PAO 41.00.50140Hypothetical Data
Base Oil (without additive)High Oleic Sunflower Oil-0.507Not Reported

Note: "Hypothetical Data" is included for illustrative purposes to represent typical performance improvements and should be confirmed by experimental testing.

Mechanism of Action

Additives derived from this compound function by forming a protective tribochemical film on the interacting metal surfaces under boundary lubrication conditions.

  • Thiophosphate derivatives: Under high pressure and temperature, these molecules decompose to form a complex film containing iron phosphates and iron sulfides. This film is more robust than that formed by phosphorus-only additives and provides excellent extreme-pressure protection.

  • Phosphonate adducts: These additives form a phosphate-based glassy film on the metal surface. This polymeric film physically separates the moving surfaces, thereby reducing wear.

The following diagram illustrates the proposed mechanism of anti-wear film formation.

G Additive Phosphorus/Sulfur Additive in Oil Decomposition Additive Decomposition Additive->Decomposition At Contact Zone Metal Metal Surface (e.g., Iron) Metal->Decomposition Contact Asperity Contact (High Pressure & Temperature) Contact->Decomposition Film Protective Tribofilm (Iron Phosphate/Sulfide) Decomposition->Film Reaction with Surface

Application Notes & Protocols: Dibutyl Phosphite as a Phosphorylating Agent for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Dibutyl phosphite, in conjunction with a base and a halogenating agent, serves as an effective phosphorylating agent for alcohols. This process is a variation of the Atherton-Todd reaction, a reliable method for forming phosphate esters from H-phosphonates.[1][2][3] Initially developed for the synthesis of phosphoramidates, the reaction has been extended to various nucleophiles, including alcohols.[2][3]

The primary advantage of this in situ phosphorylation method is that it avoids the need to handle highly reactive and moisture-sensitive phosphoryl chlorides, such as dibutyl chlorophosphate.[4] The reaction typically proceeds under mild conditions, making it suitable for complex molecules and sensitive substrates encountered in drug development and medicinal chemistry.

Key Applications:

  • Prodrug Synthesis: Introduction of a phosphate group can enhance the solubility and bioavailability of a drug molecule.

  • Synthesis of Phospholipids: Used in the construction of phospholipid analogues for biological studies.

  • Functional Group Interconversion: The resulting phosphate ester can serve as a leaving group in subsequent nucleophilic substitution reactions.[3]

  • Flame Retardants: Used in the synthesis of organophosphorus compounds for flame retardant applications.[3]

The reaction involves the conversion of a dialkyl phosphite (this compound) into a reactive phosphorylating intermediate, which then reacts with an alcohol to yield the corresponding trialkyl phosphate.[5]

Reaction Mechanism: The Atherton-Todd Reaction

The phosphorylation of an alcohol using this compound, a base (typically a tertiary amine like triethylamine), and a halogenating agent (classically carbon tetrachloride) follows the Atherton-Todd reaction pathway. While the precise mechanism has been a subject of discussion, a widely accepted pathway involves the following key steps:[2][6]

  • Deprotonation: The base deprotonates the this compound to form a this compound anion.

  • Halogenation: The phosphite anion attacks the halogenating agent (e.g., CCl₄), generating a reactive dibutyl chlorophosphate intermediate and a trichloromethanide anion.[1][6]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic phosphorus center of the dibutyl chlorophosphate intermediate.

  • Product Formation: A proton is eliminated (scavenged by the base), yielding the final trialkyl phosphate product and a hydrochloride salt of the base.

ReactionMechanism DBP This compound ((BuO)₂P(O)H) Anion Phosphite Anion ((BuO)₂PO⁻) DBP->Anion + Base - Base·H⁺ ROH Alcohol (R-OH) Phosphate Tributyl Phosphate Derivative ((BuO)₂P(O)OR) CCl4 Halogenating Agent (CCl₄) Chlorophosphate Dibutyl Chlorophosphate ((BuO)₂P(O)Cl) Anion->Chlorophosphate Chlorophosphate->Phosphate + R-OH - HCl Byproduct1 Chloroform (CHCl₃) Byproduct2 Base·HCl (Et₃N·HCl)

Caption: Generalized mechanism of the Atherton-Todd reaction.

General Experimental Protocol

This protocol describes a general procedure for the phosphorylation of a primary alcohol using this compound. Molar equivalents and reaction times may need to be optimized for different substrates.

Materials:

  • Alcohol substrate

  • This compound (DBP)

  • Triethylamine (Et₃N), freshly distilled

  • Carbon tetrachloride (CCl₄) or an alternative halogen source (see Safety section)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the alcohol (1.0 eq.).

  • Solvent and Reagents: Dissolve the alcohol in anhydrous DCM (approx. 0.1–0.5 M). Add triethylamine (1.5 eq.) followed by this compound (1.2 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Halogenating Agent: Add carbon tetrachloride (1.5 eq.) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction may be observed.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure phosphate ester.

Workflow start Start setup 1. Dissolve Alcohol in anhydrous solvent under N₂ start->setup add_reagents 2. Add Et₃N and This compound setup->add_reagents cool 3. Cool to 0 °C add_reagents->cool add_ccl4 4. Add CCl₄ dropwise cool->add_ccl4 react 5. Stir at room temperature (4-24h) add_ccl4->react monitor 6. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 7. Aqueous Work-up monitor->workup Complete purify 8. Column Chromatography workup->purify end Isolated Product purify->end

Caption: General experimental workflow for alcohol phosphorylation.

Substrate Scope and Data

The Atherton-Todd reaction is effective for a range of alcohols, though its efficiency can be substrate-dependent. Primary alcohols generally provide good to excellent yields. While the reaction has been more extensively reported for amines, its application to simple alcohols like methanol and ethanol is known to be successful, particularly when more reactive halogenating agents like CBrCl₃ or CBr₄ are used.[2]

Alcohol SubstrateHalogenating AgentBaseSolventYield (%)Reference
EthanolCBrCl₃Et₃NNot SpecifiedGood[2]
Benzyl AlcoholCCl₄Et₃NDCM~85%Generic Example
Phenethyl AlcoholI₂ / H₂O₂NoneCH₃CN84%[7]
Allyl AlcoholI₂ / H₂O₂NoneCH₃CN98%[7]
Propargyl AlcoholI₂ / H₂O₂NoneCH₃CN95%[7]
1-OctanolCCl₄Et₃NDCM~80%Generic Example

Note: The table includes data from modified Atherton-Todd procedures (e.g., using I₂/H₂O₂) to illustrate the broader scope of H-phosphonate phosphorylation. Yields are highly dependent on specific reaction conditions.

Safety and Reagent Considerations

  • Carbon Tetrachloride (CCl₄): CCl₄ is a known carcinogen, is hepatotoxic, and is an ozone-depleting substance. Its use is highly restricted. Handle it only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Alternatives to CCl₄: Researchers have explored safer alternatives.

    • Bromotrichloromethane (CBrCl₃) or Carbon Tetrabromide (CBr₄) can be more reactive and effective for less nucleophilic alcohols.[2]

    • Tetrachloroethylene and Trichloroethylene have been suggested as potential substitutes.[8]

    • Other methods use trichloroisocyanuric acid or an iodine/hydrogen peroxide system to avoid chlorinated solvents altogether.[7][9]

  • This compound: Irritant. Avoid contact with skin and eyes.

  • Triethylamine: Corrosive and flammable. Work in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experiment.

References

Application Note: Analytical Methods for Monitoring Dibutyl Phosphite Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibutyl phosphite is a versatile intermediate in organophosphorus chemistry, frequently utilized in reactions such as the Pudovik and Arbuzov reactions to form a variety of valuable compounds, including alpha-aminophosphonates and phosphonates. Monitoring the progress of these reactions is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the desired product is obtained with minimal side products. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for the real-time monitoring of these reactions.[1][2] This application note provides a detailed protocol for monitoring a typical reaction of this compound using TLC.

Reaction Scheme: A Hypothetical Example

To illustrate the TLC monitoring process, we will consider the Michaelis-Arbuzov reaction of this compound with an alkyl halide (e.g., benzyl bromide) to yield a dibutyl benzylphosphonate.

cluster_reactants Reactants cluster_products Products reactant1 This compound product Dibutyl benzylphosphonate reactant1->product + Benzyl bromide reactant2 Benzyl bromide byproduct Butyl bromide product->byproduct + Heat cluster_lanes Spotting Lanes plate TLC Plate Baseline R C M R R: Reference (Starting Material) R->plate:f1 C C: Co-spot (Reference + Mixture) C->plate:f2 M M: Reaction Mixture M->plate:f3 start Start Reaction spot_t0 Spot TLC at t=0 start->spot_t0 develop_t0 Develop & Visualize spot_t0->develop_t0 check_t0 Analyze t=0 Plate develop_t0->check_t0 spot_tx Spot TLC at t=x check_t0->spot_tx Reactant(s) present develop_tx Develop & Visualize spot_tx->develop_tx check_tx Analyze t=x Plate develop_tx->check_tx continue_rxn Continue Reaction check_tx->continue_rxn Reactant(s) present stop_rxn Reaction Complete (Stop Reaction) check_tx->stop_rxn Limiting reactant consumed continue_rxn->spot_tx

References

Application Notes and Protocols for the Scale-up Synthesis of Dibutyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of dibutyl phosphite, with a special emphasis on considerations for scaling up the process from laboratory to industrial production.

Introduction

This compound, also known as dibutyl hydrogen phosphite, is a versatile chemical intermediate with applications as a solvent, antioxidant, and a precursor in the synthesis of various organophosphorus compounds.[1] Its synthesis is achievable through several routes, each presenting distinct advantages and challenges, particularly when considering large-scale production. This document outlines the most common synthetic methodologies and provides detailed protocols, with a focus on safety, efficiency, and product purity during scale-up.

Synthetic Routes and Mechanisms

The industrial production of this compound is primarily accomplished through two main synthetic pathways: the reaction of phosphorus trichloride with n-butanol and the esterification of phosphorous acid with n-butanol. A transesterification route from dimethyl phosphite is also a viable method.

2.1. Synthesis from Phosphorus Trichloride and n-Butanol

This is a widely used method for producing this compound.[2] The reaction involves the nucleophilic attack of the hydroxyl group of n-butanol on the phosphorus atom of phosphorus trichloride, leading to the sequential displacement of chloride ions. The overall reaction is as follows:

PCl₃ + 3 CH₃(CH₂)₃OH → (CH₃(CH₂)₃O)₂P(O)H + CH₃(CH₂)₃Cl + 2HCl

A base, such as triethylamine or pyridine, can be used to neutralize the hydrogen chloride (HCl) byproduct, which can otherwise lead to side reactions.[3] Careful control of the reaction temperature is crucial due to the exothermic nature of the reaction.[3] Slow addition of n-butanol to a cooled solution of phosphorus trichloride is essential to manage the exotherm and prevent the formation of unwanted byproducts.[3]

2.2. Synthesis from Phosphorous Acid and n-Butanol

The direct esterification of phosphorous acid with n-butanol offers an alternative route that avoids the use of the highly reactive and corrosive phosphorus trichloride.[4] This reaction is typically carried out at elevated temperatures, with continuous removal of water to drive the equilibrium towards product formation.[4]

H₃PO₃ + 2 CH₃(CH₂)₃OH ⇌ (CH₃(CH₂)₃O)₂P(O)H + 2 H₂O

This method is described as a cost-effective and commercially feasible process.[4] The use of a solvent that forms an azeotrope with water, such as toluene or n-octane, can facilitate water removal.[4]

2.3. Synthesis via Transesterification

This compound can also be synthesized through the transesterification of a lower dialkyl phosphite, such as dimethyl phosphite, with n-butanol. This reaction is typically catalyzed by a base, for instance, potassium hydroxide. The methanol generated is distilled off to shift the reaction towards the desired product.

(CH₃O)₂P(O)H + 2 CH₃(CH₂)₃OH ⇌ (CH₃(CH₂)₃O)₂P(O)H + 2 CH₃OH

Experimental Protocols

3.1. Laboratory-Scale Synthesis from Phosphorus Trichloride and n-Butanol

Materials:

  • Phosphorus trichloride (PCl₃)

  • n-Butanol

  • Triethylamine (or other suitable base)

  • Anhydrous solvent (e.g., toluene)

  • Round-bottom flask with a magnetic stirrer, dropping funnel, condenser, and nitrogen inlet

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer, place a solution of phosphorus trichloride in anhydrous toluene.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a mixture of n-butanol and triethylamine dropwise from the dropping funnel over a period of 2-3 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

3.2. Bench-Scale Synthesis from Phosphorous Acid and n-Butanol

Materials:

  • Phosphorous acid (H₃PO₃)

  • n-Butanol

  • VM&P Naphtha (or another suitable azeotropic solvent)[4]

  • Reaction flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and condenser[4]

Procedure:

  • Charge the reaction flask with phosphorous acid and VM&P Naphtha.[4]

  • Heat the mixture to initiate the reaction and begin removing water via the Dean-Stark trap.[4]

  • Once the reaction temperature reaches approximately 136°C, slowly add n-butanol while maintaining the temperature between 134-136°C.[4]

  • After the addition of n-butanol is complete, continue to reflux the reaction mixture for several hours, collecting the water formed in the Dean-Stark trap.[4] The reaction is considered near completion when the rate of water removal significantly decreases.[4]

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Wash the organic layer with water and then with a dilute solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The solvent can be removed by distillation, and the this compound can be purified by vacuum distillation.[4] In an industrial setting, the heel containing byproducts and some product can be left in the reactor for subsequent batches.[4]

Scale-up Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several critical factors to ensure safety, efficiency, and consistent product quality.

Parameter Laboratory Scale Scale-up Considerations
Heat Management Easily managed with ice baths.The high exothermicity of the PCl₃ reaction requires efficient heat removal.[3] A jacketed reactor with a cooling system is essential. The rate of reagent addition must be carefully controlled to prevent thermal runaway. Continuous flow reactors can offer superior heat transfer and safety.[3]
Reagent Addition Manual addition via dropping funnel.Automated and controlled addition of reagents is necessary to maintain a stable reaction temperature and minimize side reactions.[3]
Mixing Magnetic or overhead stirring is sufficient.Efficient mixing is crucial to ensure homogeneity and effective heat transfer. Baffles in the reactor and appropriately designed impellers are required. Poor mixing can lead to localized hot spots and reduced yields.
Byproduct and Impurity Control Byproducts are managed during workup.In the PCl₃ route, incomplete reaction can lead to chlorinated byproducts.[5] In the transesterification route, catalyst-related impurities like anisole and water can form, affecting product purity and requiring purification of recycled materials.[6] The formation of monobutylated hydrogen phosphite and other byproducts is a concern in the phosphorous acid route, though the reaction heel can be recycled.[4]
Purification Simple vacuum distillation is common.Fractional distillation under high vacuum is necessary for high purity. The design of the distillation column (number of theoretical plates, packing material) is critical. Spontaneous combustion of phosphine, which can form from thermal decomposition, is a hazard during distillation, especially if air is introduced into the hot apparatus.[1]
Safety Standard laboratory safety precautions.Handling of large quantities of corrosive and toxic materials like PCl₃ requires robust safety protocols, including closed-system transfers and dedicated scrubber systems for HCl gas.[7][8] The flammability of n-butanol and the final product also necessitates explosion-proof equipment and proper grounding.[7]
Waste Management Solvents and byproducts are collected for disposal.A comprehensive waste management plan is essential. This includes the treatment of acidic aqueous waste, disposal of solid byproducts (e.g., triethylamine hydrochloride), and recovery/recycling of solvents.[9] The development of processes that minimize waste is a key consideration.[10]

Data Presentation

Synthetic Route Key Reactants Typical Reaction Temperature (°C) Typical Yield (%) Key Advantages Key Disadvantages
From PCl₃PCl₃, n-Butanol0 - 10 (addition), then ambient[3]Up to 97.1[2]High yield, well-established method.Highly exothermic and corrosive, generates HCl byproduct.[3][5]
From H₃PO₃H₃PO₃, n-Butanol130 - 138[4]80 - 99.8[4]Avoids PCl₃, cost-effective.[4]Requires high temperatures and efficient water removal.[4]
TransesterificationDimethyl phosphite, n-ButanolRefluxNot specified in detail, but can be high.Milder conditions than PCl₃ route.Requires removal of methanol byproduct to drive the reaction.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reagents Reagents (e.g., PCl3, n-Butanol) reaction Reaction (Controlled Temperature) reagents->reaction Slow Addition filtration Filtration reaction->filtration washing Washing filtration->washing drying Drying washing->drying distillation Vacuum Distillation drying->distillation product This compound distillation->product

Caption: Experimental workflow for this compound synthesis.

scale_up_considerations center_node Scale-up of This compound Synthesis heat Heat Management (Exothermicity Control) center_node->heat mixing Efficient Mixing (Homogeneity) center_node->mixing reagent Controlled Reagent Addition center_node->reagent purification Large-Scale Purification center_node->purification safety Process Safety (Handling & Equipment) center_node->safety waste Waste Management & Recycling center_node->waste

Caption: Key considerations for scaling up this compound synthesis.

Analytical Quality Control

For industrial-scale production, robust analytical methods are essential to ensure the quality and purity of the final product.

  • Gas Chromatography (GC): A primary technique for determining the purity of this compound and quantifying residual starting materials (e.g., n-butanol) and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification of unknown impurities and decomposition products.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P and ¹H NMR): Provides structural confirmation and can be used for quantitative analysis.

  • Titration: To determine the acid number, which is an important quality parameter for phosphite esters.

Safety and Handling

This compound is a combustible liquid and can cause skin and eye irritation.[1][7] Phosphorus trichloride is highly toxic and corrosive.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[8] All manipulations should be performed in a well-ventilated fume hood.[8] For large-scale operations, a closed system is highly recommended.[7] Ensure that all equipment is properly grounded to prevent static discharge.[7] Fire extinguishing media such as dry chemical, CO₂, or alcohol-resistant foam should be readily available.[12] Upon heating to decomposition, this compound can emit highly toxic fumes of phosphorus oxides and potentially flammable phosphine gas.[1]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Dibutyl Phosphite by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of dibutyl phosphite via vacuum distillation. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the vacuum distillation of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
No Product Distilling Over - Vacuum level is insufficient.- Heating temperature is too low.- System has a leak.- Thermometer placement is incorrect.- Ensure the vacuum pump is functioning correctly and can achieve the required pressure.- Gradually increase the heating mantle temperature.- Check all glassware joints for proper sealing. Ensure all joints are lightly greased with vacuum grease.- The thermometer bulb should be positioned just below the side arm leading to the condenser.
Bumping or Uncontrolled Boiling - Superheating of the liquid.- Absence of a boiling aid.- Rapid heating.- Use a magnetic stirrer and a stir bar to ensure even heating.[1][2]- For viscous liquids, a fine capillary tube (ebulliator) can be inserted to introduce a steady stream of fine bubbles.[1]- Heat the distillation flask gradually.
Product is Cloudy or Discolored - Presence of water (hydrolysis).- Thermal decomposition.- Co-distillation of impurities.- Ensure the crude this compound and all glassware are thoroughly dry before starting the distillation. This compound is susceptible to hydrolysis.[3][4]- Lower the distillation temperature by improving the vacuum. This compound can decompose at elevated temperatures.[3]- Ensure the starting material is of reasonable purity. Consider a pre-purification step if necessary.
Low Yield - Incomplete distillation.- Product decomposition.- Hold-up in the distillation apparatus.- Ensure the distillation is run for a sufficient amount of time to collect all the product.- Use the lowest possible temperature for distillation by achieving a good vacuum.- Use a short-path distillation apparatus to minimize the surface area where the product can adhere.
Sudden Increase in Pressure During Distillation - Outgassing of volatile impurities.- Decomposition of the product leading to gas evolution.[3]- Initially, apply the vacuum without heating to remove any low-boiling impurities.- If decomposition is suspected, immediately lower the heating temperature and monitor the pressure. If the pressure continues to rise, stop the distillation.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

The boiling point of this compound is dependent on the pressure. The following table summarizes reported boiling points at various pressures.

Pressure (mmHg)Boiling Point (°C)
195[3]
11118-119[5]

You can estimate the boiling point at different pressures using a pressure-temperature nomograph.

Q2: What are the common impurities in crude this compound?

Common impurities can include residual starting materials and byproducts from the synthesis, such as:

  • n-Butanol[5]

  • Tributyl phosphate[5]

  • Monobutyl phosphite

  • Phosphorous acid[6]

  • Water

Q3: How can I prevent the hydrolysis of this compound during purification?

This compound is sensitive to moisture and can hydrolyze, especially at elevated temperatures.[3][4] To prevent hydrolysis, ensure that all glassware is thoroughly dried before use and that the crude this compound is as anhydrous as possible. Handling the material under an inert atmosphere (e.g., nitrogen or argon) can also minimize contact with atmospheric moisture.

Q4: What are the signs of this compound decomposition during distillation?

Decomposition of this compound at high temperatures can be indicated by:

  • A sudden increase in pressure.

  • The appearance of a dark color in the distillation flask.

  • The evolution of fumes. When heated to decomposition, it can emit toxic fumes of phosphorus oxides.[3]

  • Spontaneous combustion has been reported to occur inside the flask at the end of distillation when air is introduced, likely due to the formation of phosphine from thermal decomposition.[3]

Q5: What safety precautions should I take when performing a vacuum distillation of this compound?

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform the distillation in a well-ventilated fume hood.

  • Inspect all glassware for cracks or defects before use to prevent implosion under vacuum.

  • Use a safety shield around the distillation apparatus.

  • Never heat a closed system.

  • Allow the apparatus to cool completely before venting to atmospheric pressure to avoid potential autoignition of decomposition products.[3]

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines the steps for the purification of this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flask

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Thermometer and adapter

  • Vacuum pump

  • Cold trap (recommended)

  • Vacuum grease

  • Glass wool or other insulating material

Procedure:

  • Apparatus Setup:

    • Ensure all glassware is clean and thoroughly dry.

    • Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Lightly grease all ground-glass joints and assemble the distillation apparatus as shown in the workflow diagram below.

    • Place the thermometer correctly, with the top of the bulb level with the bottom of the side arm leading to the condenser.

    • Wrap the distillation head with glass wool or aluminum foil to minimize heat loss.

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump.

  • Distillation:

    • Turn on the magnetic stirrer to ensure smooth boiling.

    • Slowly turn on the vacuum pump to evacuate the system. Allow the pressure to stabilize.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.

    • Gradually increase the temperature until the this compound begins to boil and condense.

    • Collect the fraction that distills at the expected boiling point for the measured pressure. Discard any initial forerun that may contain lower-boiling impurities.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature under vacuum.

    • Slowly and carefully vent the system to atmospheric pressure. Introducing air into a hot flask can be hazardous.[3]

    • Turn off the vacuum pump.

    • Disassemble the apparatus and transfer the purified this compound to a suitable container.

Visualizations

experimental_workflow cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown prep1 Dry all glassware prep2 Charge flask with crude this compound and stir bar prep1->prep2 prep3 Assemble distillation apparatus prep2->prep3 dist1 Start stirring prep3->dist1 dist2 Evacuate the system dist1->dist2 dist3 Apply gentle heat dist2->dist3 dist4 Collect purified product dist3->dist4 shut1 Cool apparatus to room temperature dist4->shut1 shut2 Vent system to atmospheric pressure shut1->shut2 shut3 Turn off vacuum pump shut2->shut3

Experimental Workflow for Vacuum Distillation

troubleshooting_workflow cluster_problems Problem Identification cluster_solutions Potential Solutions start Distillation Issue Encountered p1 No Distillate start->p1 p2 Bumping start->p2 p3 Cloudy/Discolored Product start->p3 p4 Low Yield start->p4 s1 Check Vacuum & Heat Check for Leaks p1->s1 s2 Use Stir Bar/Ebulliator Heat Gradually p2->s2 s3 Ensure Dryness Lower Temperature p3->s3 s4 Optimize Conditions Use Short-Path p4->s4

Troubleshooting Logic for this compound Distillation

References

Identifying and minimizing side products in Dibutyl phosphite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of dibutyl phosphite.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.

Q1: My reaction mixture turned brown/dark. What is the likely cause and how can I prevent it?

A: A brown or dark coloration in the reaction mixture often indicates thermal decomposition. This compound, especially at elevated temperatures and in the presence of impurities, can decompose.[1] One possible decomposition product is phosphine, which can spontaneously combust upon contact with air, leading to discoloration.

Prevention:

  • Temperature Control: Carefully control the reaction temperature. When using methods that require heating, such as the reaction of phosphorous acid with n-butanol, maintain the temperature within the optimal range (e.g., 130-138°C) to avoid excessive heating.[2]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and the potential for combustion of any phosphine that may form.

  • Purification of Reactants: Ensure that the starting materials, particularly n-butanol, are of high purity and free from contaminants that could catalyze decomposition.

Q2: The yield of my this compound is lower than expected. What are the potential reasons?

A: Low yields can be attributed to several factors, primarily related to incomplete reaction or the formation of side products.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is carried out for the recommended duration and at the optimal temperature for the chosen synthesis method. For instance, in the reaction of phosphorous acid and n-butanol, a reaction time of several hours at around 135°C is often required.[2]

    • Improper Stoichiometry: The molar ratio of reactants is crucial. For example, when reacting phosphorous acid with n-butanol, an excess of the alcohol is typically used to drive the reaction towards the formation of the diester.[2]

  • Side Product Formation:

    • Hydrolysis: The presence of water can lead to the hydrolysis of this compound back to phosphorous acid and butanol, reducing the yield of the desired product.[1][3] Ensure all reactants and equipment are dry, and consider methods that remove water as it is formed, such as azeotropic distillation with a suitable solvent.[2]

    • Formation of Monobutyl Phosphite: Incomplete esterification will result in the presence of monobutyl phosphite. Driving the reaction to completion with appropriate stoichiometry and reaction conditions can minimize this.

  • Losses during Work-up: this compound can be lost during purification steps like distillation or extraction. Optimize these procedures to minimize such losses.

Q3: I am observing an unexpected peak in my 31P NMR spectrum. How can I identify the impurity?

A: An unexpected peak in the 31P NMR spectrum indicates the presence of phosphorus-containing side products. The chemical shift of the peak can help in its identification.

Common Side Products and their Expected 31P NMR Chemical Shift Ranges:

CompoundTypical 31P NMR Chemical Shift (ppm vs. 85% H₃PO₄)
This compound~ +7 to +10 ppm
Tributyl Phosphate~ 0 to -2 ppm
Monobutyl PhosphiteChemical shift can vary depending on pH and solvent.
PyrophosphitesCan exhibit multiple peaks depending on the structure.
Phosphorous Acid~ +3 to +7 ppm (can be broad and pH-dependent)

Note: These are approximate chemical shift ranges and can be influenced by the solvent, concentration, and pH of the sample.

To confirm the identity of the impurity, you can:

  • Spike the sample: Add a small amount of the suspected impurity to your NMR sample and see if the peak intensity increases.

  • Consult literature: Compare the observed chemical shift with reported values for potential side products in the solvent you are using.

  • Utilize other analytical techniques: Couple your NMR analysis with GC-MS to get further structural information.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this compound synthesis?

A: The most frequently encountered side products include:

  • Monobutyl phosphite: Results from incomplete esterification of phosphorous acid or phosphorus trichloride.

  • Tributyl phosphate: Can be formed through oxidation of tributyl phosphite, which may be present as an impurity or formed under certain conditions. Commercial this compound can contain tributyl phosphate.[4]

  • Pyrophosphorous acid/pyrophosphites: Can form from the condensation of two phosphite molecules, especially at elevated temperatures or in the presence of dehydrating agents.[2]

  • n-Butanol: Unreacted starting material is a common impurity.[4][5]

  • Phosphorous acid: Can be present due to incomplete reaction or hydrolysis of the product.[3]

Q2: How can I minimize the formation of tributyl phosphate?

A: Tributyl phosphate is a P(V) species, while this compound is a P(III) species. Its formation is primarily due to oxidation. To minimize its formation:

  • Use an Inert Atmosphere: Performing the synthesis and purification under an inert atmosphere (nitrogen or argon) will prevent air oxidation.

  • Avoid Oxidizing Agents: Ensure that no oxidizing agents are inadvertently introduced into the reaction mixture.

  • Purification: If tributyl phosphate is present, it can sometimes be separated from this compound by fractional distillation under reduced pressure, although their boiling points are relatively close.

Q3: What is the role of water in the synthesis, and how can I control its presence?

A: Water is generally detrimental to the synthesis of this compound as it can lead to the hydrolysis of the product and intermediates, reducing the overall yield.[2][3]

Control Measures:

  • Dry Reactants and Solvents: Use anhydrous reactants and solvents.

  • Dry Glassware: Ensure all glassware is thoroughly dried before use.

  • Azeotropic Removal: In methods like the reaction of phosphorous acid with n-butanol, a solvent that forms an azeotrope with water (e.g., toluene or n-octane) can be used to continuously remove water as it is formed using a Dean-Stark apparatus.[2]

Q4: Which analytical techniques are best for identifying and quantifying side products?

A: A combination of techniques is often most effective:

  • 31P NMR Spectroscopy: This is a powerful tool for identifying and quantifying phosphorus-containing compounds. Each type of phosphorus environment will have a characteristic chemical shift, allowing for the differentiation of this compound from side products like tributyl phosphate and phosphorous acid.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate volatile components of the reaction mixture, such as this compound, n-butanol, and tributyl phosphate. The mass spectrometer then provides fragmentation patterns that can confirm the identity of each component.[8]

  • Titration: Acid-base titration can be used to determine the amount of acidic impurities like phosphorous acid or monobutyl phosphite.[9]

Data Presentation

Table 1: Influence of Reaction Conditions on this compound Yield and Purity (Illustrative Data)

Synthesis MethodReactant Ratio (Alcohol:P source)Temperature (°C)Reaction Time (h)Reported Yield (%)Reported Purity (%)Key Side ProductsReference
PCl₃ + n-ButanolVariedVariedVariedUp to 97.1Not specifiedMonobutyl phosphite, HCl[10]
Phosphorous Acid + n-Butanol3.6:1125-135368Not specifiedMonobutyl phosphite, Water[9]
Phosphorous Acid + n-Butanol (with water removal)2.5:1131984.699.59 (GC area %)Monobutyl phosphite[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from Phosphorus Trichloride and n-Butanol

This protocol is based on the general method described for preparing this compound.[10]

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas outlet/bubbler to vent HCl gas. The entire setup should be under an inert atmosphere (nitrogen or argon).

  • Reactant Charging: Cool the flask in an ice bath. Charge the flask with phosphorus trichloride (1.0 eq).

  • Addition of n-Butanol: Add n-butanol (3.0 eq) dropwise from the dropping funnel to the stirred phosphorus trichloride solution while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-50°C) for a specified time (e.g., 2-4 hours) to ensure the reaction goes to completion. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Work-up: Cool the reaction mixture. Remove the excess n-butanol and any volatile byproducts under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Protocol 2: Analysis of this compound and Side Products by 31P NMR

  • Sample Preparation: Prepare a solution of the crude or purified this compound in a deuterated solvent (e.g., CDCl₃). A typical concentration is 5-10% w/v.

  • Reference: Use an external standard of 85% H₃PO₄ or an internal standard with a known chemical shift.

  • Acquisition: Acquire the 31P NMR spectrum using a standard proton-decoupled pulse sequence. Ensure a sufficient relaxation delay to obtain quantitative results if desired.

  • Analysis: Integrate the peaks corresponding to this compound and any observed impurities. The relative integrals can be used to estimate the molar ratio of the different phosphorus-containing species.

Visualizations

Dibutyl_Phosphite_Synthesis Main Reaction Pathway for this compound Synthesis PCl3 Phosphorus Trichloride DBP This compound PCl3->DBP + 3 n-Butanol nBuOH n-Butanol nBuOH->DBP HCl HCl

Caption: Main reaction pathway for this compound synthesis from PCl₃.

Side_Product_Formation Common Side Product Formation Pathways DBP This compound Hydrolysis_Products Phosphorous Acid + n-Butanol DBP->Hydrolysis_Products + H₂O (Hydrolysis) Oxidation_Product Dibutyl Phosphate DBP->Oxidation_Product + [O] (Oxidation) Condensation_Product Pyrophosphite DBP->Condensation_Product + DBP (Condensation) H2O Water O2 Oxygen (Air) Heat Heat

Caption: Formation pathways of common side products in this compound synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes discoloration Discoloration issue->discoloration Yes impurity Unexpected Peak (NMR/GC) issue->impurity Yes end Successful Synthesis issue->end No check_conditions Check Reaction Conditions (Temp, Time, Stoichiometry) low_yield->check_conditions check_water Check for Water (Dry Reactants/Glassware) low_yield->check_water check_temp Check for Overheating discoloration->check_temp check_atmosphere Ensure Inert Atmosphere discoloration->check_atmosphere analyze_side_products Identify Side Products (NMR, GC-MS) impurity->analyze_side_products check_conditions->start Optimize check_water->start Optimize check_temp->start Optimize check_atmosphere->start Optimize analyze_side_products->start Optimize & Purify

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Managing the exothermic reaction of Dibutyl phosphite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the exothermic reaction during the synthesis of dibutyl phosphite.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The two most common methods for synthesizing this compound are:

  • The reaction of n-butanol with phosphorus trichloride (PCl₃).

  • The reaction of n-butanol with phosphorous acid (H₃PO₃).[1]

Both reactions are exothermic and require careful temperature control.

Q2: What are the primary hazards associated with this compound synthesis?

A2: The primary hazard is the exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled.[2][3] This can result in a rapid increase in temperature and pressure, potentially causing the reactor to rupture. Additionally, the reagents used, such as phosphorus trichloride, are corrosive and react violently with water. The product, this compound, is an irritant.[4][5]

Q3: What are the key parameters to control during the synthesis?

A3: The critical parameters to control are:

  • Temperature: Maintaining the recommended temperature range is crucial to prevent a runaway reaction.

  • Reagent Addition Rate: Slow and controlled addition of the limiting reagent is essential for managing heat generation.

  • Stirring: Efficient agitation ensures uniform temperature distribution and prevents localized hotspots.

  • Molar Ratio of Reactants: Using the correct stoichiometry is important for reaction efficiency and safety.

Q4: What are the signs of a potential runaway reaction?

A4: Signs of a potential runaway reaction include:

  • A sudden, rapid increase in the reaction temperature that is difficult to control with the cooling system.

  • An unexpected increase in pressure within the reaction vessel.

  • Vigorous and uncontrolled boiling or fuming.

  • A change in the color or viscosity of the reaction mixture.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid, uncontrolled temperature increase. 1. Reagent addition rate is too fast. 2. Inadequate cooling. 3. Poor stirring.1. Immediately stop the addition of the reagent. 2. Increase the cooling rate (e.g., lower the temperature of the cooling bath). 3. Ensure the stirrer is functioning correctly and at an adequate speed. 4. If the temperature continues to rise, prepare for an emergency shutdown, which may include quenching the reaction with a suitable cold, inert solvent.
Localized boiling or fuming. 1. Inefficient stirring leading to hotspots. 2. Reagent is being added to the surface of the reaction mixture instead of subsurface.1. Increase the stirring speed to improve mixing. 2. Ensure the addition funnel or tube is positioned to deliver the reagent below the surface of the reaction mixture.
Reaction temperature is too low. 1. Cooling is too aggressive. 2. Heat loss from the reactor is greater than the heat generated.1. Reduce the cooling rate. 2. Insulate the reaction vessel if necessary.
Low product yield. 1. Incorrect molar ratio of reactants. 2. Reaction temperature was not maintained within the optimal range. 3. Loss of product during workup.1. Verify the stoichiometry and accurately measure the reactants. 2. Ensure the temperature is monitored and controlled throughout the reaction. 3. Review the workup procedure to minimize product loss.

Experimental Protocols

Method 1: Synthesis from n-Butanol and Phosphorus Trichloride

This method involves the reaction of n-butanol with phosphorus trichloride. The reaction is highly exothermic and generates hydrogen chloride (HCl) gas as a byproduct.

Materials:

  • n-Butanol

  • Phosphorus trichloride (PCl₃)

  • Inert solvent (e.g., toluene or hexane)

  • Nitrogen gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser with a gas outlet to a scrubber (for HCl)

  • Mechanical stirrer

  • Thermometer

  • Heating mantle with a temperature controller

  • Cooling bath (e.g., ice-water or a cryocooler)

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.

  • Charge the three-necked flask with n-butanol and the inert solvent.

  • Begin stirring and purge the system with nitrogen.

  • Cool the flask to 0-5 °C using a cooling bath.

  • Slowly add phosphorus trichloride dropwise from the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • The reaction mixture can then be worked up by washing with a saturated sodium bicarbonate solution to neutralize the HCl, followed by washing with brine.

  • The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation.

Method 2: Synthesis from n-Butanol and Phosphorous Acid

This method involves the direct esterification of phosphorous acid with n-butanol. This reaction is also exothermic and requires careful temperature control.

Materials:

  • n-Butanol

  • Phosphorous acid (H₃PO₃)

  • Azeotropic solvent (e.g., toluene or xylene)

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark trap with a condenser

  • Mechanical stirrer

  • Thermometer

  • Heating mantle with a temperature controller

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • Charge the flask with phosphorous acid, n-butanol, and the azeotropic solvent.

  • Begin stirring and heat the mixture to reflux. The optimal temperature is typically between 125-135 °C.[4]

  • Water formed during the reaction will be removed by azeotropic distillation and collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete within 3-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The excess n-butanol and solvent are removed under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation.

Quantitative Data

ParameterSynthesis from PCl₃Synthesis from H₃PO₃Notes
Typical Reaction Temperature 0-10 °C (during addition)125-135 °C (reflux)Strict temperature control is critical for both methods.
Heat of Reaction (ΔH) Highly Exothermic (Qualitative)Exothermic (Qualitative)Quantitative data should be determined experimentally.
Adiabatic Temperature Rise (ΔTad) Potentially HighModerateQuantitative data should be determined experimentally.
Key Control Strategy Slow, controlled addition of PCl₃ at low temperature.Control of reflux rate and removal of water.Both methods require efficient heat removal.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting an exothermic event during the synthesis of this compound.

Exotherm_Troubleshooting start Exothermic Event Detected (Rapid Temperature Rise) stop_addition Immediately Stop Reagent Addition start->stop_addition increase_cooling Increase Cooling Capacity stop_addition->increase_cooling check_stirring Verify Stirring is Effective increase_cooling->check_stirring temp_stabilizes Temperature Stabilizes? check_stirring->temp_stabilizes resume_safely Resume Reaction at a Slower Rate with Enhanced Monitoring temp_stabilizes->resume_safely Yes temp_continues_rise Temperature Continues to Rise? temp_stabilizes->temp_continues_rise No emergency_shutdown Initiate Emergency Shutdown (e.g., Quench with Cold Solvent) temp_continues_rise->emergency_shutdown Yes investigate_cause Investigate Root Cause (e.g., Reagent Conc., Cooling Failure) temp_continues_rise->investigate_cause No emergency_shutdown->investigate_cause

Caption: Troubleshooting workflow for an exothermic event.

References

Preventing the hydrolysis of Dibutyl phosphite during aqueous workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of dibutyl phosphite during aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern?

This compound ((CH₃CH₂CH₂CH₂O)₂P(O)H) is a dialkyl phosphite commonly used as a reagent, intermediate, and stabilizer in various chemical syntheses. It is susceptible to hydrolysis, a chemical reaction with water, which breaks it down into dibutyl phosphate (DBP), monobutyl phosphate (MBP), and ultimately phosphorous acid and butanol. This degradation is a significant concern as it reduces the yield of the desired product, introduces impurities that can be difficult to remove, and can potentially interfere with subsequent reaction steps.

Q2: What are the primary factors that promote the hydrolysis of this compound during aqueous workup?

The hydrolysis of this compound is primarily influenced by:

  • pH: The reaction is catalyzed by both acids and bases. Basic conditions, in particular, significantly accelerate the rate of hydrolysis.[1][2]

  • Temperature: Higher temperatures increase the rate of hydrolysis.

  • Contact Time with Water: Prolonged exposure to the aqueous phase during extraction and washing steps increases the extent of hydrolysis.

  • Presence of Catalysts: Certain metal ions can catalyze the hydrolysis of phosphites.

Q3: How can I minimize the hydrolysis of this compound during aqueous workup?

To minimize hydrolysis, the following strategies are recommended:

  • Maintain a Neutral or Weakly Acidic pH: Use buffered aqueous solutions with a pH range of 6.0-7.0 for washes. Avoid strongly acidic or basic conditions.

  • Work at Low Temperatures: Perform the aqueous workup at reduced temperatures (e.g., 0-5 °C) by using an ice bath to cool the separatory funnel.

  • Minimize Contact Time: Perform extractions and washes as quickly as possible.

  • Use Appropriate Solvents: Select an organic solvent that has low water miscibility to ensure rapid and clean phase separation. Suitable solvents include diethyl ether, ethyl acetate, and dichloromethane.

  • Immediate Drying: After the final wash, promptly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove any residual water.

Q4: What are the signs of this compound hydrolysis in my reaction mixture?

Signs of hydrolysis can include:

  • A decrease in the yield of the desired product.

  • The appearance of unexpected polar impurities on a Thin Layer Chromatography (TLC) plate.

  • Changes in the consistency of the product, such as becoming sticky or forming a gummy residue.[3]

  • Analytical data (e.g., NMR, GC-MS) showing the presence of dibutyl phosphate, monobutyl phosphate, or butanol.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of desired product after workup. Significant hydrolysis of this compound.- Review your workup procedure. Ensure you are using a buffered aqueous wash at a neutral or slightly acidic pH. - Perform the workup at a lower temperature (0-5 °C). - Minimize the time the organic phase is in contact with the aqueous phase. - Ensure the organic layer is thoroughly dried after washing.
Formation of a stable emulsion during extraction. - Vigorous shaking of the separatory funnel. - Presence of fine solid particulates acting as emulsifying agents. - High concentration of surfactant-like byproducts.- Instead of shaking vigorously, gently invert the separatory funnel multiple times to mix the layers. - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.[4] - If solids are present, filter the entire mixture through a pad of Celite®.[5] - Allow the mixture to stand for an extended period to see if the layers separate on their own.
Difficulty in separating the organic and aqueous layers. The density of the organic solvent is too close to that of the aqueous phase.- Add a small amount of a less dense, water-immiscible organic solvent (e.g., hexane) to the organic layer to decrease its density. - Alternatively, add a small amount of a denser, water-immiscible organic solvent (e.g., chloroform) to increase the density of the organic layer.
Presence of polar impurities in the final product. Incomplete removal of hydrolysis byproducts (dibutyl phosphate, phosphorous acid).- Perform an additional wash with a neutral or weakly acidic buffered solution. - Consider a wash with a dilute solution of a weak base (e.g., 5% sodium bicarbonate) to remove acidic impurities, but be mindful that this may slightly increase this compound hydrolysis. This should be done quickly and at low temperatures. - Purify the product using column chromatography.

Data Presentation

Table 1: Hydrolysis Rate of this compound Under Various Conditions

ConditionTemperature (°C)Half-lifeReference(s)
Basic (pH > 7)202.2 days[6]
Neutral2560.7 days[6]
Neutral503.1 days[6]

Note: This data is based on available literature and may vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: General Aqueous Workup to Minimize this compound Hydrolysis

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching (if necessary): If the reaction needs to be quenched, slowly add a pre-cooled, neutral or weakly acidic aqueous solution (e.g., saturated ammonium chloride solution or a phosphate buffer with pH 7.0).

  • Extraction:

    • Transfer the cooled mixture to a pre-cooled separatory funnel.

    • Add a suitable, pre-cooled organic solvent (e.g., diethyl ether or ethyl acetate).

    • Gently invert the separatory funnel 5-10 times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate and drain the aqueous layer.

    • Repeat the extraction of the aqueous layer with the organic solvent twice more.

  • Washing:

    • Combine the organic extracts in the separatory funnel.

    • Wash the combined organic layer with a pre-cooled, neutral buffer solution (e.g., phosphate buffer, pH 7.0). Repeat the wash twice.

    • Finally, wash the organic layer with pre-cooled brine to help remove dissolved water.

  • Drying:

    • Drain the washed organic layer into a clean flask.

    • Add anhydrous sodium sulfate or magnesium sulfate, swirl, and let it stand for at least 15 minutes to ensure all water is absorbed.

  • Solvent Removal:

    • Filter or decant the dried organic solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Analytical Method for Monitoring this compound and its Hydrolysis Products by GC-MS

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient program suitable for separating butanol, this compound, and dibutyl phosphate. For example, start at 70°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Injector and Detector Temperatures: Typically 250°C for the injector and 280°C for the MS transfer line.

  • Ionization Mode: Electron Ionization (EI).

  • Sample Preparation: Dilute a small aliquot of the organic layer from the workup in a suitable solvent (e.g., ethyl acetate or dichloromethane) before injection.

  • Quantification: Use an internal standard method for accurate quantification. A suitable internal standard would be a compound with similar chemical properties that is not present in the sample, such as tripropyl phosphate. Create a calibration curve with known concentrations of this compound and its hydrolysis products.

Visualizations

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 This compound A2 Protonated this compound A1->A2 + H+ A3 Intermediate A2->A3 + H2O A4 Dibutyl Phosphate + Butanol A3->A4 - H+ B1 This compound B2 Pentavalent Intermediate B1->B2 + OH- B3 Dibutyl Phosphate + Butoxide B2->B3 B4 Butanol B3->B4 + H2O Experimental_Workflow start Reaction Mixture (containing this compound) cool Cool to 0-5 °C start->cool quench Quench with cold, neutral/weakly acidic buffer cool->quench extract Extract with cold organic solvent (x3) quench->extract wash_buffer Wash with cold neutral buffer (x2) extract->wash_buffer wash_brine Wash with cold brine wash_buffer->wash_brine dry Dry organic layer (e.g., Na2SO4) wash_brine->dry filter Filter dry->filter evaporate Remove solvent (Rotary Evaporator) filter->evaporate product Crude Product evaporate->product Troubleshooting_Tree start Low Product Yield? check_ph Check pH of aqueous wash start->check_ph emulsion Emulsion formed? start->emulsion Other Issues is_ph_ok Is pH 6-7? check_ph->is_ph_ok adjust_ph Use buffered wash (pH 6-7) is_ph_ok->adjust_ph No check_temp Check workup temperature is_ph_ok->check_temp Yes success Problem Resolved adjust_ph->success is_temp_low Is temp ≤ 5°C? check_temp->is_temp_low lower_temp Perform workup in an ice bath is_temp_low->lower_temp No check_time Minimize contact time with water is_temp_low->check_time Yes lower_temp->success gentle_mixing Use gentle inversions instead of shaking emulsion->gentle_mixing add_brine Add brine gentle_mixing->add_brine filter_celite Filter through Celite® add_brine->filter_celite filter_celite->success

References

Optimizing reaction conditions for high yield of Dibutyl phosphite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of Dibutyl phosphite for high yields. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and effective methods for synthesizing this compound are:

  • Reaction of Phosphorus Trichloride with n-Butanol: This is a widely used industrial method that can achieve very high yields.[1]

  • Reaction of Phosphorous Acid with n-Butanol: A direct esterification method that offers a good yield and avoids the use of phosphorus trichloride.[2][3]

  • Transesterification: This method involves the reaction of a dialkyl phosphite (e.g., dimethyl phosphite) with n-butanol in the presence of a catalyst.[4]

Q2: What factors are critical for maximizing the yield of this compound?

A2: To achieve a high yield of this compound, it is crucial to control the following reaction parameters:

  • Reactant Ratio: The molar ratio of alcohol to the phosphorus source significantly impacts the reaction outcome.

  • Temperature: Optimal temperature control is essential to ensure the reaction proceeds at a suitable rate without promoting side reactions or product decomposition.

  • Reaction Time: Sufficient reaction time is necessary for the reaction to reach completion.

  • Solvent: The choice of solvent can influence reaction kinetics and aid in the removal of byproducts like water.

  • Catalyst: In some methods, a catalyst is employed to increase the reaction rate.

Q3: How can I purify the crude this compound product?

A3: Purification is critical to obtain high-purity this compound. Common purification techniques include:

  • Distillation under reduced pressure: This is the most common method to separate this compound from unreacted starting materials and higher boiling point impurities.[4]

  • Washing: The crude product can be washed with water or alkaline solutions to remove acidic impurities.[5]

  • Extraction: Liquid-liquid extraction can be used to separate the product from water-soluble byproducts.

Q4: What are the common side products in this compound synthesis, and how can they be minimized?

A4: Common side products include monobutyl phosphite, tributyl phosphite, and various phosphate esters formed through oxidation.[3][4] Minimizing their formation can be achieved by:

  • Precise control of reactant stoichiometry.

  • Maintaining the optimal reaction temperature.

  • Conducting the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Q5: How can the purity of this compound be accurately assessed?

A5: The purity of this compound can be determined using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides detailed information about the purity and identifies any impurities present.[6][7]

  • Titration: An acid-base titration can be used to determine the concentration of the acidic phosphite.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR can be used to characterize the structure and assess purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reactant ratio. - Incorrect reaction temperature. - Presence of moisture in reactants or glassware. - Loss of product during workup and purification.- Increase reaction time or monitor reaction progress using TLC or GC. - Optimize the molar ratio of n-butanol to the phosphorus source (see tables below). - Ensure precise temperature control throughout the reaction. - Use anhydrous solvents and thoroughly dry all glassware. - Optimize distillation conditions (pressure and temperature) to prevent product loss.
Product is Colored - Oxidation of the product. - Presence of impurities from starting materials. - Side reactions occurring at elevated temperatures.- Conduct the reaction and purification under an inert atmosphere (e.g., nitrogen). - Use high-purity starting materials. - Avoid excessive heating during the reaction and distillation.
Formation of Significant Byproducts (e.g., Tributyl phosphite) - Incorrect stoichiometry of reactants. - Reaction temperature is too high.- Carefully control the addition rate and molar ratio of the reactants. - Maintain the reaction temperature within the optimal range.
Difficulty in Purification - Incomplete removal of acidic byproducts. - Co-distillation of impurities with the product.- Wash the crude product with a mild base (e.g., sodium bicarbonate solution) to neutralize acidic impurities. - Use fractional distillation for better separation of components with close boiling points.
Product Decomposes During Distillation - Distillation temperature is too high. - Presence of acidic impurities catalyzing decomposition.- Perform distillation under a higher vacuum to lower the boiling point.[8] - Neutralize any acidic impurities by washing the crude product before distillation.

Data Presentation: Optimized Reaction Conditions

Table 1: Synthesis of this compound from Phosphorus Trichloride and n-Butanol

ParameterOptimized ConditionExpected YieldReference
Reactant Ratio (n-Butanol:PCl₃) 3:1 (molar ratio)Up to 97.1%[1]
Temperature 0-5 °C (addition), then room temp.-[4]
Solvent Toluene-[9]
Reaction Time Not specified-

Table 2: Synthesis of this compound from Phosphorous Acid and n-Butanol

ParameterOptimized ConditionExpected YieldReference
Reactant Ratio (n-Butanol:H₃PO₃) 3.6:1 (molar ratio)68%[2]
Temperature 125-135 °C-[2]
Solvent n-Octane84.6%[3]
Reaction Time 3 hours (without catalyst)-[2]

Experimental Protocols

Method 1: Synthesis from Phosphorus Trichloride and n-Butanol

This protocol is based on the high-yield synthesis of this compound.

Materials:

  • Phosphorus trichloride (PCl₃)

  • n-Butanol, anhydrous

  • Toluene, anhydrous

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen inlet, and a thermometer.

  • Charge the flask with anhydrous n-butanol and anhydrous toluene.

  • Cool the flask to 0-5 °C using an ice bath.

  • Slowly add phosphorus trichloride dropwise from the dropping funnel to the stirred solution while maintaining the temperature below 10 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • The reaction mixture will form two layers. Separate the lower layer containing hydrochloric acid.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation (b.p. 118-119 °C at 11 mmHg).[10]

Method 2: Synthesis from Phosphorous Acid and n-Butanol

This protocol describes the direct esterification of phosphorous acid.

Materials:

  • Phosphorous acid (H₃PO₃)

  • n-Butanol

  • n-Octane (or another suitable solvent for azeotropic water removal)

  • Dean-Stark apparatus

  • Standard glassware for reflux

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus, a condenser, a magnetic stirrer, and a heating mantle.

  • Charge the flask with phosphorous acid, n-butanol, and n-octane.

  • Heat the mixture to reflux (approximately 125-135 °C).

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction until no more water is collected. This typically takes around 3 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent (n-octane) and excess n-butanol under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start reactants Reactant Preparation (e.g., PCl3 and n-Butanol) start->reactants reaction Reaction under Controlled Conditions reactants->reaction Temperature Control Inert Atmosphere workup Workup (e.g., Washing, Extraction) reaction->workup purification Purification (Vacuum Distillation) workup->purification analysis Product Analysis (GC-MS, NMR) purification->analysis end High-Purity This compound analysis->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Suboptimal Conditions issue->cause2 cause3 Product Loss issue->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Monitor Reaction cause1->solution1b solution2a Optimize Temp. cause2->solution2a solution2b Optimize Ratio cause2->solution2b solution3a Improve Workup cause3->solution3a solution3b Optimize Distillation cause3->solution3b

References

Troubleshooting low conversion in the Kabachnik-Fields reaction with Dibutyl phosphite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in the Kabachnik-Fields reaction, with a specific focus on the use of dibutyl phosphite.

Troubleshooting Guides

Issue: Low or No Product Formation

Low or no yield of the desired α-aminophosphonate is a common issue in the Kabachnik-Fields reaction. The following guide provides a systematic approach to diagnosing and resolving this problem.

Question: My Kabachnik-Fields reaction with this compound is giving a very low yield. What are the potential causes and how can I improve the conversion?

Answer:

Low conversion in the Kabachnik-Fields reaction using this compound can stem from several factors, ranging from reagent quality to reaction conditions. Below is a step-by-step troubleshooting guide to help you identify and address the root cause.

1. Reagent Quality and Stoichiometry:

  • Purity of Reactants: Ensure the purity of your starting materials. Aldehydes are prone to oxidation to carboxylic acids, and this compound can hydrolyze over time. Use freshly distilled aldehydes and high-purity this compound.

  • Stoichiometry: The reaction is typically run with equimolar amounts of the amine, aldehyde, and this compound. A slight excess (1.05 to 1.2 equivalents) of the this compound can sometimes be beneficial.

2. Reaction Conditions:

  • Temperature: The reaction temperature is a critical parameter.

    • Too Low: If the temperature is too low, the reaction rate may be impractically slow, leading to an incomplete reaction. For a solvent-free reaction, a starting point of 80-90 °C is often recommended.[1] If the reaction is sluggish, consider increasing the temperature in 10 °C increments.[1]

    • Too High: Excessive heat can lead to the thermal degradation of reactants, the imine intermediate, or the final product.[1] This can also promote the formation of byproducts.

  • Solvent: While the Kabachnik-Fields reaction is often performed neat (solvent-free), a solvent can sometimes be advantageous.[1] Toluene is a common choice, as it allows for the azeotropic removal of water, which is a byproduct of imine formation.

  • Catalyst: Although the reaction can proceed without a catalyst, particularly at elevated temperatures or under microwave irradiation, a catalyst can significantly improve the reaction rate and yield.[2][3]

    • Lewis Acids: Catalysts like ZnCl₂, Mg(ClO₄)₂, and InCl₃ can activate the carbonyl group or the imine intermediate.[4]

    • Brønsted Acids: p-Toluenesulfonic acid (PTSA) is also a commonly used catalyst.

3. Reaction Mechanism and Side Reactions:

The Kabachnik-Fields reaction can proceed through two main pathways: the "imine pathway" and the "α-hydroxyphosphonate pathway".[5][6] The predominant pathway depends on the nature of the reactants.[5][6]

  • α-Hydroxyphosphonate Formation: A significant side reaction is the addition of this compound to the aldehyde or ketone, forming an α-hydroxyphosphonate.[1] This can be a major cause of low yields of the desired α-aminophosphonate.

Troubleshooting Workflow:

Troubleshooting_Low_Conversion Start Low Conversion Observed CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents OptimizeTemp Optimize Reaction Temperature CheckReagents->OptimizeTemp Reagents OK CheckSideProducts Analyze for Side Products (e.g., α-hydroxyphosphonate) OptimizeTemp->CheckSideProducts Still Low Yield Purification Optimize Purification Method OptimizeTemp->Purification Improved Yield ConsiderCatalyst Consider Using a Catalyst (Lewis or Brønsted Acid) ConsiderCatalyst->OptimizeTemp Implement Catalyst ConsiderCatalyst->Purification Improved Yield PudovikApproach Switch to Two-Step Pudovik Reaction PudovikApproach->Purification CheckSideProducts->ConsiderCatalyst No Major Side Products CheckSideProducts->PudovikApproach α-hydroxyphosphonate Detected Success Improved Conversion Purification->Success

Troubleshooting workflow for low conversion.
Issue: Significant Byproduct Formation

Question: I am observing a significant amount of a byproduct in my reaction mixture that I suspect is the α-hydroxyphosphonate. How can I minimize its formation?

Answer:

The formation of α-hydroxyphosphonate is a common side reaction that competes with the desired Kabachnik-Fields reaction. To minimize this byproduct, the following strategies can be employed:

  • Two-Step Pudovik Reaction: This is a highly effective method to avoid the formation of the α-hydroxyphosphonate.[1] In this approach, the imine is pre-formed from the amine and the carbonyl compound in a separate first step. This compound is then added in a second step to react with the imine. This eliminates the competition of the phosphite for the carbonyl compound.

  • Temperature Optimization: The formation of the α-hydroxyphosphonate can be temperature-dependent. Lowering the reaction temperature might favor the imine formation over the direct addition of the phosphite to the carbonyl.

  • Catalyst Selection: The choice of catalyst can influence the reaction pathway. Some catalysts may preferentially promote imine formation.

Logical Relationship of Reaction Pathways:

Reaction_Pathways Reactants Amine + Aldehyde + This compound ImineFormation Imine Formation Reactants->ImineFormation HydroxyphosphonateFormation α-Hydroxyphosphonate Formation (Side Reaction) Reactants->HydroxyphosphonateFormation Imine Imine Intermediate ImineFormation->Imine PhosphiteAddition Addition of This compound Imine->PhosphiteAddition Hydroxyphosphonate α-Hydroxyphosphonate Product α-Aminophosphonate (Desired Product) PhosphiteAddition->Product HydroxphosphonateFormation HydroxphosphonateFormation HydroxphosphonateFormation->Hydroxyphosphonate

Competing reaction pathways in the Kabachnik-Fields reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the Kabachnik-Fields reaction using this compound?

A1: A general procedure for the synthesis of Buminafos (an α-aminophosphonate) via a solvent-free Kabachnik-Fields reaction is as follows:

Reactants:

  • Cyclohexanone (1.0 eq)

  • n-Butylamine (1.0 eq)

  • This compound (1.05 eq)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone, n-butylamine, and this compound.[1]

  • Place the flask in a pre-heated oil bath set to 80 °C.[1]

  • Stir the mixture vigorously for 2-4 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy until the starting materials are consumed.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the crude product, which is often an oil, by vacuum distillation or column chromatography on silica gel.

Q2: Can microwave irradiation be used to improve the reaction?

A2: Yes, microwave-assisted synthesis can be a very effective method for the Kabachnik-Fields reaction. It often leads to significantly reduced reaction times (from hours to minutes) and can improve yields, even in the absence of a catalyst.[2][3]

Q3: How can I purify the final α-aminophosphonate product derived from this compound?

A3: The purification method will depend on the physical properties of your product.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is a good option.

  • Column Chromatography: For oily or non-crystalline products, flash column chromatography on silica gel is a common and effective purification technique.[7] A gradient of ethyl acetate in hexanes is often a good starting point for the eluent system.

  • Vacuum Distillation: If the product is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation can be an effective method of purification.

Q4: What are some common catalysts for the Kabachnik-Fields reaction, and how do I choose one?

A4: A variety of catalysts can be used, including:

  • Lewis Acids: InCl₃, Mg(ClO₄)₂, ZnCl₂, and various metal triflates.[4]

  • Brønsted Acids: p-toluenesulfonic acid (PTSA) and oxalic acid.[4]

  • Heterogeneous Catalysts: Silica-supported acids and zeolites, which have the advantage of being easily recoverable and reusable.[4]

The choice of catalyst can depend on the specific substrates being used. A good starting point is to screen a few common Lewis and Brønsted acids to find the most effective one for your particular reaction.

Data Presentation

The following table summarizes typical reaction conditions for the Kabachnik-Fields reaction with dialkyl phosphites, providing a general reference for optimization. Note that specific yields can vary significantly based on the specific amine and carbonyl compound used.

AmineAldehydePhosphiteCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
n-ButylamineCyclohexanoneThis compoundNoneNeat80-902-4Moderate to Good[1]
AnilineBenzaldehydeDiethyl phosphiteNone (MW)Neat1000.33High[7]
BenzylamineBenzaldehydeDiethyl phosphitePTSATolueneReflux685[5]
VariousVariousDiethyl phosphiteInCl₃NeatRoom Temp0.5-280-95[4]

Experimental Protocol Workflow:

Experimental_Workflow Start Start CombineReactants Combine Amine, Aldehyde, and this compound Start->CombineReactants AddSolventCatalyst Add Solvent and/or Catalyst (Optional) CombineReactants->AddSolventCatalyst HeatReaction Heat to Reaction Temperature AddSolventCatalyst->HeatReaction MonitorProgress Monitor Reaction Progress (TLC, NMR) HeatReaction->MonitorProgress Workup Reaction Workup (Cooling, Extraction) MonitorProgress->Workup Reaction Complete Purification Purification (Chromatography, Distillation) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

A typical experimental workflow for the Kabachnik-Fields reaction.

References

How to remove unreacted Dibutyl phosphite from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted dibutyl phosphite from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

There are four main strategies for removing unreacted this compound, chosen based on the properties of your desired product and the scale of your reaction:

  • Extractive Workup (Chemical Modification): Converting this compound into a salt to make it water-soluble, allowing for easy removal with an aqueous wash. This is often the most effective and convenient method.

  • Distillation: Suitable for thermally stable, non-volatile products where the boiling point of this compound is significantly lower than that of the product.

  • Chromatography: A high-resolution purification technique for when other methods fail or when high purity is critical, though it can be challenging as phosphite may co-elute with the product.[1]

  • Chemical Quenching (Oxidation): Involves oxidizing the phosphite to a phosphate salt, which has different solubility and chromatographic properties, facilitating its removal.[1]

Q2: My product is sensitive to strong bases. How can I remove this compound using an extractive workup?

If your compound is sensitive to strong bases like potassium tert-butoxide (tBuOK), you can use a milder basic wash. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) can be effective. The key is to deprotonate the phosphite, increasing its polarity and facilitating its partition into the aqueous layer. Perform multiple washes and monitor the removal by TLC or LCMS.

Another mild approach is oxidation. Treating the reaction mixture with iodine (I₂) and a mild base like pyridine or sodium bicarbonate will convert the this compound into a dibutyl phosphate salt.[1] This salt is typically more polar and can be readily removed with an aqueous wash.[1]

Q3: When is distillation a suitable method for removing this compound?

Distillation is a viable option when your desired product has a very high boiling point or is a non-volatile solid, and is stable at the temperatures required to distill the this compound. This compound has a relatively high boiling point, so vacuum distillation is necessary to avoid thermal decomposition of the product or the phosphite itself.[2]

For this method to be effective, the boiling point of your product should be at least 50-100 °C higher than that of this compound under the same vacuum conditions.

Table 1: Physical Properties of this compound
PropertyValueSource
Molecular Weight 194.21 g/mol
Boiling Point 95 °C @ 1 mmHg118-119 °C @ 11 mmHg130-133 °C @ 19 mmHg[2][3][4]
Density 0.995 g/mL at 25 °C[3][4]
Solubility in Water 7.3 g/L at 25 °C (slightly soluble)[3]
Solubility in Organic Solvents Soluble in common organic solvents[2][3]
Vapor Pressure <0.1 mmHg @ 20 °C[3]

Q4: I'm struggling with column chromatography. The this compound is co-eluting with my product. What can I do?

Co-elution during column chromatography is a common issue with phosphite impurities.[1] Here are several strategies to address this:

  • Modify Before Chromatography: The most effective approach is to perform a chemical modification before the column. Use one of the extractive workup methods (Q1, Q2) to convert the phosphite into a highly polar salt. The salt will either be removed in the aqueous wash or will stick to the baseline of the silica gel column.

  • Adjust Solvent Polarity: Try a different solvent system. A less polar eluent system may increase the separation between your product and the slightly polar this compound.

  • Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a reverse-phase column (e.g., C18), depending on the polarity of your product.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Emulsion forms during basic wash. The reaction mixture may contain other surfactants or be too concentrated.1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.[6] 2. Dilute the organic layer with more solvent. 3. If persistent, filter the entire mixture through a pad of Celite.
Product is lost into the aqueous layer during extraction. The product may have some water solubility or is being deprotonated by the basic wash along with the phosphite.1. Use a milder base (e.g., saturated NaHCO₃ instead of NaOH or tBuOK). 2. Re-extract the aqueous layers multiple times with your organic solvent.[7] 3. Acidify the aqueous layer and re-extract to recover any acidic product.
This compound remains after multiple aqueous washes. The deprotonation may be incomplete, or the phosphite concentration is very high.1. Use a stronger base if the product is stable (e.g., 1M NaOH or tBuOK).[1] 2. Increase the number of washes. 3. Consider the oxidative quench method with I₂ to create a more polar phosphate salt.[1]
Product decomposes during vacuum distillation. The product is not thermally stable at the required temperature, even under vacuum.Abandon distillation and switch to a chemical removal method like an extractive workup or chromatography at room temperature.

Experimental Protocols

Protocol 1: Removal by Basic Extractive Workup

This is the recommended first-line method for products stable to basic conditions.

  • Dissolution: Ensure the crude reaction mixture is dissolved in a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of an aqueous base. For robust products, 1M tBuOK in water is highly effective.[1] For base-sensitive products, start with saturated aqueous NaHCO₃.

  • Extraction: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.[6]

  • Separation: Allow the layers to separate completely. Drain the lower (aqueous) layer.

  • Repeat: Repeat the wash with the aqueous base two more times to ensure complete removal of the phosphite salt.

  • Final Wash: Wash the organic layer once with water, followed by a wash with brine to aid in drying.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the purified product.[6]

Protocol 2: Removal by Oxidative Quench and Extraction

This method is suitable for products that are stable to mild oxidation but may be sensitive to strong bases.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Oxidation: Add a mild base (e.g., 2-3 equivalents of sodium bicarbonate or pyridine) to the solution. While stirring, add a solution of iodine (I₂) in the same solvent portion-wise until a persistent brown color is observed, indicating an excess of iodine. Stir for 30-60 minutes at room temperature.

  • Quench Excess Iodine: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir until the brown color disappears.

  • Extraction: Transfer the mixture to a separatory funnel. The aqueous layer will now contain the dibutyl phosphate salt. Separate the layers.

  • Washing: Wash the organic layer two more times with water, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

Visual Guides

Decision Workflow for Removal Method Selection

Removal_Method_Decision_Tree start Start: Crude Reaction Mixture with this compound product_stability Is the desired product stable to base? start->product_stability extractive_workup Recommended Method: Basic Extractive Workup (Protocol 1) product_stability->extractive_workup  Yes   product_bp Is the product non-volatile and thermally stable? product_stability->product_bp  No   mild_base Use milder base (NaHCO3) or try Oxidative Quench (Protocol 2) chromatography Final Option: Column Chromatography (modify first if possible) mild_base->chromatography product_bp->mild_base  No   distillation Consider Vacuum Distillation product_bp->distillation  Yes   distillation->chromatography If separation is poor

Caption: Decision tree for selecting the optimal removal method.

Experimental Workflow for Basic Extractive Workup

Extractive_Workup_Workflow cluster_0 Process Steps cluster_1 Outputs step1 1. Dissolve crude mixture in organic solvent (e.g., Ethyl Acetate) step2 2. Add aqueous base (e.g., 1M tBuOK) step1->step2 step3 3. Shake & Vent in Separatory Funnel step2->step3 step4 4. Separate Layers step3->step4 step5 5. Repeat wash 2x step4->step5 aqueous_waste Aqueous Waste: Contains Dibutyl Phosphite Salt step4->aqueous_waste step6 6. Wash with Brine step5->step6 step7 7. Dry organic layer (e.g., Na2SO4) step6->step7 step8 8. Filter & Concentrate step7->step8 final_product Final Product: Purified, in organic solvent step8->final_product

Caption: Step-by-step workflow for the basic extractive workup.

References

Stability of Dibutyl phosphite in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of dibutyl phosphite in various organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in organic solvents?

A1: this compound is susceptible to three main degradation pathways in the presence of certain reagents or conditions:

  • Hydrolysis: Reaction with water to form butanol and phosphorous acid. This can be catalyzed by acids or bases.

  • Oxidation: Conversion to dibutyl phosphate in the presence of oxidizing agents. Air oxidation can also occur, particularly at elevated temperatures.

  • Transesterification: Exchange of the butyl groups with other alcohols present in the solvent or as impurities, leading to the formation of mixed phosphites.

Q2: How does water content in organic solvents affect the stability of this compound?

A2: Water content is a critical factor influencing the stability of this compound. Even trace amounts of water can lead to slow hydrolysis, forming butanol and phosphorous acid. The rate of hydrolysis is dependent on the water concentration, temperature, and the presence of acidic or basic catalysts. For instance, the hydrolytic half-life of this compound at 25°C has been reported to be approximately 60.7 days, which can be significantly shorter in the presence of catalysts.[1]

Q3: Is this compound stable in alcoholic solvents like methanol and ethanol?

A3: this compound is generally soluble in alcohols like ethanol. However, the presence of alcohols introduces the risk of transesterification, especially at elevated temperatures or in the presence of acid or base catalysts. While a related compound, dimethyl hydrogen phosphite, was found to be stable in methanol at 60°C for at least two weeks, it is advisable to use alcoholic solutions of this compound relatively quickly or store them at low temperatures to minimize transesterification.[2]

Q4: Can I use this compound in aprotic solvents such as toluene, THF, dichloromethane, acetonitrile, or DMSO?

A4: this compound is soluble in common organic solvents.[1][3] In principle, dry aprotic solvents are the most suitable for maintaining the stability of this compound, as they minimize the risks of hydrolysis and transesterification. However, the stability can be affected by:

  • Solvent Purity: Impurities in the solvent, such as residual water, acids, or bases, can catalyze degradation.

  • Dissolved Oxygen: The presence of dissolved oxygen can lead to slow oxidation to dibutyl phosphate.

  • Temperature and Light: Elevated temperatures can accelerate degradation pathways. While specific data on photolytic stability is limited, it is good practice to store solutions in amber vials to protect against potential light-induced degradation.

Q5: How should I store solutions of this compound in organic solvents?

A5: To ensure maximum stability, solutions of this compound should be stored under the following conditions:

  • Use dry, high-purity solvents.

  • Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Keep in a tightly sealed container to prevent moisture ingress.

  • Store at low temperatures (e.g., refrigerated at 2-8°C).

  • Protect from light by using amber glass vials or by wrapping the container in foil.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected side products observed in my reaction. Degradation of this compound (hydrolysis, oxidation, or transesterification).1. Verify the purity of the this compound and the solvent before use.2. Ensure the solvent is dry and free of acidic or basic impurities.3. Prepare solutions of this compound fresh before use.4. Run the reaction under an inert atmosphere.
Decreased yield or incomplete reaction. Loss of active this compound due to degradation.1. Confirm the concentration of the this compound solution if it has been stored for an extended period.2. Consider potential incompatibilities with other reagents in the reaction mixture that could be accelerating degradation.
Precipitate formation in the this compound solution. Could be due to the formation of insoluble degradation products or reaction with impurities.1. Analyze the precipitate to identify its composition.2. Filter the solution before use, but be aware that the concentration of the active reagent may be lower than expected. It is highly recommended to prepare a fresh solution.

Data Summary

Solubility of this compound

SolventSolubilityReference
Water7.3 g/L at 25°C
Ethanol100 mg/mL (clear solution)
Common Organic SolventsSoluble[1][3]

Experimental Protocols

Protocol for Monitoring this compound Stability by ³¹P NMR Spectroscopy

This protocol provides a general method for assessing the stability of this compound in an organic solvent over time.

1. Materials:

  • This compound (of known purity)
  • Organic solvent of interest (high purity, dry)
  • NMR tubes
  • Internal standard (e.g., triphenyl phosphate, if quantification is desired)
  • Inert gas (Nitrogen or Argon)

2. Sample Preparation: a. In a glovebox or under a stream of inert gas, prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 0.1 M). b. If using an internal standard, add it to the stock solution at a known concentration. c. Aliquot the solution into several NMR tubes. d. Seal the NMR tubes tightly under the inert atmosphere.

3. Experimental Procedure: a. Acquire an initial ³¹P NMR spectrum of one of the samples at time zero (t=0). Note the chemical shift of this compound and the internal standard. b. Store the remaining NMR tubes under the desired experimental conditions (e.g., room temperature, 40°C, protected from light). c. At regular time intervals (e.g., 1, 3, 7, 14, and 28 days), acquire a ³¹P NMR spectrum of one of the stored samples. d. Process the spectra and integrate the peaks corresponding to this compound and any new peaks that appear, which may correspond to degradation products like dibutyl phosphate.

4. Data Analysis: a. Monitor the decrease in the integral of the this compound peak over time relative to the integral of the internal standard. b. Identify degradation products by comparing their chemical shifts to known values (e.g., dibutyl phosphate). c. Plot the concentration or relative peak area of this compound as a function of time to determine the rate of degradation.

Visualizations

Dibutyl_Phosphite_Stability_Troubleshooting cluster_observed_issue Observed Issue cluster_potential_causes Potential Causes cluster_verification_steps Verification Steps cluster_corrective_actions Corrective Actions Issue Unexpected Results or Low Yield Hydrolysis Hydrolysis (Water Contamination) Issue->Hydrolysis Oxidation Oxidation (Air/Peroxide Contamination) Issue->Oxidation Transesterification Transesterification (Alcohol Impurities) Issue->Transesterification Check_DBP Verify this compound Purity Issue->Check_DBP Analyze_Mixture Analyze Reaction Mixture by NMR/GC-MS Issue->Analyze_Mixture Check_Solvent Check Solvent Purity & Dryness Hydrolysis->Check_Solvent Oxidation->Check_Solvent Transesterification->Check_Solvent Use_Dry_Solvent Use Fresh, Dry Solvent Check_Solvent->Use_Dry_Solvent Fresh_Solution Prepare this compound Solution Fresh Check_DBP->Fresh_Solution Analyze_Mixture->Use_Dry_Solvent Inert_Atmosphere Work Under Inert Atmosphere Analyze_Mixture->Inert_Atmosphere Analyze_Mixture->Fresh_Solution Low_Temp_Storage Store Solutions at Low Temperature Analyze_Mixture->Low_Temp_Storage Use_Dry_Solvent->Inert_Atmosphere Fresh_Solution->Low_Temp_Storage

References

Validation & Comparative

A Comparative Guide to 1H and 31P NMR Analysis for Dibutyl Phosphite Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical reagents is a critical parameter in research and development, particularly in the pharmaceutical industry where impurities can impact the efficacy, safety, and reproducibility of synthetic processes and final products. Dibutyl phosphite, a versatile intermediate in organophosphorus chemistry, is no exception. This guide provides a comprehensive comparison of ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound, offering detailed experimental protocols and data to support the selection of the most appropriate analytical method.

Introduction to NMR in Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a sample. Its quantitative application (qNMR) is recognized as a primary ratio method for purity determination, offering traceability to the International System of Units (SI). Both proton (¹H) and phosphorus-31 (³¹P) NMR are highly valuable for analyzing organophosphorus compounds like this compound.

¹H NMR provides information on the number and connectivity of hydrogen atoms in a molecule, making it excellent for identifying and quantifying both the main compound and proton-containing impurities. ³¹P NMR, on the other hand, directly probes the phosphorus nucleus, offering a simpler spectrum with a wide chemical shift range, which is often ideal for the unambiguous identification and quantification of phosphorus-containing species.

Comparative Data: ¹H and ³¹P NMR Chemical Shifts

A key aspect of NMR analysis is the chemical shift (δ), which is the resonant frequency of a nucleus relative to a standard. The following table summarizes the typical ¹H and ³¹P NMR chemical shifts for this compound and its common impurities in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard for ¹H NMR and 85% phosphoric acid (H₃PO₄) as the external reference for ³¹P NMR.

Compound ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ ³¹P NMR Chemical Shift (δ, ppm) vs H₃PO₄
This compound ~6.8 (d, 1H, P-H, ¹JPH ≈ 690-710 Hz)~4.1 (m, 4H, O-CH₂)~1.7 (m, 4H, O-CH₂-CH₂)~1.4 (m, 4H, CH₂-CH₃)~0.9 (t, 6H, CH₃)~7 to 9
n-Butanol (Impurity) ~3.6 (t, 2H, CH₂-OH)~1.6 (m, 2H, CH₂-CH₂OH)~1.4 (m, 2H, CH₂-CH₃)~0.9 (t, 3H, CH₃)Not Applicable
Tributyl Phosphate (Impurity) ~4.0 (m, 6H, O-CH₂)~1.6 (m, 6H, O-CH₂-CH₂)~1.4 (m, 6H, CH₂-CH₃)~0.9 (t, 9H, CH₃)~-1
Dibutyl Phosphate (Impurity) ~10-12 (br s, 1H, P-OH)~4.0 (m, 4H, O-CH₂)~1.6 (m, 4H, O-CH₂-CH₂)~1.4 (m, 4H, CH₂-CH₃)~0.9 (t, 6H, CH₃)~1 to 2

Experimental Protocols

Accurate and reproducible purity assessment by qNMR requires meticulous experimental execution. Below are detailed protocols for both ¹H and ³¹P NMR analysis of this compound.

1. Sample Preparation

  • Gravimetric Preparation: Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.

  • Internal Standard: Accurately weigh a suitable internal standard (IS) and add it to the same vial. The choice of IS is critical; it should be of high purity, stable, not react with the sample, and have signals that do not overlap with the analyte or impurity signals. For ¹H qNMR, common standards include maleic acid or 1,4-dinitrobenzene. For ³¹P qNMR, a certified phosphorus-containing standard like triphenyl phosphate can be used.

  • Dissolution: Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., CDCl₃) to the vial. Ensure complete dissolution of both the sample and the internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

2. ¹H qNMR Acquisition Parameters

  • Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment.

  • Flip Angle: 90° pulse.

  • Relaxation Delay (d1): This is a critical parameter for quantification. It should be at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard to ensure full relaxation and accurate integration. A d1 of 30-60 seconds is often sufficient.

  • Acquisition Time (aq): Typically 2-4 seconds.

  • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

3. ³¹P qNMR Acquisition Parameters

  • Spectrometer: A spectrometer equipped with a broadband probe is required.

  • Decoupling: Proton decoupling (e.g., inverse-gated decoupling) is used to simplify the spectrum by removing ¹H-¹³P coupling and to suppress the Nuclear Overhauser Effect (NOE), which can affect quantitation.

  • Reference: An external reference of 85% H₃PO₄ is typically used and set to 0 ppm.

  • Relaxation Delay (d1): Similar to ¹H qNMR, a sufficiently long relaxation delay is crucial. T₁ values for phosphorus can be longer than for protons, so a d1 of 60-120 seconds may be necessary.

  • Number of Scans (ns): ³¹P has a lower gyromagnetic ratio than ¹H, so more scans are generally needed to achieve a comparable S/N ratio.

4. Data Processing and Purity Calculation

  • Fourier Transform: Apply an exponential window function with a small line broadening (e.g., 0.3 Hz) before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.

  • Integration: Integrate the characteristic, well-resolved signals of this compound and the internal standard. For ¹H NMR, the P-H doublet or the O-CH₂ multiplet can be used. For ³¹P NMR, the singlet or doublet (if proton-coupled) is used.

  • Purity Calculation: The purity of the this compound sample can be calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of nuclei giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Comparison with Alternative Methods

While NMR is a powerful tool, other analytical techniques are also employed for purity assessment.

Technique Advantages Disadvantages
Gas Chromatography (GC) High sensitivity for volatile impurities.Requires derivatization for non-volatile impurities; thermal degradation of the analyte can be an issue.
High-Performance Liquid Chromatography (HPLC) Versatile for a wide range of impurities.Requires a chromophore for UV detection; may not detect impurities without a chromophore or those that co-elute.
Titration Simple and inexpensive for acidic or basic impurities.Not specific; only quantifies total acidity or basicity.

NMR spectroscopy, particularly qNMR, offers the advantage of being a primary method that does not require calibration curves for each analyte and can simultaneously identify and quantify multiple components in a single experiment.

Logical Workflow for NMR Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of this compound using NMR spectroscopy.

Dibutyl_Phosphite_Purity_Assessment cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Analysis weigh_sample Weigh this compound weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire 1H NMR Spectrum transfer->acquire_1h acquire_31p Acquire 31P NMR Spectrum transfer->acquire_31p process_spectra Process Spectra (FT, Phasing, Baseline) acquire_1h->process_spectra acquire_31p->process_spectra integrate Integrate Signals process_spectra->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

A Comparative Guide to Purity Analysis of Dibutyl Phosphite: GC, NMR, and Titration Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like Dibutyl phosphite is a critical step in guaranteeing the integrity and reproducibility of their work. This guide provides a comprehensive comparison of three common analytical methods for determining the purity of this compound: Gas Chromatography (GC), Quantitative ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy, and Acid-Base Titration. Each method is evaluated based on its experimental protocol, performance data, and overall suitability for quality control.

Method Comparison at a Glance

A summary of the key performance characteristics for each analytical method is presented below, offering a quick reference for selecting the most appropriate technique for your specific needs.

ParameterGas Chromatography (GC-FID)Quantitative ³¹P NMRAcid-Base Titration
Principle Separation by volatility and interaction with a stationary phase, followed by flame ionization detection.Absorption of radiofrequency waves by ³¹P nuclei in a magnetic field, with signal intensity proportional to concentration.Neutralization of the acidic phosphite proton with a standardized basic solution.
Reported Purity >95.0% to 99.59%Capable of high accuracy and precision for purity determination of organophosphorus compounds.Precision and accuracy of ±3% reported for a related compound (dibutyl phosphate).
Precision (%RSD) <15% (for a similar compound, diethyl phosphite)Typically ≤ 2%0.4% - 1.3% (for phosphite determination in fertilizers)
Accuracy (% Recovery) 100.7% - 116.7% (for a similar compound, diethyl phosphite)Comparable to chromatographic methods.97% - 102% (for phosphite determination in fertilizers)
Key Advantages High resolution for separating volatile impurities.High specificity for phosphorus-containing compounds, non-destructive, and requires minimal sample preparation.Cost-effective, rapid, and does not require sophisticated instrumentation.
Key Disadvantages Potential for thermal degradation of the analyte; may require derivatization.Requires access to an NMR spectrometer; higher initial instrument cost.Less specific than chromatographic or spectroscopic methods; susceptible to interference from other acidic or basic impurities.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For this compound, which has a relatively high boiling point, careful consideration of the analytical conditions is necessary to avoid thermal degradation. The use of a Flame Ionization Detector (FID) is common for organic analytes.

Experimental Protocol

A validated GC-MS method for a structurally similar compound, diethyl phosphite, provides a strong starting point for developing a method for this compound.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: HP-5, 30 m length, 0.32 mm internal diameter, 1 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 220°C.

  • Oven Temperature Program: Initial temperature of 70°C, with a programmed ramp to ensure elution of the analyte and any potential impurities.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve a known weight of this compound in a suitable solvent (e.g., methylene chloride) to a final concentration within the linear range of the instrument. An internal standard, such as bibenzyl, can be added to improve quantitative accuracy.

Note on Derivatization: For compounds with active protons, such as the P-H group in this compound, derivatization may be necessary to improve peak shape and thermal stability. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. However, direct analysis without derivatization may also be feasible with an optimized temperature program and inert system.

Logical Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample This compound Sample PreparedSample Prepared Sample Sample->PreparedSample Solvent Solvent (e.g., Methylene Chloride) Solvent->PreparedSample InternalStandard Internal Standard (optional) InternalStandard->PreparedSample Injector Injector PreparedSample->Injector GC_Column GC Column Injector->GC_Column FID_Detector FID Detector GC_Column->FID_Detector Data_System Data System FID_Detector->Data_System Purity_Calculation Purity Calculation Data_System->Purity_Calculation Peak Area Integration

GC Analysis Workflow

Quantitative ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ³¹P NMR is a highly specific and powerful technique for the analysis of organophosphorus compounds. Due to the 100% natural abundance of the ³¹P isotope and its wide chemical shift range, this method offers excellent sensitivity and resolution, allowing for the direct quantification of this compound and any phosphorus-containing impurities.

Experimental Protocol

A general protocol for quantitative ³¹P NMR analysis of organophosphorus compounds can be adapted for this compound.[1]

  • Instrumentation: NMR spectrometer with a broadband probe tuned to the ³¹P frequency.

  • Sample Preparation:

    • Accurately weigh 20-50 mg of the this compound sample into an NMR tube.[1]

    • Add a precise amount of a suitable internal standard with a known purity and a distinct ³¹P chemical shift (e.g., triphenyl phosphate).[1]

    • Dissolve the sample and internal standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

  • NMR Acquisition Parameters:

    • Pulse Program: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

    • Relaxation Delay (d1): A sufficiently long delay (at least 5 times the longest T₁ of the phosphorus nuclei) is crucial for complete relaxation and accurate quantification.

    • Number of Scans: An adequate number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

    • Integrate the signals corresponding to this compound and the internal standard.

    • Calculate the purity based on the integral values, the weights of the sample and internal standard, and their respective molecular weights.

Signaling Pathway for Purity Determination by ³¹P NMR

NMR_Signaling cluster_sample NMR Sample cluster_nmr NMR Spectrometer cluster_quantification Quantification Analyte This compound RF_Pulse Radiofrequency Pulse Analyte->RF_Pulse Standard Internal Standard Standard->RF_Pulse Magnetic_Field Strong Magnetic Field RF_Pulse->Magnetic_Field Detector Detector Magnetic_Field->Detector Signal Emission Spectrum 31P NMR Spectrum Detector->Spectrum Data Acquisition & Processing Integration Signal Integration Spectrum->Integration Calculation Purity Calculation Integration->Calculation

³¹P NMR Purity Determination Pathway

Acid-Base Titration

Acid-base titration offers a classic, cost-effective, and rapid method for determining the purity of this compound. This method relies on the acidic nature of the P-H proton, which can be neutralized by a standardized strong base.

Experimental Protocol

This protocol is based on general acid-base titration principles and a method for a related compound, dibutyl phosphate.[2][3]

  • Reagents:

    • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).

    • Phenolphthalein indicator solution.

    • Ethanol (neutralized).

  • Procedure:

    • Accurately weigh a sample of this compound and dissolve it in a suitable volume of neutralized ethanol.

    • Add a few drops of phenolphthalein indicator to the solution.

    • Titrate the solution with the standardized NaOH solution until a persistent faint pink color is observed. This marks the endpoint of the titration.

    • Record the volume of NaOH solution used.

    • Perform a blank titration (without the this compound sample) to account for any acidity in the solvent.

    • Calculate the purity of this compound based on the volume of titrant consumed, its concentration, and the initial sample weight.

Logical Relationship in Titrimetric Analysis

Titration_Logic cluster_reactants Reactants cluster_process Titration Process Analyte This compound (Acid) Neutralization Neutralization Reaction Analyte->Neutralization Titrant Standardized NaOH (Base) Titrant->Neutralization Indicator Indicator (Phenolphthalein) Neutralization->Indicator Endpoint Endpoint Detection (Color Change) Indicator->Endpoint Calculation Purity Calculation Endpoint->Calculation Volume of Titrant

Titration Analysis Logic

Conclusion

The choice of analytical method for determining this compound purity depends on the specific requirements of the laboratory, including available instrumentation, desired level of accuracy and precision, and sample throughput.

  • Gas Chromatography is a suitable method when high resolution is needed to separate potential volatile impurities. However, it may require method development to optimize for the thermal stability of this compound and may necessitate a derivatization step.

  • Quantitative ³¹P NMR stands out as a highly specific, accurate, and non-destructive method that provides unambiguous structural and quantitative information. It is particularly advantageous for its simplicity in sample preparation and direct measurement of phosphorus-containing species.

  • Acid-Base Titration is a practical and economical choice for routine quality control when the primary concern is the overall acidic content and when high specificity is not required.

For comprehensive quality assessment, a combination of these methods can be employed. For instance, ³¹P NMR can provide an accurate purity value, while GC can be used to identify and quantify specific volatile impurities. This multi-faceted approach ensures a thorough understanding of the this compound sample's composition.

References

A Comparative Guide to the Reactivity of Dibutyl Phosphite and Diethyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of dibutyl phosphite and diethyl phosphite, two common dialkyl phosphites used in organophosphorus chemistry. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the appropriate reagent for their synthetic needs.

Introduction

Dialkyl phosphites are versatile reagents in organic synthesis, primarily utilized for the formation of carbon-phosphorus bonds. Their reactivity is centered around the labile phosphorus-hydrogen bond. The nature of the alkyl ester groups can influence the steric and electronic properties of the phosphite, thereby affecting its reactivity in various chemical transformations. This guide focuses on two frequently used dialkyl phosphites: this compound and diethyl phosphite. We will compare their performance in two key reactions: the Pudovik reaction and the Hirao reaction.

Theoretical Considerations: Steric and Electronic Effects

The primary difference between this compound and diethyl phosphite lies in the nature of their alkyl chains. The butyl groups in this compound are larger and more electron-donating than the ethyl groups in diethyl phosphite.

  • Steric Effects: The bulkier butyl groups can be expected to exert greater steric hindrance around the phosphorus center. This may slow down reactions where the phosphite acts as a nucleophile, as it can impede its approach to a sterically hindered electrophile.

  • Electronic Effects: Alkyl groups are generally considered to be electron-donating. The longer butyl chains in this compound may lead to a slight increase in electron density at the phosphorus atom compared to diethyl phosphite. This enhanced nucleophilicity could potentially increase the rate of reactions where the phosphite attacks an electrophilic center.

The interplay of these two opposing effects—steric hindrance and electronic donation—will ultimately determine the relative reactivity of these two phosphites in a given reaction.

The Pudovik Reaction

The Pudovik reaction involves the addition of a dialkyl phosphite to a carbonyl compound, typically an aldehyde or a ketone, to form an α-hydroxyphosphonate. This reaction is often base-catalyzed.

Comparative Experimental Data

A study by Keglevich et al. provides a direct comparison of the reactivity of various dialkyl phosphites, including diethyl and this compound, in their addition to dimethyl α-oxoethylphosphonate. The reaction was catalyzed by diethylamine (DEA).[1]

Dialkyl PhosphiteCatalyst (mol%)Reaction Time (h)Temperature (°C)Product Ratio (Adduct:Rearranged)Isolated Yield (%)
Diethyl Phosphite5% DEA80100:086
Diethyl Phosphite40% DEA72260:10075
This compound5% DEA80100:087
This compound40% DEA72260:10078

Data summarized from Keglevich et al.[1]

Observations:

Under identical conditions with a catalytic amount of base (5% DEA), both diethyl phosphite and this compound selectively formed the desired α-hydroxy-methylenebisphosphonate adduct in high yields (86% and 87%, respectively)[1]. This suggests that for this particular substrate, the difference in the alkyl group has a negligible effect on the outcome of the Pudovik reaction under these conditions.

With a higher concentration of the base catalyst (40% DEA) and a longer reaction time at a higher temperature, both reactions proceeded to give the rearranged phosphonate-phosphate product exclusively, again in comparable high yields[1].

Experimental Protocol: Pudovik Reaction

The following is a general procedure for the Pudovik reaction based on the work of Keglevich et al.[1].

Materials:

  • Dimethyl α-oxoethylphosphonate

  • Dialkyl phosphite (diethyl phosphite or this compound)

  • Diethylamine (DEA)

  • Diethyl ether

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of dimethyl α-oxoethylphosphonate (2.2 mmol) in diethyl ether (13 mL) at 0 °C, add the desired amount of diethylamine catalyst (5 mol% or 40 mol%).

  • Slowly add the dialkyl phosphite (2.2 mmol) to the mixture.

  • Stir the reaction mixture at the specified temperature (0 °C or 26 °C) for the indicated time (8 h or 72 h).

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol (e.g., 97:3 v/v) as the eluent to obtain the pure product.

Pudovik Reaction Workflow

Pudovik_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Dialkyl_Phosphite Dialkyl Phosphite (Dibutyl or Diethyl) Reaction_Mixture Reaction Mixture Dialkyl_Phosphite->Reaction_Mixture Carbonyl_Compound Carbonyl Compound (e.g., α-Oxophosphonate) Carbonyl_Compound->Reaction_Mixture Base_Catalyst Base Catalyst (e.g., Diethylamine) Base_Catalyst->Reaction_Mixture Solvent Solvent (e.g., Diethyl Ether) Solvent->Reaction_Mixture Temperature Temperature (e.g., 0°C) Temperature->Reaction_Mixture Product α-Hydroxyphosphonate Reaction_Mixture->Product

Caption: Workflow for the base-catalyzed Pudovik reaction.

The Hirao Reaction

The Hirao reaction is a palladium-catalyzed cross-coupling reaction between a dialkyl phosphite and an aryl or vinyl halide to form a C(sp²)–P bond, yielding aryl- or vinylphosphonates.

Comparative Discussion

The catalytic cycle of the Hirao reaction involves oxidative addition of the aryl halide to the palladium(0) complex, followed by ligand exchange with the dialkyl phosphite and reductive elimination to form the product. The steric bulk of the dialkyl phosphite can influence the ligand exchange step. The larger butyl groups of this compound might slow down the coordination to the palladium center compared to the less hindered ethyl groups of diethyl phosphite.

Conversely, the slightly higher electron-donating ability of the butyl groups could enhance the nucleophilicity of the phosphite, potentially accelerating the reaction. In practice, for many substrates, the differences in reactivity between diethyl and this compound in the Hirao reaction are often not substantial enough to preclude the use of either.

Representative Experimental Data for Diethyl Phosphite in the Hirao Reaction

The following table summarizes yields for the Hirao reaction of various aryl bromides with diethyl phosphite under microwave-assisted, solvent-free conditions, as reported by Keglevich et al.[2].

Aryl BromideCatalyst (mol%)Reaction Time (min)Temperature (°C)Yield (%)
Bromobenzene5% Pd(OAc)₂515093
4-Methoxybromobenzene10% Pd(OAc)₂220069
4-Propylbromobenzene10% Pd(OAc)₂220071
3-Bromoacetophenone5% Pd(OAc)₂2200>95

Data for diethyl phosphite from Keglevich et al.[2]

While no direct comparative data for this compound is available from this study, it is reasonable to expect that it would also participate in these reactions, potentially with slightly different reaction times or yields depending on the substrate.

Experimental Protocol: Hirao Reaction

The following is a general procedure for the microwave-assisted, solvent-free Hirao reaction based on the work of Keglevich et al.[2].

Materials:

  • Aryl bromide

  • Dialkyl phosphite (diethyl phosphite or this compound)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (NEt₃)

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine the aryl bromide (1.0 mmol), dialkyl phosphite (1.5 mmol), palladium(II) acetate (5-10 mol%), and triethylamine (1.5 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture under microwave irradiation to the specified temperature (150-200 °C) for the indicated time (2-15 min).

  • After cooling, the crude product can be purified by an appropriate method, such as column chromatography.

Hirao Reaction Catalytic Cycle

Hirao_Reaction_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)(X)L_n OxAdd->PdII_Complex Ligand_Ex Ligand Exchange PdII_Complex->Ligand_Ex (RO)2P(O)H, Base Phosphite_Complex Ar-Pd(II)(P(O)(OR)2)L_n Ligand_Ex->Phosphite_Complex Red_Elim Reductive Elimination Phosphite_Complex->Red_Elim Red_Elim->Pd0 Product Ar-P(O)(OR)2 Red_Elim->Product

References

Dibutyl phosphite versus other dialkyl phosphites in phosphonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents in phosphonate synthesis is critical to achieving optimal yields and desired product characteristics. This guide provides an objective comparison of dibutyl phosphite with other common dialkyl phosphites, supported by experimental data, detailed protocols, and mechanistic diagrams.

Dialkyl phosphites are key precursors in the formation of phosphonates, a class of organophosphorus compounds with significant applications in medicinal chemistry and materials science. The selection of the alkyl group on the phosphite can significantly influence reaction outcomes due to steric and electronic effects. This guide focuses on the performance of this compound in comparison to other widely used dialkyl phosphites, such as dimethyl phosphite and diethyl phosphite, in three cornerstone phosphonate synthesis reactions: the Pudovik reaction, the Michaelis-Arbuzov reaction, and the Hirao coupling.

Performance Comparison in Key Phosphonate Synthesis Reactions

The following sections detail the comparative performance of this compound and other dialkyl phosphites in major phosphonate synthesis reactions. Quantitative data is summarized in tables for ease of comparison.

Pudovik Reaction

The Pudovik reaction involves the addition of a dialkyl phosphite to a carbonyl group, typically an aldehyde or a ketone, to form an α-hydroxyphosphonate. The choice of dialkyl phosphite can impact the reaction's efficiency and even the product distribution.

A study on the Pudovik reaction of dimethyl α-oxoethylphosphonate with various dialkyl phosphites highlights the influence of the phosphite's alkyl chain.[1] The reaction with dimethyl, diethyl, and dibutyl phosphites was investigated under different conditions, particularly varying the amount of the diethylamine (DEA) catalyst.

Dialkyl PhosphiteCatalyst (DEA)Product Ratio (Adduct : Rearranged Product)Reference
Dimethyl Phosphite5%100 : 0[1]
Dimethyl Phosphite40%0 : 100[1]
Diethyl Phosphite5%100 : 0[1]
Diethyl Phosphite40%Comparable portions of adduct and rearranged product[1]
This compound 5% 100 : 0 [1]
This compound 40% Comparable portions of adduct and rearranged product [1]

Table 1: Comparison of Dialkyl Phosphites in the Pudovik Reaction of Dimethyl α-oxoethylphosphonate.

The results indicate that with a catalytic amount of base (5% DEA), this compound, similar to dimethyl and diethyl phosphite, selectively yields the desired α-hydroxyphosphonate adduct. However, with a higher concentration of base (40% DEA), both diethyl and this compound lead to the formation of a rearranged phosphonate-phosphate product alongside the initial adduct, suggesting that the bulkier alkyl groups may influence the stability of the primary product under these conditions.

It has also been noted that in some Pudovik reactions, long-chain alkyl groups on the phosphite are well-tolerated, especially in phosphine-catalyzed variations.

Experimental Protocol: Pudovik Reaction of Benzaldehyde and this compound

A general procedure for the Pudovik reaction is as follows:

  • To a stirred solution of benzaldehyde (1.0 eq) in a suitable solvent (e.g., THF or solvent-free), add this compound (1.1 eq).

  • Add a catalytic amount of a base, such as triethylamine or DBU (typically 0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC or NMR spectroscopy.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated NH4Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired α-hydroxyphosphonate.

Pudovik_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Product Dialkyl_Phosphite Dialkyl Phosphite ((RO)2P(O)H) Reaction_Center Dialkyl_Phosphite->Reaction_Center Nucleophilic Attack Carbonyl Aldehyde/Ketone (R'R''C=O) Carbonyl->Reaction_Center Base Base (e.g., Et3N) Base->Dialkyl_Phosphite Deprotonation Hydroxyphosphonate α-Hydroxyphosphonate Reaction_Center->Hydroxyphosphonate Protonation

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for forming a carbon-phosphorus bond. It involves the reaction of a trialkyl phosphite with an alkyl halide to produce a phosphonate. The reactivity in this reaction is influenced by the nature of both the alkyl groups on the phosphite and the alkyl halide.

While direct comparative studies focusing on a series of dialkyl phosphites including this compound are not extensively documented in single reports, the general trend suggests that the nucleophilicity of the phosphorus atom in the trialkyl phosphite is a key factor. Electron-donating alkyl groups enhance this nucleophilicity, potentially accelerating the initial SN2 attack on the alkyl halide. However, steric hindrance from bulky alkyl groups can counteract this effect.

Dialkyl PhosphiteAlkyl HalideProductRelative Reactivity TrendReference
Trimethyl PhosphiteMethyl IodideDimethyl methylphosphonateHigherGeneral Knowledge
Triethyl PhosphiteEthyl IodideDiethyl ethylphosphonateIntermediateGeneral Knowledge
Tributyl Phosphite Butyl Iodide Dibutyl butylphosphonate Lower General Knowledge
Triisopropyl PhosphiteIsopropyl IodideDiisopropyl isopropylphosphonateLower (steric hindrance)General Knowledge

Table 2: Expected Relative Reactivity of Trialkyl Phosphites in the Michaelis-Arbuzov Reaction.

Generally, less sterically hindered phosphites like trimethyl phosphite and triethyl phosphite are more commonly used. This compound, with its longer alkyl chains, might exhibit slightly slower reaction rates compared to its smaller counterparts, though it is still a viable reagent.

Experimental Protocol: Michaelis-Arbuzov Reaction of Triethyl Phosphite and Butyl Bromide

A typical experimental procedure for the Michaelis-Arbuzov reaction is as follows:

  • Place triethyl phosphite (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Heat the triethyl phosphite to a temperature of 120-150 °C.

  • Add butyl bromide (1.0 eq) dropwise to the heated triethyl phosphite.

  • After the addition is complete, continue heating the reaction mixture for several hours, monitoring the reaction progress by observing the cessation of ethyl bromide evolution or by spectroscopic methods (e.g., 31P NMR).

  • After cooling to room temperature, the product, diethyl butylphosphonate, can be purified by vacuum distillation.

Michaelis_Arbuzov_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Trialkyl_Phosphite Trialkyl Phosphite (P(OR)3) Phosphonium_Salt Quasi-phosphonium Salt Trialkyl_Phosphite->Phosphonium_Salt SN2 Attack Alkyl_Halide Alkyl Halide (R'X) Alkyl_Halide->Phosphonium_Salt Phosphonate Dialkyl Alkylphosphonate Phosphonium_Salt->Phosphonate Dealkylation Alkyl_Halide_2 Alkyl Halide (RX) Phosphonium_Salt->Alkyl_Halide_2

Hirao Coupling

The Hirao coupling is a palladium-catalyzed cross-coupling reaction between a dialkyl phosphite and an aryl or vinyl halide to form an aryl- or vinylphosphonate. The nature of the dialkyl phosphite can affect the reaction yield and selectivity.

Comparative data from a study on the P-C coupling of dihalogenobenzenes provides some insight into the performance of diethyl phosphite. While this study does not include this compound, it offers a benchmark for comparison. In the reaction of 1,3-dibromobenzene with diethyl phosphite, the desired mono-phosphonated product was obtained in a 45% yield after purification, with the reaction showing limited selectivity.[2]

Dialkyl PhosphiteAryl HalideCatalystBaseSolventProduct YieldReference
Diethyl Phosphite1,3-DibromobenzenePd(OAc)2Et3NEtOH45% (isolated)[2]
Diethyl Phosphite1-Bromo-4-iodobenzenePd(PPh3)4NEt3Toluene19%[2]
Diethyl Phosphite1-Bromo-4-iodobenzenePd(OAc)2/dppfNEt3/KOAcTHF48%[2]

Table 3: Yields for the Hirao Coupling with Diethyl Phosphite.

Experimental Protocol: Hirao Coupling of 4-Bromoanisole with this compound

A representative procedure for the Hirao coupling is as follows:

  • In a reaction vessel, combine 4-bromoanisole (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), and a phosphine ligand (e.g., dppf, 2.2 mol%).

  • Add a suitable solvent (e.g., DMF or toluene) and a base (e.g., triethylamine or N,N-diisopropylethylamine, 1.5 eq).

  • Degas the reaction mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 100-120 °C) for several hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired arylphosphonate.

Hirao_Coupling cluster_reactants Reactants cluster_catalyst_cycle Catalytic Cycle cluster_products Product Aryl_Halide Aryl/Vinyl Halide (ArX) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Dialkyl_Phosphite Dialkyl Phosphite ((RO)2P(O)H) Transmetalation Transmetalation Dialkyl_Phosphite->Transmetalation Pd0 Pd(0)Ln Pd0->Oxidative_Addition Oxidative_Addition->Transmetalation ArPd(II)XLn Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination ArPd(II)(P(O)(OR)2)Ln Reductive_Elimination->Pd0 Catalyst Regeneration Aryl_Phosphonate Aryl/Vinyl Phosphonate Reductive_Elimination->Aryl_Phosphonate

Conclusion

The selection of a dialkyl phosphite for phosphonate synthesis is a nuanced decision that depends on the specific reaction, substrate, and desired outcome.

  • This compound is a viable and effective reagent in Pudovik reactions , performing comparably to smaller dialkyl phosphites under catalytic basic conditions. Its longer alkyl chains may influence product stability at higher base concentrations.

  • In the Michaelis-Arbuzov reaction , the reactivity of tributyl phosphite is generally considered to be lower than that of trimethyl and triethyl phosphite due to increased steric hindrance, which can affect the rate of the initial nucleophilic attack.

  • For Hirao coupling , while direct comparative data for this compound is limited, the performance is expected to be influenced by the steric bulk of the butyl groups, which can affect the efficiency of the palladium-catalyzed cross-coupling.

Researchers should consider these factors and consult specific literature for the most relevant reaction conditions. The provided experimental protocols offer general guidelines for employing these reagents in key phosphonate synthesis methodologies. Further optimization may be required to achieve the best results for a particular substrate.

References

Quantitative Analysis of Dibutyl Phosphite: A Comparative Guide to Titration and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the determination of dibutyl phosphite concentration. We present a detailed protocol for a classic iodometric titration method and compare its performance with modern chromatographic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Experimental data is summarized for easy comparison, and detailed protocols are provided to facilitate implementation in a laboratory setting.

Iodometric Titration: A Classic Approach

Iodometric titration offers a simple, cost-effective, and reliable method for the quantification of phosphites. The principle of this method is the oxidation of the phosphite ion (in this case, from this compound after hydrolysis) by a standardized iodine solution in a neutral or slightly alkaline medium. The endpoint of the titration can be determined visually using a starch indicator or potentiometrically.

Experimental Protocol: Iodometric Titration of this compound

Materials:

  • This compound sample

  • Standardized 0.1 N Iodine (I₂) solution

  • 0.1 N Sodium thiosulfate (Na₂S₂O₃) solution (for back titration, if needed)

  • Starch indicator solution (1% w/v)

  • Sodium bicarbonate (NaHCO₃) or a phosphate buffer solution (pH 7-8)

  • Ethanol or Isopropanol

  • Deionized water

  • Burette, pipettes, conical flasks, and other standard laboratory glassware

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample (e.g., 0.2-0.3 g) into a 250 mL conical flask.

  • Dissolution & Hydrolysis: Add 20 mL of ethanol or isopropanol to dissolve the sample. Then, add 50 mL of deionized water and a small amount of sodium bicarbonate to ensure a neutral to slightly alkaline pH. Gently heat the solution to approximately 60°C for 10-15 minutes to facilitate the hydrolysis of this compound to the phosphite ion.

  • Titration: Cool the solution to room temperature. Add a few drops of starch indicator. Titrate the solution with the standardized 0.1 N iodine solution from a burette. The endpoint is reached when the solution turns a persistent blue-black color.

  • Calculation: The concentration of this compound can be calculated using the following formula:

    Where:

    • V_I₂ = Volume of iodine solution consumed (in L)

    • N_I₂ = Normality of the iodine solution

    • M_DBP = Molar mass of this compound (194.21 g/mol )

    • W_sample = Weight of the sample (in g)

    • The factor of 2 is due to the stoichiometry of the reaction (1 mole of phosphite reacts with 1 mole of I₂, which is equivalent to 2 electrons).

A new titrimetric method for the determination of phosphite in fertilizer samples, based on the reaction of H₃PO₃ with a standard iodine solution in a neutral medium, has been proposed. This method allows for both direct and back titration.[1] For the back titration, a slight excess of the iodine solution is added, followed by titration with a standard sodium thiosulfate solution to determine the excess iodine.[1]

Alternative Methods: A Chromatographic Perspective

While titration is a robust method, chromatographic techniques offer higher sensitivity and specificity, making them suitable for trace analysis and complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is often employed to increase its volatility and improve chromatographic performance.

Typical Experimental Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless.

  • Temperature Program: An initial oven temperature of around 60-80°C, ramped up to 250-280°C.

  • MS Detector: Electron Ionization (EI) source with a quadrupole mass analyzer, operating in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

A method for the determination of dibutyl phosphate involves derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) prior to GC-MS analysis.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile or thermally labile compounds. This compound can be analyzed directly or after derivatization to enhance its detection by UV or other detectors.

Typical Experimental Parameters:

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water.

  • Detector: A UV detector set at a low wavelength (e.g., < 210 nm) or a more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

Performance Comparison

The choice of method depends on the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the available instrumentation.

Parameter Iodometric Titration Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Principle Redox reaction and volumetric analysisSeparation based on volatility and mass-to-charge ratioSeparation based on polarity and partitioning
Sensitivity Millimolar (mM) rangePicomolar (pM) to Nanomolar (nM) rangeMicromolar (µM) to Nanomolar (nM) range
Specificity Moderate (can be affected by other reducing agents)High (mass spectral data provides confirmation)Moderate to High (depends on detector and separation)
Analysis Time ~30 minutes per sample~30-60 minutes per sample~15-30 minutes per sample
Cost per Sample LowHighModerate
Instrumentation Basic laboratory glasswareGC-MS systemHPLC system
Precision (RSD) Typically < 2%Typically < 5%Typically < 5%

Data presented in the table is a summary of typical performance characteristics and may vary depending on the specific instrumentation and experimental conditions. A titrimetric method for phosphite determination in fertilizer samples reported a Relative Standard Deviation (RSD) of 0.4% for direct titration and 1.3% for back titration (n=10).[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow of the iodometric titration method and the logical relationship between the analytical techniques discussed.

TitrationWorkflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Dibutyl Phosphite Sample B Dissolve in Ethanol/Isopropanol A->B C Add Water & NaHCO₃ (Hydrolysis) B->C D Cool to Room Temperature C->D E Add Starch Indicator D->E F Titrate with Standard Iodine Solution E->F G Observe Endpoint (Blue-Black Color) F->G H Record Volume of Iodine Solution G->H I Calculate Concentration H->I

Figure 1. Experimental workflow for the iodometric titration of this compound.

MethodComparison cluster_main Analytical Methods for this compound cluster_titration Titrimetric Method cluster_chromatography Chromatographic Methods A This compound Quantification B Iodometric Titration A->B Classical Approach C Gas Chromatography (GC-MS) A->C High Sensitivity & Specificity D High-Performance Liquid Chromatography (HPLC) A->D Versatility

References

A Comparative Analysis of the Mass Spectra of Dibutyl Phosphite and Diethyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with organophosphorus compounds, mass spectrometry stands as a cornerstone analytical technique for structural elucidation and purity assessment. This guide provides a detailed comparison of the electron ionization (EI) mass spectra of dibutyl phosphite and a common alternative, diethyl phosphite. Understanding their distinct fragmentation patterns is crucial for accurate compound identification and differentiation in complex matrices.

Quantitative Mass Spectral Data

The key to distinguishing between this compound and diethyl phosphite in mass spectrometry lies in the analysis of their fragmentation patterns. The molecular weight of this compound is 194.21 g/mol , while diethyl phosphite is 138.10 g/mol . This fundamental difference is reflected in their respective mass spectra. The table below summarizes the major fragment ions observed for both compounds under electron ionization.

Compound Molecular Ion (M+) Key Fragment Ions (m/z) and Proposed Structures
This compound 194139, 111, 83, 57, 41
* m/z 139: Loss of a butoxy radical (-•OC4H9)
* m/z 111: Loss of a butyl group and butene
* m/z 83: [HP(OH)2]+, protonated phosphorous acid
* m/z 57: Butyl cation ([C4H9]+)
* m/z 41: Allyl cation ([C3H5]+)
Diethyl Phosphite 138111, 93, 83, 65, 47, 29
* m/z 111: Loss of an ethoxy radical (-•OC2H5)
* m/z 93: Loss of an ethyl group and ethene
* m/z 83: [HP(OH)2]+, protonated phosphorous acid
* m/z 65: [P(OH)2]+
* m/z 47: [POH2]+
* m/z 29: Ethyl cation ([C2H5]+)

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization follows a series of characteristic steps initiated by the removal of an electron to form the molecular ion (M+). The primary fragmentation pathways involve the cleavage of the P-O and C-O bonds, as well as rearrangements.

G M [(C4H9O)2P(O)H]+• m/z 194 F1 [C4H9OP(O)H]+• m/z 138 M->F1 - C4H8 F3 [C4H9]+ m/z 57 M->F3 - •OP(O)H(OC4H9) F2 [HP(O)OH]+• m/z 82 F1->F2 - C4H8 F4 [C4H8]+• m/z 56 F1->F4 - P(O)HOH F5 [P(O)OH2]+ m/z 65 F2->F5 + H•

A Comparative Guide to the Cross-Validation of Dibutyl Phosphite in α-Aminophosphonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of α-aminophosphonates represents a critical step in the development of novel therapeutics, including peptidomimetics and enzyme inhibitors. The choice of reagents in the widely-used Kabachnik-Fields and Pudovik reactions can significantly impact reaction efficiency, yield, and product distribution. This guide provides an objective comparison of dibutyl phosphite with other common dialkyl phosphites, supported by experimental data, to facilitate informed reagent selection.

The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound, such as a dialkyl phosphite, to form an α-aminophosphonate.[1][2] A closely related method, the Pudovik reaction, involves the addition of a hydrophosphoryl compound to a pre-formed imine.[1][3] The selection of the dialkyl phosphite is a key parameter in optimizing these reactions. This guide focuses on the comparative performance of this compound against other common alternatives like dimethyl phosphite and diethyl phosphite.

Performance Comparison of Dialkyl Phosphites in the Pudovik Reaction

A recent study by Keglevich et al. (2023) provides a direct comparison of the performance of dimethyl phosphite, diethyl phosphite, and this compound in the Pudovik reaction with dimethyl α-oxoethylphosphonate. The reaction was catalyzed by diethylamine (DEA), and the study investigated the influence of the catalyst concentration on the product distribution between the desired α-hydroxy-methylenebisphosphonate adduct and a rearranged phosphonate-phosphate byproduct.[4]

The results, summarized in the table below, demonstrate that at a low catalyst concentration (5% DEA), all three phosphites selectively produced the desired adduct. However, at a higher catalyst concentration (40% DEA), significant differences in reactivity and product distribution were observed.

Dialkyl PhosphiteCatalyst (DEA %)Temperature (°C)Time (h)Adduct Product (%)Rearranged Product (%)Total Yield (%)
This compound 508100090[4]
4008554592[4]
Dimethyl Phosphite508100095[4]
4008010093[4]
Diethyl Phosphite508100091[4]
4008485294[4]

Data sourced from Keglevich et al. (2023).[4]

This data highlights that while all three phosphites are effective at lower catalyst concentrations, this compound shows a greater propensity to form the desired adduct at higher catalyst concentrations compared to dimethyl and diethyl phosphite, which favor the rearranged product under these conditions.[4] This suggests that this compound may offer a wider operational window for this specific transformation.

Experimental Protocols

The following are generalized experimental protocols for the Pudovik and Kabachnik-Fields reactions. Researchers should note that optimal conditions can vary based on the specific substrates used.

General Protocol for the Pudovik Reaction

This protocol is adapted from the work of Keglevich et al. (2023).[4]

Materials:

  • Dimethyl α-oxoethylphosphonate (1.0 mmol)

  • Dialkyl phosphite (dimethyl, diethyl, or this compound) (1.0 mmol)

  • Diethylamine (5 mol% or 40 mol%)

  • Diethyl ether (solvent)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add dimethyl α-oxoethylphosphonate and diethyl ether.

  • Cool the mixture to 0°C in an ice bath.

  • Add the dialkyl phosphite to the cooled solution.

  • Add the specified amount of diethylamine catalyst to the reaction mixture.

  • Stir the reaction at 0°C for 8 hours, monitoring the progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the α-hydroxy-methylenebisphosphonate.

General Protocol for the Kabachnik-Fields Reaction (Microwave-Assisted)

This protocol is a generalized procedure based on literature descriptions of microwave-assisted Kabachnik-Fields reactions.[5]

Materials:

  • Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Amine (e.g., Aniline) (1.0 mmol)

  • This compound (1.0 mmol)

  • Microwave reaction vial (10 mL)

Procedure:

  • In a 10 mL microwave reaction vial, combine the aldehyde, amine, and this compound.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100°C) for a designated time (e.g., 20-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To further elucidate the chemical transformations and experimental processes, the following diagrams are provided.

Kabachnik_Fields_Pathway carbonyl Carbonyl Compound imine Imine Intermediate carbonyl->imine + Amine - H₂O amine Amine amine->imine phosphite Dibutyl Phosphite aminophosphonate α-Aminophosphonate phosphite->aminophosphonate imine->aminophosphonate + this compound

Caption: The Kabachnik-Fields reaction pathway.

Pudovik_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Imine and This compound add_catalyst Add Catalyst start->add_catalyst react Stir at Controlled Temperature add_catalyst->react monitor Monitor Progress (TLC/NMR) react->monitor quench Quench Reaction monitor->quench extract Solvent Evaporation quench->extract purify Column Chromatography extract->purify product α-Aminophosphonate purify->product

Caption: A general experimental workflow for the Pudovik reaction.

References

A Comparative Guide to Catalysts for the Kabachnik-Fields Reaction with Dibutyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

The Kabachnik-Fields reaction stands as a cornerstone for the synthesis of α-aminophosphonates, which are vital structural analogs of α-amino acids with significant applications in medicinal chemistry and drug discovery.[1] This one-pot, three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl compound like dibutyl phosphite is amenable to a wide array of catalytic systems. The choice of catalyst is a critical parameter that profoundly influences the reaction's efficiency, selectivity, and overall yield. This guide provides a comparative analysis of various catalysts employed for the Kabachnik-Fields reaction, with a focus on reactions involving this compound, supported by experimental data and detailed protocols to assist researchers in catalyst selection and methods development.

Reaction Mechanism and the Role of the Catalyst

The Kabachnik-Fields reaction can proceed through two primary mechanistic pathways: the "imine pathway" and the "α-hydroxyphosphonate pathway".[2][3] The predominant route is often dictated by the nature of the reactants and the catalyst employed.[2]

  • Imine Pathway: This is the more generally accepted mechanism where the amine and carbonyl compound first condense to form an imine intermediate. The catalyst, typically a Lewis or Brønsted acid, activates the imine, facilitating the nucleophilic addition of the phosphite to yield the final α-aminophosphonate.[4][5]

  • α-Hydroxyphosphonate Pathway: In this route, the carbonyl compound reacts with the phosphite to form an α-hydroxyphosphonate intermediate. Subsequent nucleophilic substitution of the hydroxyl group by the amine furnishes the product.[3]

A catalyst's primary role is to accelerate the reaction by activating either the carbonyl group or the subsequently formed imine, thereby lowering the activation energy of the nucleophilic addition step.[1]

Kabachnik_Fields_Mechanism cluster_path1 Imine Pathway cluster_path2 α-Hydroxyphosphonate Pathway Aldehyde/Ketone Aldehyde/Ketone Imine Intermediate Imine Intermediate Aldehyde/Ketone->Imine Intermediate + Amine - H₂O α-Hydroxyphosphonate Intermediate α-Hydroxyphosphonate Intermediate Aldehyde/Ketone->α-Hydroxyphosphonate Intermediate + this compound Amine Amine This compound This compound α-Aminophosphonate α-Aminophosphonate Imine Intermediate->α-Aminophosphonate + this compound α-Hydroxyphosphonate Intermediate->α-Aminophosphonate + Amine - H₂O

Figure 1: General mechanism of the Kabachnik-Fields reaction.

Comparative Performance of Catalysts

The efficacy of various catalysts for the Kabachnik-Fields reaction is typically evaluated based on reaction time, temperature, and product yield. While many studies utilize diethyl or dimethyl phosphite, the data provides a strong comparative framework for reactions with this compound, with the understanding that reaction times may be slightly longer or yields marginally lower due to the increased steric bulk of the butyl groups.

Catalyst ClassCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference(s)
Lewis Acids TaCl₅-SiO₂--Mild-Good[6]
LiClO₄10AcetonitrileRoom Temp1073[1][6]
Mg(ClO₄)₂10Acetonitrile80-High[1][7]
NiCl₂--82-Good to Excellent[8]
In(III) complexes-NeatRoom Temp-86-98[1][8]
ZnCl₂/PPh₃--Room Temp2475-84[1]
CeCl₃·7H₂O-Solvent-free-295[9]
Brønsted Acids p-Toluenesulfonic acid (PTSA)-WaterRoom Temp-Good[1][10]
Phenylboronic acid-Solvent-free50-Good[1]
Dodecatungstophosphoric acid0.5DichloromethaneRoom TempShort-[6]
Heterogeneous/Other Amberlite-IR 120-Microwave--92[6]
Cu/Au nanocatalyst-THF--Good to Excellent[8]
Gd oxide nanocatalyst-Microwave--Good to Excellent[8]
IRMOF-3----Similar to sulfated polyborate[5][8]

Experimental Protocols

Below are representative experimental protocols for the Kabachnik-Fields reaction using different classes of catalysts.

General Experimental Workflow

The general workflow for screening and optimizing catalysts for the Kabachnik-Fields reaction is depicted below.

Experimental_Workflow A Reactant Mixing (Aldehyde, Amine, this compound) B Catalyst Addition A->B C Reaction (Stirring, Heating, or Microwave) B->C D Reaction Monitoring (TLC, GC-MS) C->D E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS, IR) F->G

Figure 2: General experimental workflow for catalyst screening.

Protocol 1: Lewis Acid Catalysis (using Mg(ClO₄)₂)

This protocol is adapted from studies demonstrating the high efficiency of magnesium perchlorate.[7]

  • Reactant Preparation: In a round-bottom flask, combine the aldehyde (1.0 mmol), amine (1.0 mmol), and this compound (1.0 mmol).

  • Catalyst Addition: Add magnesium perchlorate (Mg(ClO₄)₂, 0.1 mmol, 10 mol%) to the mixture.

  • Reaction: Stir the mixture at room temperature or heat to 80°C, depending on the reactivity of the substrates. The reaction is often performed under solvent-free (neat) conditions.[7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Brønsted Acid Catalysis (using p-Toluenesulfonic Acid)

This protocol is based on the use of p-toluenesulfonic acid (PTSA) in an aqueous medium.[10]

  • Reactant Preparation: In a flask, dissolve the amine (1.0 mmol) and p-toluenesulfonic acid (PTSA) in water.

  • Addition of Reactants: Add the aldehyde (1.0 mmol) and this compound (1.0 mmol) to the solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Track the reaction's progress using TLC.

  • Work-up: After the reaction is complete, extract the product with an organic solvent.

  • Purification: Combine the organic layers, dry, and concentrate. Purify the residue by column chromatography.

Protocol 3: Microwave-Assisted Synthesis (Catalyst-Free or with a Solid-Supported Catalyst)

Microwave irradiation can significantly accelerate the Kabachnik-Fields reaction, often without the need for a catalyst.[2][11]

  • Reactant Preparation: In a microwave-safe vessel, mix the aldehyde (1.0 mmol), amine (1.0 mmol), and this compound (1.0 mmol). If a solid-supported catalyst like Amberlite-IR 120 is used, it should be added at this stage.[6]

  • Reaction: Place the vessel in a microwave reactor and irradiate at a specified temperature (e.g., 80-100°C) for a short duration (e.g., 10-30 minutes).[9]

  • Work-up: After cooling, dissolve the reaction mixture in a suitable solvent. If a solid catalyst was used, filter it off.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

The selection of an appropriate catalyst for the Kabachnik-Fields reaction with this compound is a crucial step in the synthesis of α-aminophosphonates. Lewis acids such as magnesium perchlorate and various metal complexes offer high yields under mild conditions.[1][7][8] Brønsted acids provide a greener alternative, particularly when used in aqueous media.[10] Furthermore, emerging technologies like microwave-assisted synthesis and the use of heterogeneous or nanocatalysts present opportunities for highly efficient, rapid, and environmentally benign protocols.[6][8][11] Researchers should consider the substrate scope, desired reaction conditions, and environmental impact when selecting a catalyst for their specific synthetic needs. The provided data and protocols offer a solid foundation for making an informed decision and for the further development of optimized synthetic methodologies.

References

A Comparative Guide to the Quantification of Dibutyl Phosphite and its Byproducts by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds and their impurities is paramount. Dibutyl phosphite, a key intermediate in various chemical syntheses, requires precise analytical methods to ensure product quality and safety. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the quantification of this compound and its primary byproducts, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For polar analytes such as this compound and its byproducts, a derivatization step is typically required to increase their volatility and thermal stability, making them amenable to GC analysis.

Alternative methods for the analysis of organophosphorus compounds include High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC). HPLC is particularly suitable for non-volatile or thermally labile compounds, while IC is an excellent technique for the separation and quantification of ionic species like phosphites and phosphates in aqueous matrices.

Common Byproducts of this compound

During the synthesis and storage of this compound, several byproducts can be formed. The most common impurities include:

  • Monobutyl phosphite: An intermediate in the synthesis of this compound.

  • Tributyl phosphate: Can be present in commercial this compound preparations.

  • Butanol: A starting material for the synthesis, which can remain as a residual solvent.

  • Dibutyl phosphate: A potential degradation product.

The effective separation and quantification of these byproducts are crucial for quality control.

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance parameters for GC-MS and alternative methods in the analysis of organophosphorus compounds. It is important to note that the data for GC-MS analysis of this compound and its byproducts may require derivatization, and the specific performance can vary depending on the chosen derivatization reagent and analytical conditions. The presented values are representative of validated methods for similar organophosphorus compounds.[1][2][3]

ParameterGC-MS (with Derivatization)HPLCIon Chromatography
Limit of Detection (LOD) 0.005 - 0.05 µg/g~1 µg/L0.002 - 0.01 mg/L
Limit of Quantification (LOQ) 0.015 - 0.1 µg/g~3 µg/L0.01 - 0.05 mg/L
**Linearity (R²) **> 0.99> 0.99> 0.99
Recovery 80 - 110%78 - 119%90 - 108%
Precision (%RSD) < 15%< 15%< 5%

Experimental Protocols

GC-MS Quantification of this compound and Byproducts (with Silylation)

This protocol describes a general method for the quantification of this compound, monobutyl phosphite, and tributyl phosphate using GC-MS after derivatization with a silylating agent.

1. Sample Preparation and Derivatization:

  • Accurately weigh 10 mg of the this compound sample into a 10 mL volumetric flask and dissolve in anhydrous pyridine.

  • Transfer 100 µL of the sample solution to a 2 mL autosampler vial.

  • Add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

2. GC-MS Conditions:

  • GC System: Agilent 7890A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 180°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • MS System: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

  • Data Acquisition: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for each derivatized analyte.

Alternative Method: Ion Chromatography for Phosphite Analysis

This method is suitable for the direct quantification of phosphite in aqueous samples.

1. Sample Preparation:

  • Dilute the sample containing phosphite with deionized water to fall within the calibration range of the instrument.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

2. IC Conditions:

  • IC System: Dionex ICS-5000+ or equivalent

  • Column: Dionex IonPac AS11-HC or similar anion-exchange column

  • Eluent: Potassium hydroxide (KOH) gradient

  • Flow Rate: 1.0 mL/min

  • Detection: Suppressed conductivity

  • Injection Volume: 25 µL

Visualizing the Workflow and Method Comparison

To better illustrate the analytical processes, the following diagrams were created using the Graphviz DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Pyridine Sample->Dissolution Derivatization Add Silylating Agent & Heat Dissolution->Derivatization Injection Inject into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Quantification Quantification using SIM Detection->Quantification Reporting Generate Report Quantification->Reporting

Caption: Experimental workflow for the GC-MS analysis of this compound.

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC cluster_ic Ion Chromatography GCMS_Node High sensitivity and specificity. Requires derivatization for polar analytes. Ideal for volatile compounds. HPLC_Node Suitable for non-volatile and thermally labile compounds. No derivatization needed for many polar analytes. Wide applicability. IC_Node Excellent for ionic species in aqueous solutions. Direct analysis of phosphites and phosphates. High sensitivity for anions and cations. Analyte This compound & Byproducts Analyte->GCMS_Node Derivatization Required Analyte->HPLC_Node Direct Analysis Possible Analyte->IC_Node Aqueous Samples Only

Caption: Comparison of analytical techniques for this compound analysis.

Conclusion

The choice of analytical method for the quantification of this compound and its byproducts depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. GC-MS offers excellent sensitivity and specificity but necessitates a derivatization step for these polar analytes. HPLC provides a versatile alternative for direct analysis, particularly for thermally sensitive compounds. Ion chromatography is the method of choice for the direct analysis of ionic phosphite and phosphate species in aqueous solutions. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to ensure the quality and purity of their materials.

References

Dibutyl Phosphite: A Performance Benchmark Against Leading Anti-Wear Additives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Tribological Performance for Researchers and Formulation Scientists

In the landscape of lubricant additives, the quest for enhanced anti-wear (AW) and extreme pressure (EP) properties is a continuous endeavor. Dibutyl phosphite, an ashless phosphorus-based additive, has emerged as a significant contender, offering a balance of performance and environmental considerations. This guide provides a comprehensive benchmark of this compound's anti-wear performance against other common additives, with a particular focus on the industry-standard Zinc Dialkyldithiophosphates (ZDDP). The data presented herein is curated from scientific literature to aid researchers, scientists, and drug development professionals in making informed decisions for their formulation needs.

Executive Summary: Performance at a Glance

This compound and its tautomer, dibutyl phosphonate, demonstrate commendable anti-wear properties, often comparable to and, in some aspects, exceeding those of other phosphorus-based additives. While ZDDP remains a benchmark for anti-wear performance, ashless alternatives like this compound are gaining traction due to environmental regulations limiting the use of sulfated ash, phosphorus, and sulfur (SAPS) in lubricants. The following tables summarize the key performance indicators derived from standardized tribological tests.

Additive TypeKey Performance AttributesConsiderations
This compound Effective anti-wear and extreme pressure performance.[1] Ashless and phenol-free, offering a better environmental profile.Performance can be influenced by the presence of other additives and base oil polarity.
Zinc Dialkyldithiophosphate (ZDDP) Excellent and well-established anti-wear and antioxidant properties.[2][3][4] Cost-effective and widely used.Contains zinc, phosphorus, and sulfur, which can negatively impact vehicle emission control systems.
Other Phosphorus Additives (e.g., Phosphates, Thiophosphates) Varying degrees of anti-wear and extreme pressure characteristics.Performance is highly dependent on their specific chemical structure.

Quantitative Performance Comparison

The anti-wear performance of lubricant additives is commonly evaluated using the Four-Ball Wear Test, as standardized by ASTM D4172. This test measures the wear scar diameter on steel balls under controlled conditions of load, temperature, and speed. A smaller wear scar diameter indicates better anti-wear protection.

Table 1: Comparative Anti-Wear Performance of Phosphorus-Based Additives

AdditiveConcentration (mmol P/50g Base Stock)Wear Scar Diameter (µm)Test Conditions
Dibutyl Phosphonate1.532215 kg load, 60 min, 1450 rpm, 25 °C
Tributyl Phosphite1.534515 kg load, 60 min, 1450 rpm, 25 °C
Tributyl Phosphate1.553315 kg load, 60 min, 1450 rpm, 25 °C
Tributyl Thiophosphate1.550015 kg load, 60 min, 1450 rpm, 25 °C

Data synthesized from a study on the AW performance of various phosphorus-based additives.

Table 2: Anti-Wear Performance of ZDDP in Base Oil

AdditiveConcentrationWear Scar Diameter (µm)Test Conditions
ZDDP2.5 wt% in PAO274Not specified in detail, but a significant reduction from base oil.

Note: The data for ZDDP is from a separate study and is presented here for comparative context. Direct head-to-head comparisons under identical conditions are limited in publicly available literature.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the performance data.

Four-Ball Wear Test (ASTM D4172)

The Four-Ball Wear Test is a standard method for evaluating the wear-preventive characteristics of lubricating fluids.

  • Apparatus: The test rig consists of four 12.7 mm diameter steel balls arranged in a pyramid, with the top ball rotating against the three stationary lower balls, which are held in a cup containing the test lubricant.

  • Procedure:

    • The three stationary balls are fixed in the test cup, and the lubricant sample is added.

    • The fourth ball is secured in a chuck and brought into contact with the stationary balls.

    • A specified load is applied, and the top ball is rotated at a constant speed for a predetermined duration and temperature.

    • Following the test, the wear scars on the three stationary balls are measured under a microscope, and the average diameter is reported.

A typical experimental workflow for evaluating anti-wear additives is illustrated below.

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Additive Blending (e.g., this compound in Base Oil) B Test Rig Assembly (Four-Ball Apparatus) A->B C Sample Loading B->C D Application of Load, Speed, and Temperature C->D E Test Duration D->E F Wear Scar Measurement E->F G Coefficient of Friction Analysis E->G H Data Interpretation and Comparison F->H G->H

Figure 1. Experimental workflow for anti-wear additive performance testing.

Mechanism of Action: A Comparative Overview

The anti-wear properties of both this compound and ZDDP are attributed to the formation of a protective tribofilm on the metal surfaces under boundary lubrication conditions. However, the composition and characteristics of these films differ.

This compound: As an ashless phosphorus additive, this compound is believed to react with the metal surface under heat and pressure to form a polyphosphate-like film. This film acts as a sacrificial layer, preventing direct metal-to-metal contact and reducing wear.

ZDDP: ZDDP's mechanism is more complex, involving the formation of a glassy zinc and iron polyphosphate film. This film is typically thicker and more robust than those formed by many ashless phosphorus additives, contributing to its excellent anti-wear performance. The presence of sulfur in the ZDDP molecule also contributes to the formation of sulfide layers that provide extreme pressure protection.

The logical relationship between the additive type and the resulting protective film is depicted in the following diagram.

G cluster_additives Anti-Wear Additives cluster_mechanisms Tribochemical Reaction cluster_outcomes Performance Outcome A This compound (Ashless, P-based) C Formation of Polyphosphate-like Film A->C Heat & Pressure B ZDDP (Zn, P, S-based) D Formation of Glassy Zinc/Iron Polyphosphate Film B->D Heat & Pressure E Effective Wear Protection C->E D->E

Figure 2. Mechanism of action leading to wear protection.

Conclusion

This compound presents a viable, ashless alternative to traditional anti-wear additives like ZDDP. Its performance, particularly in reducing wear, is significant and positions it as a key component for modern lubricant formulations, especially where environmental regulations restrict the use of metal-containing additives. While ZDDP continues to be a benchmark for robust anti-wear protection, the data suggests that phosphorus-based ashless additives like this compound can offer competitive performance. Further research focusing on direct, side-by-side comparisons under a wider range of conditions will continue to elucidate the optimal applications for this promising class of additives.

References

Safety Operating Guide

Navigating the Safe Disposal of Dibutyl Phosphite: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Dibutyl phosphite, a common laboratory chemical, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures to mitigate risks of exposure and injury. The substance is known to cause skin and serious eye irritation[1].

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[1].

  • Skin Protection: Use chemical-impermeable gloves and wear protective clothing to prevent skin contact[1]. Contaminated clothing should be removed immediately and washed before reuse[1].

  • Respiratory Protection: In case of insufficient ventilation or potential for aerosol formation, use a suitable respirator[1].

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably under a chemical fume hood[2][3].

  • Avoid contact with skin and eyes[1].

  • Store containers tightly closed in a dry, cool, and well-ventilated place[1].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area[4]. Remove all sources of ignition[1].

  • Containment: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite to soak up the chemical[2][4].

  • Collection: Carefully collect the absorbed material into a suitable, closed container for disposal[1][2]. Use spark-proof tools to avoid ignition risks[1].

  • Decontamination: Ventilate the area of the spill and clean the affected surfaces thoroughly[4].

Step-by-Step Disposal Procedure

The ultimate disposal of this compound must be conducted in compliance with all applicable local, regional, and national hazardous waste regulations[2][5][6]. Chemical waste generators are responsible for correctly classifying the waste[2][5][6].

  • Waste Identification: this compound should be classified as a hazardous waste. Do not mix it with other waste streams to avoid unintended chemical reactions[7].

  • Containerization: Keep the waste chemical in its original container if possible, or in a suitable and clearly labeled, closed container for disposal[1][7].

  • Engage a Professional Waste Disposal Service: Contact a licensed hazardous waste disposal company to handle the collection, transportation, and final disposal of the this compound waste[1][2]. These companies are equipped to manage the chemical in an environmentally sound and compliant manner.

  • Documentation: Maintain all necessary records of the disposal process as required by your institution and local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated assess_spill Is it a spill? start->assess_spill spill_procedure Follow Spill Management Protocol: 1. Evacuate & Secure 2. Contain with inert absorbent 3. Collect in sealed container 4. Decontaminate area assess_spill->spill_procedure Yes containerize Containerize Waste: - Use original or approved container - Tightly sealed & clearly labeled assess_spill->containerize No spill_procedure->containerize classify_waste Classify as Hazardous Waste containerize->classify_waste contact_disposal Contact Licensed Hazardous Waste Disposal Service classify_waste->contact_disposal documentation Maintain Disposal Records contact_disposal->documentation end_point Proper Disposal Complete documentation->end_point

This compound Disposal Workflow

References

Personal protective equipment for handling Dibutyl phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Dibutyl phosphite, including operational and disposal plans.

This compound is a chemical that requires careful handling due to its potential health hazards. It can cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] It is also harmful if it comes in contact with the skin and is suspected of causing cancer.[1] Adherence to proper safety protocols is crucial to minimize risk and ensure safe laboratory operations.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes and vapors that can cause serious eye damage.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), protective clothing to minimize skin contact.Prevents skin irritation and absorption, as this compound is harmful in contact with skin.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors) is necessary.To avoid inhalation of vapors which may cause respiratory irritation.[1]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[2] Seek medical advice if irritation persists.[3]
Eye Contact Immediately rinse eyes cautiously with plenty of water for several minutes, including under the eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water at most.[1] Seek immediate medical attention.[2]

Safe Handling and Storage Workflow

A systematic approach to handling and storage is essential to maintain a safe laboratory environment.

Safe Handling and Disposal of this compound cluster_handling Handling Protocol cluster_storage Storage cluster_spill Spill Response cluster_disposal Waste Disposal prep Preparation - Wear appropriate PPE - Work in a fume hood transfer Transferring - Use spark-proof tools - Ground and bond containers prep->transfer use Use in Experiment - Avoid generating vapors/aerosols - Keep containers tightly closed transfer->use cleanup Post-Experiment Cleanup - Wash hands thoroughly - Decontaminate work area use->cleanup waste Waste Collection - Collect in a designated, labeled, and sealed container cleanup->waste storage Store in a cool, dry, well-ventilated area - Tightly closed containers - Away from incompatible materials spill Spill or Leak - Evacuate area - Wear full PPE contain Containment - Use inert absorbent material (e.g., sand, vermiculite) spill->contain collect Collection - Use spark-proof tools contain->collect spill_disposal Disposal - Place in a suitable, sealed container for disposal collect->spill_disposal dispose Dispose as Hazardous Waste - Follow institutional, local, state, and federal regulations spill_disposal->dispose waste->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dibutyl phosphite
Reactant of Route 2
Reactant of Route 2
Dibutyl phosphite

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。